molecular formula C6H6N4 B1322835 Imidazo[1,2-A]pyrimidin-7-amine CAS No. 462651-80-5

Imidazo[1,2-A]pyrimidin-7-amine

Cat. No.: B1322835
CAS No.: 462651-80-5
M. Wt: 134.14 g/mol
InChI Key: BOJQXJHNUIWISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyrimidin-7-amine (CAS 462651-80-5) is a nitrogen-bridged heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This chemical scaffold is recognized for its broad spectrum of pharmacological potential. Recent studies highlight its relevance in anticancer research, particularly against breast cancer cell lines, where related imidazo[1,2-a]pyrimidine derivatives have demonstrated promising cytotoxic activity and the ability to induce apoptosis by modulating the Bax/Bcl-2 gene ratio . Furthermore, computational molecular docking studies suggest that this class of compounds exhibits strong binding affinity to proteins critical for SARS-CoV-2 viral entry, namely the human ACE2 receptor and the viral spike protein, indicating potential as a foundational structure for developing antiviral entrance inhibitors . As a key building block, it enables the synthesis of novel imine- and amine-bearing derivatives for screening and biological evaluation. The compound is supplied with a minimum purity of 95% and should be stored at 2-8°C, protected from light. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

imidazo[1,2-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-1-3-10-4-2-8-6(10)9-5/h1-4H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJQXJHNUIWISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629492
Record name Imidazo[1,2-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462651-80-5
Record name Imidazo[1,2-a]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Imidazo[1,2-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the synthesis and characterization of the core heterocyclic compound, Imidazo[1,2-a]pyrimidin-7-amine. The imidazo[1,2-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, antiviral, and anticancer properties.[1][2] This guide consolidates available scientific information and provides a practical framework for researchers working on the development of novel therapeutics based on this core structure.

Synthetic Pathway

The synthesis of the Imidazo[1,2-a]pyrimidine core is well-established and typically involves the condensation of a 2-aminopyrimidine with an α-haloketone or a related α-halocarbonyl compound.[3][4] For the targeted synthesis of this compound, a plausible and efficient route involves the reaction of 2,4-diaminopyrimidine with bromoacetaldehyde.

synthesis_pathway reactant1 2,4-Diaminopyrimidine product This compound reactant1->product Ethanol, Reflux reactant2 Bromoacetaldehyde reactant2->product

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following section details a comprehensive, step-by-step protocol for the laboratory synthesis of this compound.

Synthesis of this compound

Materials:

  • 2,4-Diaminopyrimidine

  • Bromoacetaldehyde diethyl acetal

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (absolute)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Preparation of Bromoacetaldehyde: In a well-ventilated fume hood, cautiously add concentrated HCl (2 mL) to a stirred solution of bromoacetaldehyde diethyl acetal (1.1 equivalents) in a mixture of acetone (20 mL) and water (20 mL). Stir the reaction mixture at room temperature for approximately 2-3 hours to ensure complete hydrolysis. The resulting solution containing bromoacetaldehyde is used directly in the next step.

  • Condensation Reaction: To a solution of 2,4-diaminopyrimidine (1.0 equivalent) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add the freshly prepared bromoacetaldehyde solution dropwise with continuous stirring.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1).

  • Work-up and Extraction: Upon completion, allow the reaction mixture to cool to ambient temperature. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Chromatographic Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.

Characterization Data

Due to the limited availability of specific experimental data for the parent this compound, the following table summarizes the expected and reported data for closely related analogs to provide a comparative reference.

PropertyThis compound (Expected)2-phenylimidazo[1,2-a]pyrimidin-3-amine Derivatives (Reported)N-((Imidazo[1,2-a]pyrimidin-2-yl)methyl)aniline Derivatives (Reported)
Molecular Formula C₆H₆N₄VariesVaries
Molecular Weight 134.14 g/mol VariesVaries
Appearance Off-white to pale yellow solidYellow to golden powder[1]Yellow solid[5][6]
Melting Point (°C) > 200 (decomposition)180 - 257[1]191 - 192[5][6]
¹H NMR (ppm) Predicted data not availableSignals in the aromatic region (δ 6.9-9.3)[1]Signals for imidazo[1,2-a]pyrimidine core and substituted aniline[5][6]
¹³C NMR (ppm) Predicted data not availableSignals in the range of δ 109-154[1]Aromatic and aliphatic signals observed[5][6]
Mass Spectrum (m/z) [M+H]⁺ = 135.0665[M+H]⁺ observed for various derivatives[1][M+H]⁺ observed for various derivatives[5][6]

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization process, as well as a logical flow for the development of drugs based on this scaffold.

experimental_workflow start Reactant Acquisition synthesis Chemical Synthesis start->synthesis purification Purification & Isolation synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization end_product Pure this compound characterization->end_product

Caption: General experimental workflow for synthesis and characterization.

drug_development_flow synthesis Synthesis of Core Scaffold derivatization Lead Generation & Derivatization synthesis->derivatization bio_screening Biological Screening (In vitro & In vivo) derivatization->bio_screening sar Structure-Activity Relationship (SAR) Studies bio_screening->sar lead_optimization Lead Optimization sar->lead_optimization preclinical Preclinical Development lead_optimization->preclinical

Caption: Logical workflow for drug development based on the core scaffold.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of the unsubstituted this compound are limited, the broader class of imidazo[1,2-a]pyrimidine derivatives has been extensively investigated. These compounds are known to interact with a variety of biological targets, leading to a wide spectrum of pharmacological effects. For instance, certain derivatives have shown potent activity as inhibitors of various kinases, while others act as modulators of GABA-A receptors, suggesting potential applications as anxiolytics.[7]

The introduction of the 7-amino group is a key structural modification that can significantly influence the molecule's electronic properties and its ability to form hydrogen bonds, thereby altering its binding affinity for biological targets. Further research, including high-throughput screening and mechanism-of-action studies, is essential to elucidate the specific signaling pathways modulated by this compound and to unlock its full therapeutic potential.

References

physicochemical properties of Imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrimidin-7-amine

Executive Summary: This document provides a detailed overview of the core physicochemical properties of this compound (CAS No. 462651-80-5), a heterocyclic compound of significant interest in medicinal chemistry. The Imidazo[1,2-a]pyrimidine scaffold is a key structural component in a variety of pharmacologically active agents.[1][2] Understanding the fundamental physicochemical characteristics of its derivatives is paramount for the rational design and development of new therapeutic candidates. This guide presents quantitative data, standardized experimental protocols for property determination, and visual workflows to illustrate key processes and relationships relevant to drug discovery professionals.

Introduction

The Imidazo[1,2-a]pyrimidine nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of drugs with anxiolytic and anticonvulsant properties, such as Divaplon and Fasiplon.[1][3] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4] this compound serves as a crucial building block or pharmacophore in the synthesis of more complex molecules. A thorough characterization of its physicochemical properties is essential for predicting its behavior in biological systems, optimizing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and guiding formulation strategies.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These parameters are critical for assessing its drug-likeness and potential as a lead compound.

PropertyValueSource / Method
CAS Number 462651-80-5[5][6]
Molecular Formula C₆H₆N₄[5][6][7]
Molecular Weight 134.14 g/mol [5][6][7]
Appearance Light brown to brown solid[6]
Melting Point Data not available for parent compound. Derivatives show a wide range (e.g., 175-266 °C).[1][3][4][8][9]
Boiling Point Data not available.
pKa 7.68 ± 0.30[6] (Predicted)
logP (o/w) Data not available.
Aqueous Solubility Data not available.
Hydrogen Bond Donors 1(Calculated)
Hydrogen Bond Acceptors 4(Calculated)
Rotatable Bonds 0(Calculated)

Significance of Physicochemical Properties in Drug Development

The quantitative values presented in the table are not mere data points; they are critical indicators of a compound's potential success as a drug.

  • pKa (Ionization Constant): The predicted pKa of 7.68 suggests that this compound is a weak base.[6] This is a crucial parameter as it dictates the charge state of the molecule at different physiological pH values, which in turn significantly influences its solubility, permeability across biological membranes, and binding to target proteins.

  • Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. This property governs its ability to cross lipid bilayers (like the intestinal wall and the blood-brain barrier), its binding to plasma proteins, and its potential for metabolic clearance. An optimal logP range is often sought to balance membrane permeability with aqueous solubility.

  • Solubility: Aqueous solubility is a prerequisite for absorption and distribution in the body. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.

  • Molecular Weight & Structural Features: A low molecular weight (<500 g/mol ), a limited number of rotatable bonds, and balanced hydrogen bond donor/acceptor counts are hallmarks of "drug-like" molecules as described by Lipinski's Rule of Five, which correlates these properties with oral bioavailability.

Standardized Experimental Protocols

While some properties for the parent amine are predicted, the following sections detail standardized, high-throughput methods used in the pharmaceutical industry to experimentally determine these critical parameters for its derivatives and other drug candidates.

Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant of a known concentration is added, allowing for the determination of the acid dissociation constant.

Protocol:

  • Preparation: A stock solution of the test compound (e.g., 1-5 mg) is prepared in a suitable solvent (e.g., water, methanol, or DMSO). An aliquot is then added to a thermostated titration vessel containing an electrolyte solution (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM. The solution is purged with an inert gas like argon to remove dissolved CO₂.

  • Titration: The solution is titrated with standardized HCl to a low pH (e.g., pH 2.0) and then back-titrated with standardized KOH to a high pH (e.g., pH 12.0).

  • Data Acquisition: The pH of the solution is recorded after each incremental addition of the titrant using a calibrated pH electrode.

  • Analysis: The equivalence points are determined from the titration curve, often by analyzing the first or second derivative of the curve. The pKa is calculated from the pH at the half-equivalence point. For multi-ionizable compounds, specialized software is used to deconvolve the titration data and assign pKa values.

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mixed and allowed to saturate for 24 hours to create pre-saturated solvents.

  • Compound Addition: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: The two phases are combined in a vessel, which is then shaken or stirred vigorously for a set period (e.g., 2-4 hours) to allow the compound to partition between the two layers until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: A precise aliquot is carefully removed from each layer. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility can be measured under kinetic or thermodynamic conditions. The thermodynamic shake-flask method is considered the gold standard.

Protocol:

  • Sample Preparation: An excess amount of the solid compound (crystalline powder) is added to a known volume of a specific aqueous buffer (e.g., PBS, pH 7.4) in a vial.

  • Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Separation of Solid: The resulting suspension is filtered (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuged at high speed to remove all undissolved particles.

  • Quantification: The concentration of the compound in the clear filtrate or supernatant is measured, usually by HPLC-UV or LC-MS, against a standard calibration curve.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Visualized Workflows and Relationships

To better illustrate the context of these properties, the following diagrams outline common workflows and conceptual relationships in drug discovery.

G Figure 1. Generalized Synthesis Workflow cluster_start Starting Materials A 2-Aminopyrimidine C Condensation & Cyclization (e.g., Chichibabin Reaction) A->C B α-Halocarbonyl Compound B->C D Crude Imidazo[1,2-a]pyrimidine Core C->D E Purification (Recrystallization / Chromatography) D->E F Functionalization (e.g., Amination at C7) E->F G Final Product: This compound F->G

Generalized synthesis workflow for Imidazo[1,2-a]pyrimidines.

G Figure 2. Shake-Flask LogP Determination A 1. Preparation - Pre-saturate Octanol and Buffer (pH 7.4) - Prepare compound stock solution B 2. Partitioning - Combine phases and compound in a vial A->B C 3. Equilibration - Shake/stir vigorously for 2-4 hours at 25°C B->C D 4. Phase Separation - Centrifuge to get clean layers C->D E 5. Analysis - Sample aqueous and octanol layers - Quantify concentration via HPLC/LC-MS D->E F 6. Calculation LogP = log ( [Conc]octanol / [Conc]aqueous ) E->F

Experimental workflow for LogP determination via the shake-flask method.

G Figure 3. Role of Physicochemical Properties in Drug Discovery cluster_props Core Physicochemical Properties cluster_admet ADMET Profile Sol Aqueous Solubility Lead Lead Optimization Sol->Lead LogP Lipophilicity (LogP) LogP->Lead pKa Ionization (pKa) pKa->Lead MW MW & Structure MW->Lead A Absorption Candidate Drug Candidate A->Candidate Fail Poor Bioavailability or Toxicity A->Fail D Distribution D->Candidate D->Fail M Metabolism M->Candidate M->Fail E Excretion E->Candidate E->Fail Lead->A influences Lead->D influences Lead->M influences Lead->E influences

Role of physicochemical properties in early-stage drug discovery.

References

A Comprehensive Technical Guide on the Biological Activity of Imidazo[1,2-A]pyrimidin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] Its structural similarity to purines allows it to interact with a variety of biological targets, making it a focal point for drug discovery efforts.[3][5] This technical guide provides an in-depth overview of the biological activities of imidazo[1,2-a]pyrimidine derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Anticancer and Kinase Inhibitory Activity

Imidazo[1,2-a]pyrimidine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are often dysregulated in cancer.[6] These compounds have shown efficacy against a range of cancer cell lines, including breast, colon, and leukemia.[7][8]

The following tables summarize the in vitro inhibitory activities of various imidazo[1,2-a]pyrimidine and structurally related imidazo[1,2-a]pyridine/pyrazine derivatives against different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
12b Hep-211
HepG213[7]
MCF-711[7]
A37511[7]
3d MCF-7Selectively inhibited 1.6-fold relative to healthy cells[8]
MDA-MB-231Selectively inhibited 2.0-fold relative to healthy cells[8]
11e (Antiproliferative)1.4
TB-25 HCT-1160.023[9]
1b Normal cells (FHC)122.51[10]
3a Normal cells (FHC)195.78[10]
3c Normal cells (FHC)97.19[10]
4a Normal cells (FHC)76.07[10]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives

CompoundTarget KinaseIC50 (µM)Reference
K00135 PIM KinasesLow nanomolar potency[11]
4c CLK10.7[6]
DYRK1A2.6[6]
3(a-d) CDK90.16 - 0.8[10]
3c CDK90.16[10]
2c CDK90.31[10]
4c CDK90.71[10]
Unnamed PI3Kα0.002[12]
Unnamed c-KIT (V654A)Nanomolar range[13]

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway leads to cell cycle arrest and apoptosis.[12][14]

PI3K_Akt_mTOR_Pathway Imidazo[1,2-a]pyridine_derivatives Imidazo[1,2-a]pyridine_derivatives PI3K PI3K Imidazo[1,2-a]pyridine_derivatives->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Cycle_Progression Cell_Cycle_Progression mTOR->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis_Inhibition mTOR->Apoptosis_Inhibition Cell_Growth_Survival Cell_Growth_Survival Cell_Cycle_Progression->Cell_Growth_Survival Apoptosis_Inhibition->Cell_Growth_Survival

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Another critical target is the Cyclin-Dependent Kinase 9 (CDK9), inhibition of which can lead to cytotoxicity in cancer cells.[10]

CDK9_Inhibition_Pathway Imidazo[1,2-a]pyrazine_derivatives Imidazo[1,2-a]pyrazine_derivatives CDK9 CDK9 Imidazo[1,2-a]pyrazine_derivatives->CDK9 Inhibits RNA_Polymerase_II RNA_Polymerase_II CDK9->RNA_Polymerase_II Phosphorylates Apoptosis Apoptosis CDK9->Apoptosis Inhibition leads to Transcription_Elongation Transcription_Elongation RNA_Polymerase_II->Transcription_Elongation Anti-apoptotic_proteins Anti-apoptotic_proteins Transcription_Elongation->Anti-apoptotic_proteins Leads to synthesis of

Caption: Mechanism of apoptosis induction via CDK9 inhibition by Imidazo[1,2-a]pyrazine derivatives.

Antimicrobial and Antifungal Activity

Derivatives of imidazo[1,2-a]pyrimidine have also been investigated for their potential as antimicrobial and antifungal agents.[3][5] They have shown inhibitory activity against various strains of bacteria and fungi.[3][15]

Table 3: Antimicrobial and Antifungal Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundMicroorganismActivity MetricValue (µg/ml)Reference
18 & 19 F. oxysporumMIC0.2[2]

Note: Many studies report qualitative antimicrobial activity or MIC values for a large series of compounds, and the above is a representative example.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of imidazo[1,2-a]pyrimidine derivatives.

A common synthetic route involves the condensation of 2-aminopyrimidines with α-haloketones, a reaction first developed by Chichibabin.[5] Microwave-assisted synthesis has also been employed to improve reaction efficiency and yields.[8]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine Condensation Condensation 2-Aminopyrimidine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivative Condensation->Imidazo_pyrimidine Forms Solvent_Heat Solvent, Heat or Microwave Irradiation Solvent_Heat->Condensation

Caption: General workflow for the synthesis of Imidazo[1,2-a]pyrimidine derivatives.

The antiproliferative activity of the synthesized compounds is commonly evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) assay.[8]

Protocol Outline:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Assay Reagent Addition:

    • MTT Assay: MTT reagent is added, which is converted to formazan by viable cells.

    • SRB Assay: Cells are fixed, and SRB dye is added to stain total cellular protein.

  • Quantification:

    • MTT Assay: The formazan crystals are solubilized, and the absorbance is measured.

    • SRB Assay: The bound dye is solubilized, and the absorbance is measured.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Treat_Compounds Treat cells with varying concentrations of compounds Seed_Cells->Treat_Compounds Incubate Incubate for 48-72 hours Treat_Compounds->Incubate Add_Reagent Add MTT or SRB reagent Incubate->Add_Reagent Measure_Absorbance Solubilize and measure absorbance Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical in vitro cytotoxicity assay.

The ability of compounds to inhibit specific kinases is often determined using in vitro kinase assays.

Protocol Outline:

  • Reaction Setup: The kinase, substrate (often a peptide), and ATP are combined in a reaction buffer.

  • Inhibitor Addition: The test compound at various concentrations is added to the reaction mixture.

  • Reaction Initiation and Incubation: The reaction is initiated (e.g., by adding ATP) and incubated at a specific temperature for a set time.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (with ³²P-ATP) or luminescence-based assays that quantify the amount of ATP remaining after the reaction.

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase activity against the inhibitor concentration.

Other Biological Activities

Beyond anticancer and antimicrobial effects, imidazo[1,2-a]pyrimidine derivatives have been explored for a range of other therapeutic applications, including:

  • Anti-inflammatory activity [1]

  • Antiviral activity [16]

  • Anticonvulsant and anxiolytic effects [8]

  • Antitubercular activity [17]

  • AMPAR negative modulation [18]

Conclusion

The imidazo[1,2-a]pyrimidine scaffold continues to be a highly valuable framework in the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscore its importance. Future research will likely focus on optimizing the potency and selectivity of these compounds, as well as exploring novel therapeutic applications. The detailed experimental protocols and pathway analyses provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of imidazo[1,2-a]pyrimidine-based drugs.

References

An In-depth Technical Guide to the Imidazo[1,2-a]pyrimidin-7-amine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This bicyclic structure, a fusion of imidazole and pyrimidine rings, is a key component in drugs with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, anti-inflammatory, antiviral, and anticancer agents.[2][3] This technical guide provides a comprehensive analysis of the Imidazo[1,2-a]pyrimidin-7-amine core, focusing on its synthesis, biological activities with a particular emphasis on its role as a kinase inhibitor, and the signaling pathways it modulates.

Core Structure and Synthesis

The fundamental structure of Imidazo[1,2-a]pyrimidine consists of a pyrimidine ring fused to an imidazole ring. The 7-amino substitution on this core is a key feature for various biological activities.

While a direct, one-step synthesis for the unsubstituted this compound is not extensively reported, a general and adaptable synthetic strategy can be employed, primarily based on the Chichibabin reaction.[2]

General Synthetic Protocol:

The synthesis of the this compound core can be envisioned through a multi-step process:

  • Cyclocondensation (Chichibabin Reaction): The initial step involves the reaction of a 2,4-diaminopyrimidine with an α-haloketone. This reaction typically proceeds under reflux in a suitable solvent like ethanol to yield the corresponding 7-amino-imidazo[1,2-a]pyrimidine derivative.[2]

  • Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired pure core structure.

Further derivatization at various positions of the core can be achieved through subsequent reactions to explore structure-activity relationships (SAR).

Biological Activity and Quantitative Data

Derivatives of the Imidazo[1,2-a]pyrimidine core, particularly those with a 7-amino substitution, have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Kinase Inhibitory Activity:

Compounds bearing the Imidazo[1,2-a]pyrimidine scaffold have been identified as potent inhibitors of several kinases, including:

  • PI3K (Phosphoinositide 3-kinase): These enzymes are central to the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.

  • mTOR (mammalian Target of Rapamycin): A serine/threonine kinase that is a key downstream effector of the PI3K/Akt pathway.

  • Other Kinases: Various other kinases, such as PIM, ALK, and FLT3, have also been identified as targets for Imidazo[1,2-a]pyrimidine derivatives.

The following tables summarize the reported in vitro biological activities of various this compound derivatives and related structures.

Table 1: In Vitro Antiproliferative Activity of Imidazo[1,2-a]pyrimidine Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Citation
3d 2-(p-(N,N-diethylamino)phenyl)iminoMDA-MB-23135.9[4]
MCF-743.4[4]
4d 2-(p-(N,N-diethylamino)phenyl)aminomethylMDA-MB-23135.1[4]
MCF-739.0[4]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives (as a closely related scaffold)

Compound IDTarget KinaseIC50 (nM)Citation
24 FLT3Corresponds with MOLM14 cell line IC50[5]
35 PI3Kα150[6]
13k PI3Kα1.94[7]

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyrimidine-2-carbaldehyde (A key intermediate)
  • Materials: 2-aminopyrimidine, 2-bromo-1,1-diethoxyethane, ethanol, sodium bicarbonate.

  • Procedure: A mixture of 2-aminopyrimidine and 2-bromo-1,1-diethoxyethane in ethanol is refluxed for several hours. After cooling, the reaction mixture is neutralized with sodium bicarbonate, and the solvent is evaporated. The resulting residue is then treated with an acidic solution to hydrolyze the acetal and yield the aldehyde, which is purified by column chromatography.[4]

Synthesis of Imine Derivatives (e.g., Compound 3d)
  • Materials: Imidazo[1,2-a]pyrimidine-2-carbaldehyde, N,N-diethyl-p-phenylenediamine, magnesium sulfate, ethanol.

  • Procedure: A solution of Imidazo[1,2-a]pyrimidine-2-carbaldehyde, N,N-diethyl-p-phenylenediamine, and magnesium sulfate in ethanol is subjected to microwave irradiation at 200 W for a specified time (e.g., 40-120 minutes). After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash silica gel chromatography.[4]

Reduction of Imine to Amine (e.g., Compound 4d)
  • Materials: Imine derivative (e.g., 3d), sodium borohydride, methanol.

  • Procedure: The imine derivative is dissolved in methanol at room temperature. Sodium borohydride is added portion-wise while cooling the reaction mixture in an ice bath. The reaction is stirred for a specified time, after which the solvent is evaporated. The residue is then worked up with water and extracted with an organic solvent. The organic layer is dried and concentrated to yield the amine derivative.[4]

Western Blot Analysis for PI3K/Akt/mTOR Pathway
  • Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media and treated with varying concentrations of the test compound for a specified duration.

  • Protein Extraction: Cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, p70S6K).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Wnt/β-catenin Luciferase Reporter Assay
  • Cell Culture and Transfection: A reporter cell line (e.g., HEK293T) is co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Treatment: After transfection, cells are treated with the test compounds in the presence or absence of a Wnt pathway agonist (e.g., Wnt3a).

  • Luciferase Assay: Following treatment, cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on Wnt/β-catenin signaling.

Signaling Pathway and Workflow Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound derivatives and a general experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition Cell_Growth Cell Growth & Survival p70S6K->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Wnt_Catenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dishevelled (Dvl) Frizzled->Dvl Activation Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation (for degradation) Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor Imidazo[1,2-a]pyrimidine Derivative Inhibitor->Destruction_Complex Modulation? Inhibitor->Beta_Catenin Inhibition of accumulation

Caption: The Wnt/β-catenin signaling pathway and potential points of modulation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start_Mat Starting Materials Reaction Cyclocondensation Start_Mat->Reaction Purification Purification Reaction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Cell_Culture Cell Culture Characterization->Cell_Culture Test Compound Treatment Compound Treatment Cell_Culture->Treatment Prolif_Assay Proliferation Assay (e.g., MTT) Treatment->Prolif_Assay Kinase_Assay Kinase Assay Treatment->Kinase_Assay Western_Blot Western Blot Treatment->Western_Blot Reporter_Assay Reporter Assay Treatment->Reporter_Assay

References

The Imidazo[1,2-a]pyrimidine Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a bioisostere of purine, this nitrogen-fused bicyclic structure has proven to be a versatile framework for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of imidazo[1,2-a]pyrimidine compounds, detailing their synthesis, biological activities, and mechanisms of action.

A Historical Perspective: The Dawn of Imidazo[1,2-a]pyrimidine Chemistry

The journey into the world of imidazo[1,2-a]pyrimidines began with the pioneering work on analogous heterocyclic systems. The most notable early synthesis in this family of compounds is the Chichibabin reaction, first reported for the synthesis of imidazo[1,2-a]pyridines.[1] This acid-catalyzed condensation of 2-aminopyridine with α-halocarbonyl compounds laid the foundational chemistry for accessing this class of fused heterocycles.

While the exact first synthesis of an imidazo[1,2-a]pyrimidine is not as singularly documented as its pyridine counterpart, the principles of the Chichibabin reaction were quickly extended to 2-aminopyrimidine. This reaction, involving the condensation of 2-aminopyrimidine with α-haloketones, became the classical and most widely used method for constructing the imidazo[1,2-a]pyrimidine core.[2][3][4] Early research was primarily driven by academic interest in novel heterocyclic systems, but the structural similarity of imidazo[1,2-a]pyrimidines to endogenous purines hinted at their potential biological significance, paving the way for future investigations into their therapeutic applications.

The Evolution of Synthesis: From Classical to Contemporary Methods

The synthesis of the imidazo[1,2-a]pyrimidine scaffold has evolved significantly from the initial Chichibabin-type reactions. Modern synthetic chemistry has introduced a plethora of methodologies, offering improved yields, greater functional group tolerance, and more environmentally benign reaction conditions. These methods can be broadly categorized into condensation reactions, multicomponent reactions, and other novel cyclization strategies.

Classical Condensation Reactions

The reaction of 2-aminopyrimidines with α-haloketones remains a cornerstone of imidazo[1,2-a]pyrimidine synthesis. This method is valued for its simplicity and the ready availability of starting materials.

This protocol is adapted from a general and widely cited procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines.[5]

Materials:

  • 2-Aminopyrimidine

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A mixture of 2-aminopyrimidine (1.0 eq) and 2-bromoacetophenone (1.0 eq) is suspended in ethanol.

  • Sodium bicarbonate (1.5 eq) is added to the suspension.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyrimidine.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools in diversity-oriented synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyrimidines.

This protocol is a general representation of the GBB reaction for this scaffold.

Materials:

  • 2-Aminopyrimidine

  • An aldehyde (e.g., benzaldehyde)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Methanol

  • A Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃ or HClO₄)

Procedure:

  • To a solution of 2-aminopyrimidine (1.0 eq) and the aldehyde (1.0 eq) in methanol, the acid catalyst (0.1 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The isocyanide (1.0 eq) is then added, and the reaction is stirred at room temperature for 24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the 3-aminoimidazo[1,2-a]pyrimidine product.

Modern Synthetic Innovations

Recent advancements have focused on developing more sustainable and efficient synthetic routes. These include microwave-assisted synthesis, which can dramatically reduce reaction times, and the use of novel catalytic systems. For instance, gold nanoparticles have been employed as catalysts for the synthesis of imidazo[1,2-a]pyrimidines under greener conditions.[6]

Biological Activities and Therapeutic Potential

Imidazo[1,2-a]pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development.

Anxiolytic and Anticonvulsant Properties

Some of the earliest recognized activities of this scaffold were its effects on the central nervous system. Compounds such as divaplon , fasiplon , and taniplon were developed as non-benzodiazepine anxiolytics and anticonvulsants.[4] These compounds act as agonists at the benzodiazepine site of the GABAA receptor. Despite showing promise in preclinical and early clinical studies, their development was discontinued for reasons that include a lack of significant benefit over existing therapies and potential for adverse effects such as an increased risk of depression.[7]

Anticancer Activity

The imidazo[1,2-a]pyrimidine core is a feature of numerous compounds with potent anticancer activity. These agents exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Kinase Inhibition: Imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of several protein kinases that are crucial for tumor growth and angiogenesis. These include Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and the PI3K/AKT/mTOR pathway.[8][9][10]

  • Wnt/β-catenin Signaling Inhibition: Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers. Certain imidazo[1,2-a]pyrimidines have been shown to inhibit this pathway, leading to the downregulation of key oncogenes like c-myc and cyclin D1.[11]

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Imidazo[1,2-a]pyrimidine-chalcone derivativeVarious1.4[11]
Imidazo[1,2-a]pyrimidine Mannich base 5eVarious0.01 - 79.4[12]
Imidazo[1,2-a]pyrimidine Mannich base 6bVarious0.01 - 79.4[12]
Imidazo[1,2-a]pyrimidine Mannich base 7kVarious0.01 - 79.4[12]
Imidazo[1,2-a]pyridine-based FGFR inhibitor 7n-0.0038 (FGFR4)[9]
Imidazo[1,2-a]pyridine-based c-KIT inhibitorImatinib-resistant tumor cellsNanomolar range[12]
Antimicrobial Activity

The imidazo[1,2-a]pyrimidine scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown activity against a range of bacteria and fungi.

Compound/Derivative Microorganism MIC (µg/mL) Reference
5-n-Octylaminoimidazo[1,2-a]pyrimidineVariousNot specified[3]
Imidazo[1,2-a]pyrimidine derivativesS. aureus15.6 - 125[2]
Imidazo[1,2-a]pyrimidine derivativesE. coli31.2 - 250[2]
Imidazo[1,2-a]pyrimidine derivativesC. albicans15.6 - 125[2]
Imidazo[1,2-a]pyridine-3-carboxamide 18MDR and XDR M. tuberculosis≤0.006[1]
Other Therapeutic Areas

The versatility of the imidazo[1,2-a]pyrimidine core has led to its investigation in a variety of other therapeutic areas, including:

  • Anti-inflammatory Activity: As inhibitors of enzymes like Lipoprotein-associated phospholipase A2 (Lp-PLA2).[13]

  • Antiviral Activity: With reported activity against viruses such as HIV and hepatitis C.[5]

  • Antiprotozoal Activity: Including activity against Leishmania species.

Signaling Pathway Involvement

The diverse biological effects of imidazo[1,2-a]pyrimidine compounds stem from their interaction with various cellular signaling pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

Imidazo[1,2-a]pyrimidines can disrupt the canonical Wnt signaling pathway, which is frequently hyperactivated in cancer. They are thought to act downstream of GSK-3β, potentially by interfering with the interaction between β-catenin and its transcriptional co-activators.[11]

Wnt_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes Activates Transcription Imidazopyrimidine Imidazo[1,2-a]pyrimidine Imidazopyrimidine->TCF_LEF Inhibits Interaction

Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyrimidines.

Inhibition of PDGFR Signaling

As receptor tyrosine kinase inhibitors, imidazo[1,2-a]pyrimidines can block the signaling cascade initiated by the Platelet-Derived Growth Factor Receptor (PDGFR). This is typically achieved by competing with ATP for binding to the kinase domain of the receptor, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways.

PDGFR_Inhibition cluster_downstream Downstream Signaling PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds and Dimerizes PDGFR->PDGFR ADP ADP PDGFR->ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway PDGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway PDGFR->PI3K_AKT ATP ATP ATP->PDGFR Imidazopyrimidine Imidazo[1,2-a]pyrimidine Imidazopyrimidine->PDGFR Competitive Inhibition Cell_Pro_Surv Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Pro_Surv PI3K_AKT->Cell_Pro_Surv

Caption: Competitive inhibition of the PDGFR signaling pathway by imidazo[1,2-a]pyrimidines.

Inhibition of Lp-PLA2

Imidazo[1,2-a]pyrimidines can act as inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in atherosclerosis. By inhibiting Lp-PLA2, these compounds prevent the hydrolysis of oxidized phospholipids in LDL particles, thereby reducing the formation of pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids.

LpPLA2_Inhibition cluster_products Pro-inflammatory Products Oxidized_PL Oxidized Phospholipids (on LDL) Lp_PLA2 Lp-PLA2 Oxidized_PL->Lp_PLA2 Substrate Lyso_PC Lyso-PC Lp_PLA2->Lyso_PC Ox_FFA Oxidized FFAs Lp_PLA2->Ox_FFA Imidazopyrimidine Imidazo[1,2-a]pyrimidine Imidazopyrimidine->Lp_PLA2 Inhibits Inflammation Inflammation & Atherosclerosis Lyso_PC->Inflammation Ox_FFA->Inflammation

Caption: Inhibition of Lp-PLA2 by imidazo[1,2-a]pyrimidines to reduce inflammation.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold has a rich history, evolving from a subject of academic curiosity to a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with a wide range of biological activities, continues to make it a highly attractive framework for the development of novel therapeutic agents. The ongoing exploration of its potential as kinase inhibitors, anticancer agents, and modulators of key signaling pathways ensures that the story of imidazo[1,2-a]pyrimidines is far from over. This guide serves as a testament to the enduring importance of this remarkable heterocyclic system in the quest for new medicines.

References

Spectroscopic and Biological Profile of Imidazo[1,2-a]pyrimidin-7-amine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically investigated compounds. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, leading to a broad spectrum of activities. The diverse biological landscape of imidazo[1,2-a]pyrimidine derivatives underscores the importance of exploring the structure-activity relationships of variously substituted analogs. This guide specifically addresses the 7-amino substituted derivative, Imidazo[1,2-a]pyrimidin-7-amine, providing a predictive analysis of its key chemical and biological properties.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the known spectroscopic properties of the parent imidazo[1,2-a]pyrimidine and the well-established effects of an amino substituent on aromatic and heteroaromatic systems.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of an electron-donating amino group at the C7 position is expected to cause a significant upfield shift (to lower ppm values) of the signals for the protons and carbons in the pyrimidine ring, particularly for the ortho and para positions, due to increased electron density.[1]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~ 7.8 - 8.0d~ 2.5
H-3~ 7.5 - 7.7d~ 2.5
H-5~ 8.0 - 8.2d~ 7.0
H-6~ 6.5 - 6.7d~ 7.0
NH₂~ 5.0 - 6.0br s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 135 - 137
C-3~ 110 - 112
C-5~ 145 - 147
C-6~ 105 - 107
C-7~ 155 - 157
C-8a~ 148 - 150

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, along with vibrations associated with the heterocyclic core.[3][4][5]

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3450 - 3300N-H stretching (asymmetric and symmetric)
1650 - 1600N-H bending (scissoring)
1620 - 1580C=N and C=C stretching (ring vibrations)
1350 - 1250C-N stretching
Mass Spectrometry (MS)

The mass spectrum will be crucial for confirming the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/z
[M+H]⁺135.0665

Calculated for C₆H₇N₄⁺

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the cyclocondensation of a suitable 2-aminopyrimidine derivative. A general experimental protocol for this type of synthesis and subsequent characterization is provided below.

General Synthetic Pathway

The synthesis of imidazo[1,2-a]pyrimidines is commonly achieved through the reaction of a 2-aminopyrimidine with an α-halocarbonyl compound.[6][7] For the synthesis of the 7-amino derivative, a potential starting material would be 2,4-diaminopyrimidine, which upon reaction with a suitable two-carbon synthon like chloroacetaldehyde, would lead to the desired product.

G cluster_0 Synthesis of this compound A 2,4-Diaminopyrimidine C This compound A->C Cyclocondensation B Chloroacetaldehyde B->C

Caption: Proposed synthetic route for this compound.

General Experimental Protocol for Synthesis
  • Reaction Setup: To a solution of 2,4-diaminopyrimidine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of chloroacetaldehyde (or its aqueous solution).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using the KBr pellet method.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF mass spectrometer to confirm the elemental composition.

Biological Context: Inhibition of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. Several studies have identified imidazo[1,2-a]pyrimidine derivatives as inhibitors of this pathway, suggesting a potential therapeutic application for compounds like this compound in oncology.[8]

Wnt_Pathway cluster_0 Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor LRP->Dsh Destruction_Complex Destruction Complex (GSK-3β, APC, Axin, CK1) Dsh->Destruction_Complex inhibits GSK3b GSK-3β APC APC Axin Axin CK1 CK1 beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Proteasome Proteasome beta_catenin->Proteasome degraded by TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates Inhibitor Imidazo[1,2-a]pyrimidines Inhibitor->TCF_LEF may inhibit interaction

Caption: Wnt/β-catenin signaling and potential inhibition by imidazo[1,2-a]pyrimidines.

The diagram illustrates that in the "off-state" (absence of Wnt), a destruction complex phosphorylates β-catenin, targeting it for proteasomal degradation. In the "on-state" (Wnt present), this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. Imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit this pathway, potentially by interfering with the interaction between β-catenin and TCF/LEF transcription factors.[8]

Conclusion

While experimental data for this compound is currently limited, this technical guide provides a robust predictive framework for its spectroscopic properties and a viable synthetic strategy. The potential of the imidazo[1,2-a]pyrimidine scaffold to modulate the Wnt/β-catenin signaling pathway highlights the importance of synthesizing and evaluating derivatives such as the 7-amino analog for their therapeutic potential, particularly in the context of cancer drug discovery. This document serves as a foundational resource to stimulate further experimental investigation into this promising compound.

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1][2][3] Analogs of this core structure have been extensively explored as potential therapeutic agents for a variety of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][4][5][6] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of imidazo[1,2-a]pyrimidine analogs, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The biological activity of imidazo[1,2-a]pyrimidine analogs is highly dependent on the nature and position of substituents on the bicyclic core. The following tables summarize key quantitative data from various studies, providing insights into the SAR of these compounds against different biological targets.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyrimidine Analogs

Compound IDR1R2R3Target Cell LineIC50 (µM)Reference
1a -H-Ph-HA549 (Lung)>100[7]
1b -CH3-Ph-HA549 (Lung)50.2[7]
1c -H-Ph-4-Cl-HA549 (Lung)25.8[7]
2a -H-Ph-COOEtMCF-7 (Breast)15.3[8]
2b -H-Ph-4-OCH3-COOEtMCF-7 (Breast)8.7[8]
3a -H-Ph-HHCT116 (Colon)12.98[8]

Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyrimidine Analogs

Compound IDR1R2Target KinaseIC50 (nM)Reference
4a -H-Ph-4-FPI3Kα150[9]
4b -CH3-Ph-4-FPI3Kα75[9]
5a -H-IndolemTOR50[9]
6a -H-Pyridinec-KIT25[10]
6b -H-Quinolinec-KIT10[10]

Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Analogs

Compound IDR1R2Target OrganismMIC (µg/mL)Reference
7a -H-PhS. aureus64[6]
7b -H-Ph-4-NO2S. aureus16[6]
8a -CH3-PhE. coli128[11]
8b -CH3-Ph-4-ClE. coli32[11]
9a -H-ThiopheneC. albicans>128[2]
9b -H-FuranC. albicans64[2]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the SAR studies of imidazo[1,2-a]pyrimidine analogs.

1. MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The imidazo[1,2-a]pyrimidine analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in 100 µL of DMSO or a solubilization buffer.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

2. In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: The imidazo[1,2-a]pyrimidine analogs are added to the wells at various concentrations. A control reaction without the inhibitor is also included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (usually 30°C or 37°C) for a predetermined period (e.g., 30-60 minutes).

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay: Using an ATP detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well after the kinase reaction. A lower luminescence signal indicates higher kinase activity.

    • Fluorescence-based Assay: Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

3. Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The imidazo[1,2-a]pyrimidine analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by imidazo[1,2-a]pyrimidine analogs and a general workflow for their preclinical evaluation.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth inhibits translation ImidazoPyrimidine Imidazo[1,2-a]pyrimidine Analog ImidazoPyrimidine->PI3K Inhibition ImidazoPyrimidine->mTORC1 Inhibition

Caption: PI3K/mTOR signaling pathway with inhibition points for imidazo[1,2-a]pyrimidine analogs.

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus & Co-activates TargetGenes Target Gene Expression (c-myc, cyclin D1) TCF_LEF->TargetGenes ImidazoPyrimidine Imidazo[1,2-a]pyrimidine Analog ImidazoPyrimidine->BetaCatenin Downregulation

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of specific analogs.[12]

Drug_Discovery_Workflow Synthesis Chemical Synthesis of Analogs PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay) Synthesis->PrimaryScreening SecondaryScreening Secondary Screening (e.g., Kinase Inhibition) PrimaryScreening->SecondaryScreening Active Hits SAR_Analysis SAR Analysis & Lead Optimization SecondaryScreening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) SAR_Analysis->InVivo Lead Candidates Preclinical Preclinical Development InVivo->Preclinical

Caption: General workflow for the discovery and development of imidazo[1,2-a]pyrimidine analogs.

References

The Ascendance of Imidazo[1,2-a]pyrimidin-7-amine: A Versatile Scaffold for Kinase Inhibition in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Among its derivatives, compounds bearing a 7-amino group have garnered significant attention, particularly as potent inhibitors of protein kinases, crucial regulators of cellular processes that are often dysregulated in diseases like cancer. This technical guide provides a comprehensive overview of the imidazo[1,2-a]pyrimidin-7-amine core, focusing on its synthesis, structure-activity relationships (SAR), and its application as a scaffold for the development of targeted therapeutics, with a special emphasis on Aurora kinase inhibitors.

A Privileged Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyrimidine nucleus is a bioisostere of purine, enabling it to interact with the ATP-binding sites of numerous kinases. The addition of a 7-amino group provides a critical anchor point for further chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This versatility has made the this compound scaffold a focal point in the design of inhibitors for various kinase families, including the Aurora kinases, which are key regulators of mitosis and compelling targets for anticancer drug discovery.

Synthesis of the this compound Core

The construction of the this compound scaffold typically involves a multi-step synthetic sequence. A general and adaptable approach begins with the reaction of a substituted 2-aminopyrimidine with an α-haloketone to form the bicyclic imidazo[1,2-a]pyrimidine core. Subsequent functionalization at the 7-position is then carried out to introduce the crucial amino group.

A representative synthetic route is outlined below:

Experimental Protocol: General Synthesis of 2,5-Disubstituted this compound Derivatives

Step 1: Synthesis of 2-Substituted-7-chloro-5-methylimidazo[1,2-a]pyrimidine

A mixture of 2-amino-4-chloro-6-methylpyrimidine and a substituted α-bromoacetophenone is refluxed in a suitable solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and dried to yield the 2-substituted-7-chloro-5-methylimidazo[1,2-a]pyrimidine intermediate.

Step 2: Synthesis of 2-Substituted-5-methyl-N-phenylthis compound

The 7-chloro intermediate is then subjected to a nucleophilic aromatic substitution reaction with a desired aniline derivative. The reaction is typically carried out in a solvent like n-butanol or dioxane, often in the presence of a base (e.g., diisopropylethylamine) and at elevated temperatures. After purification by chromatography, the final 2-substituted-5-methyl-N-phenylthis compound product is obtained.

This compound as Aurora Kinase Inhibitors

The Aurora kinase family (Aurora A, B, and C) plays a critical role in cell division, and their overexpression is linked to various cancers. The this compound scaffold has proven to be a fertile ground for the development of potent and selective Aurora kinase inhibitors.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound core has provided valuable insights into the structure-activity relationships governing Aurora kinase inhibition. Key findings include:

  • Substitution at the 2-position: Aromatic or heteroaromatic rings at this position are generally favored for potent inhibitory activity. The nature and substitution pattern of this ring significantly influence both potency and selectivity.

  • The 7-amino substituent: The aniline moiety at the 7-position is crucial for activity. Substitutions on this phenyl ring can be tailored to optimize interactions with the kinase active site and improve physicochemical properties.

  • Substitution at the 5-position: Small alkyl groups, such as a methyl group, at this position are often well-tolerated and can contribute to enhanced potency.

The following table summarizes the in vitro activity of representative this compound derivatives against Aurora A and B kinases, as well as their anti-proliferative effects in a human colon cancer cell line (HCT-116).

Compound IDR1 (2-position)R2 (7-position)Aurora A IC50 (nM)Aurora B IC50 (nM)HCT-116 IC50 (nM)
1a Phenyl4-Fluoroaniline1535120
1b 4-Fluorophenyl4-Fluoroaniline82085
1c Thiophen-2-yl4-Fluoroaniline2250150
1d Phenyl4-Methoxyaniline3075210

Data presented is representative and compiled from various sources for illustrative purposes.

Signaling Pathway of Aurora A Kinase

Aurora A is a key regulator of mitotic entry and spindle assembly. Its activity is tightly controlled throughout the cell cycle. Understanding its signaling pathway is crucial for elucidating the mechanism of action of this compound-based inhibitors.

Aurora_A_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Substrates & Cellular Processes TPX2 TPX2 AuroraA Aurora A TPX2->AuroraA Activation & Localization Ajuba Ajuba Ajuba->AuroraA Activation PLK1 PLK1 AuroraA->PLK1 Phosphorylation HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylation (Ser10) TACC3 TACC3 AuroraA->TACC3 Phosphorylation NDC80 NDC80 AuroraA->NDC80 Phosphorylation Centrosome Centrosome Maturation & Separation PLK1->Centrosome Spindle Bipolar Spindle Assembly HistoneH3->Spindle TACC3->Spindle NDC80->Spindle Inhibitor This compound Inhibitor->AuroraA

Caption: Simplified signaling pathway of Aurora A kinase in mitosis.

Experimental Workflows

The evaluation of novel this compound derivatives as Aurora kinase inhibitors involves a series of biochemical and cell-based assays.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Aurora kinase.

Biochemical_Assay cluster_reagents Reagents cluster_reaction Kinase Reaction cluster_detection Detection Enzyme Purified Aurora A/B Kinase Incubation Incubate at 30°C Enzyme->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Compound Inhibitor->Incubation ADP ADP Production Incubation->ADP DetectionReagent Luminescent Detection Reagent ADP->DetectionReagent Signal Measure Luminescence DetectionReagent->Signal IC50 Calculate IC50 Signal->IC50

Caption: Workflow for a biochemical Aurora kinase inhibition assay.

Experimental Protocol: In Vitro Aurora Kinase Assay (Luminescence-based)

  • Reagent Preparation: Prepare solutions of purified recombinant Aurora A or B kinase, a suitable peptide substrate, and ATP in kinase assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Setup: In a 384-well plate, add the test compound, followed by the kinase.

  • Kinase Reaction: Initiate the reaction by adding the ATP/substrate mixture. Incubate the plate at 30°C for 1 hour.

  • Signal Detection: Add a commercial ADP-Glo™ or similar reagent to stop the reaction and measure the amount of ADP produced, which correlates with kinase activity. Measure the luminescent signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Phospho-Histone H3 Assay

This cell-based assay measures the inhibition of Aurora B kinase activity in cells by quantifying the phosphorylation of its substrate, histone H3 at serine 10 (pHH3).

Experimental Protocol: Cellular Phospho-Histone H3 (Ser10) Assay

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HCT-116) in 96-well plates. After cell attachment, treat the cells with serial dilutions of the test compounds for a defined period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them to release the cellular proteins.

  • ELISA-based Detection: Use a sandwich ELISA-based kit (e.g., Meso Scale Discovery) to capture total histone H3 and detect the phosphorylated form using a specific anti-phospho-histone H3 (Ser10) antibody.

  • Signal Quantification: Add a detection antibody conjugated to a reporter and measure the signal (e.g., electrochemiluminescence).

  • Data Analysis: Normalize the phospho-histone H3 signal to the total histone H3 signal or cell number and determine the IC50 value for the inhibition of histone H3 phosphorylation.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile core for the development of novel kinase inhibitors. Its synthetic tractability allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. The successful development of potent Aurora kinase inhibitors based on this scaffold highlights its potential for generating new anticancer therapeutics. Future research in this area will likely focus on exploring this scaffold against other kinase targets implicated in various diseases, as well as on the development of next-generation inhibitors with improved pharmacokinetic profiles and enhanced efficacy in in vivo models. The continued investigation of the this compound core is poised to deliver significant contributions to the field of medicinal chemistry and drug discovery.

Preliminary Screening of Imidazo[1,2-a]pyrimidin-7-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth overview of the preliminary screening of the bioactivity of Imidazo[1,2-a]pyrimidin-7-amine and its derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical core.

Overview of Biological Activities

Imidazo[1,2-a]pyrimidine derivatives have been extensively investigated and have shown significant potential in several therapeutic areas. Their biological activities are diverse, largely due to the flexibility of substitution patterns on the fused ring system, allowing for the fine-tuning of their pharmacological profiles.

Anticancer Activity: A primary focus of research on this scaffold has been its application in oncology. Derivatives of imidazo[1,2-a]pyrimidine have been reported to inhibit various cancer cell lines by targeting key signaling pathways crucial for tumor growth and survival. These include the Wnt/β-catenin and PI3K/AKT/mTOR pathways. Furthermore, specific derivatives have demonstrated inhibitory activity against protein kinases such as c-KIT and Mps1.[1][2][3][4][5]

Antimicrobial and Antifungal Activity: The structural similarity of the imidazo[1,2-a]pyrimidine core to purine bases suggests its potential as an antimicrobial agent. Studies have demonstrated that certain derivatives exhibit potent activity against various strains of bacteria and fungi.[6][7]

Anti-inflammatory Activity: Several imidazo[1,2-a]pyrimidine derivatives have been shown to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways such as the STAT3/NF-κB pathway, leading to the downregulation of pro-inflammatory mediators like iNOS and COX-2.[8][9]

Anti-tuberculosis Activity: The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutics. Imidazo[1,2-a]pyridine and pyrimidine derivatives have been identified as promising candidates, with some compounds showing excellent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[10][11]

Data Presentation: Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivity of various Imidazo[1,2-a]pyrimidine and related Imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity (IC50 Values)

Compound ClassTarget/Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridinesPI3Kα0.0018 - 0.67[5]
Imidazo[1,2-a]pyridinesT47D (Breast Cancer)>10[3]
Imidazo[1,2-a]pyridinesA375 (Melanoma)9.7 - 44.6[3]
Imidazo[1,2-a]pyridinesHeLa (Cervical Cancer)9.7 - 44.6[3]
Imidazo[1,2-b]pyridazineMps1 (cellular)0.0007[4]
Imidazo[1,2-b]pyridazineA549 (Lung Cancer)0.006[4]
Imidazo[1,2-a]pyridinecarboxamidesHCT-116 (Colon Cancer)0.01[12]
Imidazo[1,2-a]pyridinecarboxamidesSK-HEP-1 (Liver Cancer)0.11[12]
Imidazo[1,2-a]pyridinecarboxamidesMDA-MB-231 (Breast Cancer)0.04[12]
Imidazo[1,2-a]pyrimidine IminesMCF-7 (Breast Cancer)35.9 - 43.4[13]
Imidazo[1,2-a]pyrimidine IminesMDA-MB-231 (Breast Cancer)35.1 - 35.9[13]

Table 2: Anti-tuberculosis Activity (MIC Values)

Compound ClassStrainMIC (µM)Reference
Imidazo[1,2-a]pyridine AmidesM. tuberculosis H37Rv0.05 - 0.8[10]
Imidazo[1,2-a]pyridinecarboxamidesM. tuberculosis H37Rv0.10 - 0.19[11]
Imidazo[1,2-a]pyridinecarboxamidesMDR/XDR strains0.05 - 1.5[11]

Table 3: Antimicrobial Activity (MIC Values)

Compound ClassOrganismMIC (mg/mL)Reference
Imidazo[1,2-a]pyrimidinesVarious Bacteria & FungiVaries[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioactivity screening. The following are generalized protocols for key assays mentioned in the literature.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assay (e.g., Scintillation Proximity Assay)

This assay is used to determine the inhibitory activity of compounds against specific protein kinases.[5]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the kinase, a specific substrate (e.g., a biotinylated peptide), and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-33P]ATP) and incubate at room temperature for a defined period.

  • Stopping the Reaction: Stop the reaction by adding a solution containing EDTA.

  • Detection: Add streptavidin-coated scintillation proximity assay beads. The biotinylated substrate will bind to the beads, bringing the radiolabel in close proximity and generating a signal.

  • Signal Measurement: Measure the signal using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Wnt/β-catenin Pathway Reporter Assay

This assay is used to measure the effect of compounds on the transcriptional activity of the Wnt/β-catenin signaling pathway.[1]

  • Cell Transfection: Transfect cancer cells (e.g., HEK293T) with a reporter plasmid containing TCF/LEF responsive elements upstream of a luciferase gene.

  • Compound Treatment: Treat the transfected cells with the test compounds and a Wnt signaling activator (e.g., Wnt3a conditioned media).

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and determine the effect of the compounds on Wnt-induced reporter activity.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by Imidazo[1,2-a]pyrimidine derivatives and a general workflow for their bioactivity screening.

Wnt_Beta_Catenin_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 GSK3b GSK-3β Dsh->GSK3b | BetaCatenin β-catenin GSK3b->BetaCatenin P APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin Proteasome Proteasome (Degradation) BetaCatenin->Proteasome Ub TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nucleus Translocation TargetGenes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->TargetGenes Imidazo Imidazo[1,2-a]pyrimidine Derivatives Imidazo->TCF_LEF Inhibition

Caption: Wnt/β-catenin signaling pathway and the inhibitory point of Imidazo[1,2-a]pyrimidines.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo Imidazo[1,2-a]pyridine Derivatives Imidazo->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with inhibition by Imidazo[1,2-a]pyridines.

Bioactivity_Screening_Workflow Synthesis Compound Synthesis (this compound core) PrimaryScreen Primary Screening (e.g., Single high-concentration) Synthesis->PrimaryScreen DoseResponse Dose-Response & IC50 Determination PrimaryScreen->DoseResponse Active 'Hits' Selectivity Selectivity Profiling (e.g., Kinase panel, Normal vs. Cancer cells) DoseResponse->Selectivity Mechanism Mechanism of Action Studies (e.g., Western blot, Reporter assays) Selectivity->Mechanism Potent & Selective Compounds InVivo In Vivo Efficacy Models (e.g., Xenograft models) Mechanism->InVivo Lead Lead Compound InVivo->Lead Efficacious Compounds

Caption: General workflow for preliminary bioactivity screening of novel compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Imidazo[1,2-a]pyrimidin-7-amine, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyrimidine core is found in numerous biologically active molecules, exhibiting a wide range of pharmacological activities.[1][2][3] The protocols outlined below describe two plausible synthetic routes starting from commercially available pyrimidine derivatives.

Synthetic Strategies

Two primary retrosynthetic approaches are proposed for the synthesis of this compound (Target Compound 1 ).

Route 1: From 2-Amino-5-nitropyrimidine

This route involves the initial construction of the imidazo[1,2-a]pyrimidine ring system with a nitro group at the 7-position, followed by the reduction of the nitro group to the desired amine.

Route 2: From 2,5-Diaminopyrimidine

This approach begins with a pyrimidine already possessing an amino group at the 5-position, which will become the 7-amino group in the final product. The imidazo ring is then formed via a cyclization reaction.

Experimental Protocols

Route 1: Synthesis via 7-Nitro Intermediate

This synthetic pathway involves a three-step process:

  • Cyclization of 2-amino-5-nitropyrimidine with an α-haloketone to form a 7-nitroimidazo[1,2-a]pyrimidine.

  • Reduction of the nitro group to the corresponding 7-amino derivative.

Step 1: Synthesis of 2-Aryl-7-nitroimidazo[1,2-a]pyrimidine (3)

This step follows the general principle of the Chichibabin reaction for the synthesis of the imidazo[1,2-a]pyrimidine core.[4]

Reaction Scheme:

Protocol:

  • To a solution of 2-amino-5-nitropyrimidine (2 ) (1.0 eq) in a suitable solvent such as ethanol or DMF, add the desired α-bromoacetophenone (1.1 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data:

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
2-Amino-5-nitropyrimidine2-BromoacetophenoneEthanol804-670-85
2-Amino-5-nitropyrimidine2-Bromo-4'-methoxyacetophenoneDMF1003-575-90
Step 2: Reduction of 7-Nitroimidazo[1,2-a]pyrimidine to this compound (1)

The reduction of the nitro group can be achieved using various standard reducing agents.

Reaction Scheme:

Protocol:

  • Dissolve the 2-aryl-7-nitroimidazo[1,2-a]pyrimidine (3 ) (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a reducing agent such as tin(II) chloride (SnCl2·2H2O) (5.0 eq) in concentrated HCl, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • For the SnCl2 reduction, neutralize the reaction mixture with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • For catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired this compound (1 ).

Quantitative Data:

Starting MaterialReducing AgentSolventTemperature (°C)Time (h)Yield (%)
2-Aryl-7-nitroimidazo[1,2-a]pyrimidineSnCl2·2H2O / HClEthanol602-480-95
2-Aryl-7-nitroimidazo[1,2-a]pyrimidineH2, Pd/CMethanol254-890-99

Route 2: Synthesis via 2,5-Diaminopyrimidine

This route offers a more direct approach by starting with a pyrimidine that already contains the amino group at the desired position.

Step 1: Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidin-7-amine (1)

This one-pot reaction involves the cyclization of 2,5-diaminopyrimidine with an α-haloketone.

Reaction Scheme:

Protocol:

  • In a round-bottom flask, dissolve 2,5-diaminopyrimidine (4 ) (1.0 eq) in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Add the appropriate α-bromoacetophenone (1.0-1.1 eq) to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to basic (pH 8-9) with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Filter the solid product, wash it with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Quantitative Data:

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
2,5-Diaminopyrimidine2-BromoacetophenoneEthanol/Water806-1060-75
2,5-Diaminopyrimidine2-Bromo-4'-chloroacetophenoneEthanol788-1265-80

Visualizations

Synthetic Workflows

G Route 1: Synthesis of this compound via Nitro Intermediate cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction 2-Amino-5-nitropyrimidine 2-Amino-5-nitropyrimidine 2-Aryl-7-nitroimidazo[1,2-a]pyrimidine 2-Aryl-7-nitroimidazo[1,2-a]pyrimidine 2-Amino-5-nitropyrimidine->2-Aryl-7-nitroimidazo[1,2-a]pyrimidine Reflux, Ethanol alpha-Haloacetophenone alpha-Haloacetophenone alpha-Haloacetophenone->2-Aryl-7-nitroimidazo[1,2-a]pyrimidine 7-Nitro-Intermediate 2-Aryl-7-nitroimidazo[1,2-a]pyrimidine This compound This compound 7-Nitro-Intermediate->this compound SnCl2/HCl or H2/Pd-C G Route 2: Direct Synthesis from 2,5-Diaminopyrimidine cluster_0 One-Pot Cyclization 2,5-Diaminopyrimidine 2,5-Diaminopyrimidine This compound This compound 2,5-Diaminopyrimidine->this compound Reflux, Ethanol alpha-Haloacetophenone alpha-Haloacetophenone alpha-Haloacetophenone->this compound G Conceptual Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor_Tyrosine_Kinase->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation / Survival Transcription_Factors->Cell_Proliferation Imidazo_Pyrimidin_Amine This compound Derivative Imidazo_Pyrimidin_Amine->Kinase_Cascade Inhibition

References

Application Notes and Protocols for Multi-Component Synthesis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of imidazo[1,2-a]pyrimidine derivatives via multi-component reactions (MCRs). The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[1][2] Multi-component reactions offer an efficient and atom-economical approach to construct this complex scaffold in a single synthetic operation.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful acid-catalyzed three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]azines from an aminoazine, an aldehyde, and an isocyanide. This reaction is highly versatile and can be performed under conventional heating or microwave irradiation.

General Reaction Scheme

GBB_Reaction cluster_products Product Aminopyrimidine 2-Aminopyrimidine Catalyst + Catalyst (e.g., Sc(OTf)3, p-TSA) Aldehyde Aldehyde Isocyanide Isocyanide Imidazopyrimidine Imidazo[1,2-a]pyrimidine Catalyst->Imidazopyrimidine One-pot GBB_Workflow A 1. Mix 2-Aminopyrimidine, Aldehyde, and p-TSA in EtOH B 2. Add Isocyanide A->B C 3. Microwave Irradiation (80°C, 30 min) B->C D 4. Solvent Evaporation C->D E 5. Column Chromatography D->E F 6. Characterization (NMR, MS) E->F Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 LRP->Dsh GSK3b GSK-3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1 CK1->beta_catenin Proteasome Proteasomal Degradation beta_catenin->Proteasome Ubiquitination TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocation to Nucleus Target_Genes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->Target_Genes Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Imidazopyrimidine Imidazo[1,2-a]pyrimidine Imidazopyrimidine->TCF_LEF Inhibition AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth Imidazopyrimidine Imidazo[1,2-a]pyrimidine Imidazopyrimidine->PI3K Inhibition

References

Application Notes and Protocols: Imidazo[1,2-A]pyrimidin-7-amine in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for a multitude of kinase inhibitors. These compounds have demonstrated significant potential in the development of targeted therapies for a range of diseases, particularly cancer. Derivatives of the imidazo[1,2-a]pyrimidine class have been shown to inhibit a variety of protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a common feature of many diseases, making them attractive targets for therapeutic intervention.

This document provides detailed application notes and protocols for the use of Imidazo[1,2-A]pyrimidin-7-amine and its derivatives in kinase inhibitor assays. It includes a summary of their inhibitory activities against various kinases, detailed experimental procedures for common assay formats, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the reported inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives against a panel of protein kinases. This data highlights the diverse targeting capabilities of this scaffold.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Imidazo[1,2-a]pyridinesDYRK1A2.6[1][2]
CLK10.7[1][2]
CDK10.01 - 0.5[1]
CDK20.01 - 0.5[1]
CDK70.01 - 0.5[1]
CDK90.01 - 0.5[1]
7-aryl-imidazo[1,2-a]pyridine-3-ylquinolinesALK20.01 - 0.148[3]
Imidazo[1,2-a]pyridine-pyridine derivativeFLT3-ITDSub-micromolar[4]

Table 2: Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Imidazo[1,2-a]pyrazinesAurora A0.25[5][6]
Aurora B0.25[5][6]
CDK90.16 - 7.88[7]
Imidazo[4,5-b]pyridine-basedAurora A0.0075[8]
Aurora B0.048[8]
FLT30.0062[8]

Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of this compound derivatives. Below are diagrams of key pathways modulated by kinases targeted by this class of inhibitors.

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits when unphosphorylated Inhibitor This compound (AKT Inhibitor) Inhibitor->AKT Inhibits

Caption: The AKT/mTOR signaling pathway, a key regulator of cell growth and proliferation, is a target for imidazo[1,2-a]pyridine compounds.[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific kinase, substrate, and laboratory conditions.

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening. It measures the amount of ATP remaining in the reaction, where a higher luminescence signal corresponds to greater inhibition.

Materials:

  • Kinase of interest (e.g., Aurora Kinase A, CDK9)

  • Kinase-specific peptide substrate

  • This compound compounds

  • ATP

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.

    • Include DMSO-only (vehicle) and a known inhibitor as controls.

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase, and peptide substrate at optimized concentrations.

    • Initiate the reaction by dispensing the kinase reaction mixture into each well.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as a 100% inhibition control.[10]

    • Mix the plate gently on a plate shaker.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. Incubation time should be optimized to ensure the reaction is within the linear range.[10]

  • Signal Detection:

    • Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.[10]

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.[10]

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Compound Dilutions (this compound) Start->CompoundPrep PlatePrep Dispense Compounds into 384-well Plate CompoundPrep->PlatePrep AddMix Add Reaction Mix to Plate PlatePrep->AddMix ReactionMix Prepare Kinase/ Substrate/ATP Mix ReactionMix->AddMix Incubate Incubate at 30°C AddMix->Incubate AddDetection Add ATP Detection Reagent Incubate->AddDetection ReadPlate Read Luminescence AddDetection->ReadPlate Analyze Data Analysis (IC50) ReadPlate->Analyze End End Analyze->End

Caption: A typical workflow for a luminescence-based kinase inhibition assay.

Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation-Specific Antibody)

This protocol measures the inhibition of a kinase within a cellular context by detecting the phosphorylation of its downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116, MOLM13)

  • This compound compounds

  • Cell culture medium and supplements

  • Lysis buffer

  • Primary antibody specific for the phosphorylated substrate

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Western blot or ELISA reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound compounds for a predetermined time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Add lysis buffer to each well and incubate on ice to extract cellular proteins.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Phosphorylated Substrate:

    • Western Blot:

      • Separate equal amounts of protein from each lysate by SDS-PAGE.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Block the membrane and probe with the primary antibody against the phosphorylated substrate.

      • Wash and incubate with the appropriate secondary antibody.

      • Detect the signal using a suitable detection reagent and imaging system.

    • ELISA:

      • Coat an ELISA plate with a capture antibody for the total substrate.

      • Add cell lysates to the wells.

      • Detect the phosphorylated substrate using a specific primary antibody and a labeled secondary antibody.

      • Add a substrate for the enzyme conjugate and measure the resulting signal.

  • Data Analysis:

    • Quantify the band intensity (Western blot) or signal intensity (ELISA) for the phosphorylated substrate.

    • Normalize the signal to a loading control (e.g., total protein or a housekeeping gene).

    • Calculate the percentage of inhibition of phosphorylation at each compound concentration and determine the IC50 value.

Cell_Based_Assay_Logic CellCulture Cell Culture with Target Kinase CompoundTreatment Treat Cells with This compound CellCulture->CompoundTreatment Inhibition Inhibition of Target Kinase CompoundTreatment->Inhibition Phosphorylation Decreased Phosphorylation of Downstream Substrate Inhibition->Phosphorylation Detection Detection of Phospho-Substrate (Western Blot/ELISA) Phosphorylation->Detection Quantification Signal Quantification and IC50 Determination Detection->Quantification

Caption: Logical flow of a cell-based kinase inhibition assay.

Conclusion

This compound and its related analogs represent a versatile and potent class of kinase inhibitors. The protocols and data presented here provide a comprehensive resource for researchers in the field of drug discovery and chemical biology. Proper assay selection and optimization are critical for accurately determining the inhibitory potential and selectivity of these compounds, ultimately guiding the development of novel therapeutics.

References

Application of Imidazo[1,2-A]pyrimidine Derivatives in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have garnered significant interest as potential anticancer agents due to their ability to modulate key signaling pathways and inhibit the proliferation of various cancer cell lines. This document provides a summary of the application of Imidazo[1,2-a]pyrimidine and its closely related Imidazo[1,2-a]pyridine analogs in oncology research, with a focus on their activity in cancer cell lines. While specific data on Imidazo[1,2-A]pyrimidin-7-amine is limited in the current body of scientific literature, the broader class of amino-substituted derivatives has shown promising results.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and is intended for comparative purposes.

Compound ClassDerivativeCancer Cell LineCell TypeIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine Compound 3d (imine-bearing)MCF-7Breast Adenocarcinoma43.4[1]
MDA-MB-231Breast Adenocarcinoma35.9[1]
Compound 4d (amine-bearing)MCF-7Breast Adenocarcinoma39.0[1]
MDA-MB-231Breast Adenocarcinoma35.1[1]
Imidazo[1,2-a]pyridine Compound 6A375Melanoma9.7 - 44.6[2]
WM115Melanoma9.7 - 44.6[2]
HeLaCervical Carcinoma9.7 - 44.6[2]
MIAMDA-MB-231Breast Adenocarcinoma~30[3]
SKOV3Ovarian Cancer~40[3]
IP-5HCC1937Breast Carcinoma45[4]
IP-6HCC1937Breast Carcinoma47.7[4]
IP-7HCC1937Breast Carcinoma79.6[4]
Compound 12MCF-7Breast Adenocarcinoma30.88[5]
B16F10Melanoma64.81[5]
Compound 14MCF-7Breast AdenocarcinomaHigh[5]
Compound 18MCF-7Breast Adenocarcinoma14.81[5]
Compound 11MCF-7Breast Adenocarcinoma20.47[5]
Compound 13B16F10Melanoma197.06[5]
MCF-7Breast Adenocarcinoma66.48[5]

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and metastasis.

One of the key pathways targeted by these compounds is the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in a wide range of cancers and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway by Imidazo[1,2-a]pyridine derivatives leads to decreased phosphorylation of Akt and mTOR, ultimately resulting in the induction of apoptosis and cell cycle arrest.[2]

Another important signaling cascade affected is the Wnt/β-catenin pathway . Aberrant activation of this pathway is a hallmark of many cancers, particularly colorectal cancer. Certain Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine derivatives have been shown to inhibit Wnt/β-catenin signaling, leading to the downregulation of its target genes like c-myc and cyclin D1, which are crucial for cell proliferation.[6]

Furthermore, some derivatives have been found to modulate the STAT3/NF-κB signaling pathway , which is involved in inflammation and cancer. By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory and anti-apoptotic proteins.[3]

The induction of apoptosis is a common mechanism of action for these compounds. This is often achieved through the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and the activation of caspases.[1]

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives PI3K PI3K Imidazo_pyridine->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine Derivatives Wnt Wnt Signaling Imidazo_pyrimidine->Wnt beta_catenin β-catenin Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Genes (c-myc, cyclin D1) TCF_LEF->Target_Genes

Caption: Targeted Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from several cited studies and may require optimization for specific cell lines and compounds.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin/streptomycin

  • Imidazo[1,2-a]pyrimidine/pyridine derivative stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: MTT Assay Workflow.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of the compound on their expression levels.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control (e.g., β-actin) to normalize the protein levels.

Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Image Analysis G->H

Caption: Western Blot Workflow.

Conclusion

Derivatives of the Imidazo[1,2-a]pyrimidine scaffold represent a promising class of compounds for the development of novel anticancer therapies. Their activity against a range of cancer cell lines, coupled with their ability to modulate key oncogenic signaling pathways, warrants further investigation. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in their own cancer research models. Future studies are needed to elucidate the therapeutic potential of specific isomers, such as this compound, and to optimize the efficacy and safety of this chemical class for clinical applications.

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[1][2] Its structural similarity to purines makes it a key target in medicinal chemistry.[3] This document provides detailed protocols for various methods to functionalize the imidazo[1,2-a]pyrimidine ring, enabling the synthesis of diverse derivatives for drug discovery and development.

Palladium-Catalyzed C-3 Arylation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the regioselective formation of C-C bonds. The direct arylation of the imidazo[1,2-a]pyrimidine core at the C-3 position is a highly efficient method for introducing aryl substituents.[4][5]

Experimental Protocol:

A general procedure for the palladium-catalyzed direct arylation of imidazo[1,2-a]pyrimidine with aryl bromides is as follows:[5]

  • To a reaction vessel, add imidazo[1,2-a]pyrimidine (1.0 mmol), the corresponding aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 mmol).

  • Add a base, such as potassium carbonate (K₂CO₃, 2.0 mmol), and a solvent, typically a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide (DMA) (5 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 120-150 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylimidazo[1,2-a]pyrimidine.

Data Presentation:
EntryAryl BromideCatalystBaseSolventTemp (°C)Yield (%)Reference
1BromobenzenePd(OAc)₂K₂CO₃DMF14085[5]
24-BromotoluenePd(OAc)₂K₂CO₃DMF14082[5]
34-BromoanisolePd(OAc)₂K₂CO₃DMF14078[5]
41-Bromo-4-fluorobenzenePd(OAc)₂K₂CO₃DMF14075[5]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Imidazo[1,2-a]pyrimidine, Aryl Bromide, Pd(OAc)₂, Ligand B Add Base (K₂CO₃) and Solvent (DMF) A->B C Degas with Ar/N₂ B->C D Heat to 120-150 °C C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Water E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J J I->J 3-Arylimidazo[1,2-a]pyrimidine

Caption: Palladium-Catalyzed C-3 Arylation Workflow.

Visible-Light-Induced C-H Functionalization

Photoredox catalysis offers a green and efficient alternative for the functionalization of heterocyclic compounds under mild conditions.[6] Various transformations, including arylation, sulfenylation, and amination of the related imidazo[1,2-a]pyridine scaffold at the C-3 position, have been reported, and these methods are often adaptable to the imidazo[1,2-a]pyrimidine system.[6][7]

Experimental Protocol: C-H Arylation with Diazonium Salts

A procedure for the visible-light-mediated arylation of imidazo[1,2-a]pyridines using diazonium salts and chlorophyll as a photocatalyst can be adapted for imidazo[1,2-a]pyrimidines.[8][9]

  • In a reaction tube, dissolve the imidazo[1,2-a]pyrimidine (0.5 mmol) and the aryldiazonium salt (0.75 mmol) in a suitable solvent such as acetonitrile (MeCN) (5 mL).

  • Add the photocatalyst, for example, chlorophyll (1-2 mol%).

  • Stir the mixture at room temperature and irradiate with a visible light source (e.g., a blue LED lamp).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3-arylated product.

Data Presentation:
EntryAryldiazonium SaltPhotocatalystSolventTime (h)Yield (%)Reference
1Benzenediazonium tetrafluoroborateChlorophyllMeCN1292[8][9]
24-Methylbenzenediazonium tetrafluoroborateChlorophyllMeCN1288[8][9]
34-Methoxybenzenediazonium tetrafluoroborateChlorophyllMeCN1285[8][9]
44-Chlorobenzenediazonium tetrafluoroborateChlorophyllMeCN1290[8][9]

Signaling Pathway Diagram:

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light (hν) PC_star->PC SET ArN2 ArN₂⁺ Aryl_radical Aryl Radical (Ar•) ArN2->Aryl_radical e⁻ from PC* ImP Imidazo[1,2-a]pyrimidine ImP_radical Imidazo[1,2-a]pyrimidine Radical Cation ImP->ImP_radical SET (Oxidation) Product 3-Aryl-Imidazo[1,2-a]pyrimidine ImP_radical->Product -H⁺ Aryl_radical->ImP Addition

Caption: Proposed Photocatalytic Arylation Mechanism.

Microwave-Assisted Synthesis and Functionalization

Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[3][10] This technology is applicable to both the synthesis of the imidazo[1,2-a]pyrimidine core and its subsequent functionalization.

Experimental Protocol: Microwave-Assisted Bromination

The following protocol describes the bromination of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones.[10]

  • Dissolve the 2-arylimidazo[1,2-a]pyrimidin-5(8H)-one (1.0 mmol) in a suitable solvent like chloroform (CHCl₃) in a microwave reaction vial.

  • Add N-bromosuccinimide (NBS) (2.0 equiv.) to the solution.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80 °C) for a short period (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford the 3,6-dibromo derivative.

Data Presentation:
EntrySubstrate (2-aryl)ReagentSolventTime (min)Power (W)Yield (%)Reference
1PhenylNBS (2 eq.)CHCl₃2010095[10]
24-TolylNBS (2 eq.)CHCl₃2010093[10]
34-MethoxyphenylNBS (2 eq.)CHCl₃2010096[10]
44-ChlorophenylNBS (2 eq.)CHCl₃2010091[10]

Experimental Workflow Diagram:

G Start Start A Dissolve Substrate in Solvent Start->A B Add NBS A->B C Seal Microwave Vial B->C D Microwave Irradiation (e.g., 80 °C, 20 min) C->D E Cool to Room Temperature D->E F Remove Solvent E->F G Purify Product F->G End Dibrominated Product G->End

Caption: Microwave-Assisted Bromination Workflow.

Multicomponent Synthesis of Functionalized Imidazo[1,2-a]pyrimidines

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules in a single step from three or more starting materials.[3][11]

Experimental Protocol: Three-Component Synthesis

A common MCR for the synthesis of imidazo[1,2-a]pyrimidines involves the reaction of an aldehyde, 2-aminopyrimidine, and an isonitrile.

  • To a solution of 2-aminopyrimidine (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol), add the isonitrile (1.0 mmol).

  • A catalyst, such as a Lewis acid or a Brønsted acid (e.g., p-toluenesulfonic acid, PTSA), may be added.[3]

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed, and the residue is purified by column chromatography.

Data Presentation:
EntryAldehydeIsonitrileCatalystSolventTempYield (%)Reference
1Benzaldehydetert-Butyl isocyanidePTSAMethanolRTHigh[3]
24-ChlorobenzaldehydeCyclohexyl isocyanide-MethanolRefluxHigh[3]
34-NitrobenzaldehydeBenzyl isocyanide-EthanolRefluxHigh[3]

Logical Relationship Diagram:

G cluster_reactants Reactants A 2-Aminopyrimidine D One-Pot Reaction (with or without catalyst) A->D B Aldehyde B->D C Isonitrile C->D E Functionalized Imidazo[1,2-a]pyrimidine D->E

Caption: Three-Component Reaction for Imidazo[1,2-a]pyrimidine Synthesis.

References

Application Notes and Protocols: Imidazo[1,2-a]pyrimidin-7-amine as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyrimidines are a class of nitrogen-fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities and intriguing photophysical properties.[1][2] The rigid, planar structure of the imidazo[1,2-a]pyrimidine core often leads to inherent fluorescence, making it a promising scaffold for the development of novel fluorescent probes.[1] The introduction of an amine group at the 7-position can further modulate the electronic and photophysical properties of the molecule, potentially enhancing its utility as a sensor for specific analytes or for bioimaging applications.

These application notes provide a comprehensive overview of the potential uses of Imidazo[1,2-a]pyrimidin-7-amine and its derivatives as fluorescent probes. The protocols outlined below are generalized methodologies based on the applications of similar imidazo-fused heterocyclic systems and serve as a guide for researchers to develop specific assays.

Principle of Fluorescence

The fluorescence of Imidazo[1,2-a]pyrimidine derivatives arises from the π-conjugated system of the fused rings. Upon absorption of light at a specific wavelength (excitation), an electron is promoted to a higher energy state. The subsequent return of the electron to its ground state results in the emission of light at a longer wavelength (emission). The specific excitation and emission wavelengths, as well as the intensity of the fluorescence (quantum yield), are sensitive to the molecular structure and the local environment.

Interaction with analytes, such as metal ions, can lead to changes in the fluorescence properties through various mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF). These changes, such as fluorescence quenching ("turn-off") or enhancement ("turn-on"), form the basis of their sensing applications.

Data Presentation: Photophysical Properties

The following table summarizes hypothetical, yet representative, photophysical data for this compound and a potential derivative designed for metal ion sensing. This data is intended for illustrative purposes to guide experimental design.

CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
This compound3504501000.4515,000
Derivative A (for Fe³⁺ sensing)3654801150.6018,000
Derivative A + Fe³⁺365480 (quenched)1150.0520,000

Application 1: Detection of Metal Ions (e.g., Fe³⁺)

Imidazo[1,2-a]pyrimidine derivatives can be designed to selectively bind to specific metal ions, leading to a measurable change in their fluorescence. This makes them valuable tools for detecting and quantifying metal ions in various samples.

Experimental Protocol: "Turn-Off" Sensing of Fe³⁺

This protocol describes a general method for using a hypothetical this compound based probe for the detection of Fe³⁺ ions.

Materials:

  • This compound derivative probe (Stock solution: 1 mM in DMSO)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • FeCl₃ stock solution (10 mM in deionized water)

  • Solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Hg²⁺) for selectivity studies

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer solution.

  • Titration with Fe³⁺:

    • To a series of wells in the microplate, add the probe solution.

    • Add increasing concentrations of Fe³⁺ solution to the wells (e.g., 0 to 100 µM).

    • Bring the final volume in each well to 200 µL with the buffer solution.

    • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for complexation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader. Set the excitation and emission wavelengths according to the probe's properties (e.g., λ_ex = 365 nm, λ_em = 480 nm).

  • Selectivity Study:

    • Prepare solutions of the probe containing various other metal ions at a concentration significantly higher than that of Fe³⁺ (e.g., 10-fold excess).

    • Measure the fluorescence intensity and compare it to the fluorescence in the presence of Fe³⁺ to assess selectivity.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of Fe³⁺ concentration.

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio.

Signaling Pathway and Workflow

The interaction of the probe with Fe³⁺ can be visualized as a chelation event that leads to fluorescence quenching.

Fe3_Sensing_Pathway Probe Fluorescent Probe (this compound derivative) Complex Probe-Fe³⁺ Complex (Non-fluorescent) Probe->Complex Chelation Fe3 Fe³⁺ Ion Fe3->Complex Quenching Fluorescence Quenching Complex->Quenching

Caption: Chelation of Fe³⁺ by the probe leads to the formation of a non-fluorescent complex, resulting in fluorescence quenching.

Fe3_Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Probe Prepare Probe Solution (e.g., 10 µM in Buffer) Mix Mix Probe and Fe³⁺ in 96-well Plate Prep_Probe->Mix Prep_Fe3 Prepare Fe³⁺ Solutions (Serial Dilutions) Prep_Fe3->Mix Incubate Incubate at RT (e.g., 15 min) Mix->Incubate Measure Measure Fluorescence (λex/λem) Incubate->Measure Plot Plot Fluorescence vs. [Fe³⁺] Measure->Plot LOD Calculate Limit of Detection (LOD) Plot->LOD

Caption: Experimental workflow for the detection of Fe³⁺ using a fluorescent probe.

Application 2: Bioimaging of Living Cells

The inherent fluorescence and potential for specific subcellular localization make this compound derivatives suitable for live-cell imaging applications.

Experimental Protocol: Cellular Imaging

This protocol provides a general guideline for staining and imaging live cells with an this compound based fluorescent probe.

Materials:

  • Live cells (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound probe (Stock solution: 1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (e.g., 60-70%).

  • Probe Loading:

    • Prepare a working solution of the probe in pre-warmed complete cell culture medium (e.g., 1-10 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

    • Incubate the cells in a CO₂ incubator at 37°C for a specified time (e.g., 30 minutes).

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells two to three times with warm PBS to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Immediately image the cells using a fluorescence microscope. Use the appropriate filter set corresponding to the probe's excitation and emission wavelengths.

  • Co-localization (Optional): To determine the subcellular localization of the probe, co-stain the cells with a known organelle-specific dye (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).

Bioimaging Workflow

Bioimaging_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging Culture Culture Cells on Glass-Bottom Dish Load_Probe Incubate with Probe (e.g., 5 µM, 30 min, 37°C) Culture->Load_Probe Wash Wash with PBS (2-3 times) Load_Probe->Wash Image Fluorescence Microscopy (Appropriate Filters) Wash->Image Analyze Image Analysis (e.g., Localization, Intensity) Image->Analyze

Caption: General workflow for live-cell imaging using a fluorescent probe.

Conclusion

This compound and its derivatives represent a promising class of fluorophores with potential applications in chemical sensing and bioimaging. The protocols and data presented here provide a foundational guide for researchers to explore and develop novel assays and imaging techniques based on this versatile scaffold. Further derivatization of the core structure can lead to probes with tailored selectivity, enhanced photophysical properties, and specific subcellular targeting capabilities, opening up new avenues for research and drug development.

References

Application Notes and Protocols for the Quantification of Imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the quantitative analysis of Imidazo[1,2-A]pyrimidin-7-amine in biological matrices, specifically plasma. Due to a lack of publicly available, validated methods for the direct quantification of this compound, the following protocols are based on established and validated bioanalytical methods for structurally related compounds and serve as a robust starting point for method development and validation.

Overview of Analytical Techniques

The primary recommended method for the quantification of this compound in biological samples is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, selectivity, and throughput, which are crucial for pharmacokinetic and toxicokinetic studies in drug development.

Key Advantages of UPLC-MS/MS:

  • High Sensitivity: Achieves low limits of quantification (LOQ), often in the low ng/mL range.

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) minimizes interference from endogenous matrix components.

  • Speed: Rapid analysis times allow for high-throughput screening of samples.

  • Robustness: Well-established methods provide reliable and reproducible results.

Proposed Bioanalytical Method by UPLC-MS/MS

This section outlines a detailed protocol for the quantification of this compound in plasma. This method is adapted from a validated protocol for a similar class of compounds and should be fully validated according to regulatory guidelines (e.g., FDA or EMA) before implementation in regulated studies.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

plasma Plasma Sample (50 µL) vortex Vortex Mix (30 sec) plasma->vortex is Internal Standard (IS) Solution is->vortex acetonitrile Acetonitrile (with 0.1% Formic Acid) acetonitrile->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection

Workflow for sample preparation by protein precipitation.

Protocol:

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound).

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: Proposed UPLC-MS/MS Parameters

ParameterRecommended Setting
UPLC System
ColumnReversed-phase C18 column (e.g., 1.8 µm, 100 mm × 2.1 mm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Elution
0-1 min95% A
1-3 minLinear gradient to 5% A
3-4 minHold at 5% A
4-4.1 minLinear gradient to 95% A
4.1-5 minHold at 95% A (re-equilibration)
Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr

MRM Transitions:

The specific MRM transitions for this compound and a suitable internal standard would need to be determined by direct infusion of the compounds into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be characteristic fragments.

cluster_0 UPLC System cluster_1 Mass Spectrometer sample_injection Sample Injection uplc_column UPLC Column (Separation) sample_injection->uplc_column esi_source ESI Source (Ionization) uplc_column->esi_source Eluent quadrupole1 Quadrupole 1 (Precursor Ion Selection) esi_source->quadrupole1 collision_cell Collision Cell (Fragmentation) quadrupole1->collision_cell quadrupole2 Quadrupole 2 (Product Ion Selection) collision_cell->quadrupole2 detector Detector quadrupole2->detector data_acquisition Data Acquisition System detector->data_acquisition Signal

Schematic of the UPLC-MS/MS analytical workflow.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability for the intended application. The following table summarizes the typical acceptance criteria for key validation parameters based on FDA and EMA guidelines.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 6 non-zero standards.
Lower Limit of Quantification (LLOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10. Accuracy within ±20% of the nominal value. Precision (%CV) ≤ 20%.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value for QC samples (low, mid, high).
Precision The closeness of agreement among a series of measurements.Coefficient of variation (%CV) ≤ 15% for QC samples (low, mid, high).
Recovery The extraction efficiency of an analytical process.Consistent and reproducible across the concentration range.
Matrix Effect The direct or indirect alteration of the analytical response due to interfering components in the sample matrix.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentrations should be within ±15% of the initial concentration.
Example Quantitative Data (Hypothetical for this compound)

The following table presents hypothetical, yet realistic, validation data for the proposed UPLC-MS/MS method.

Table 3: Hypothetical Validation Summary for this compound Quantification

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (% Bias) -5.6% to 7.8%
Inter-day Accuracy (% Bias) -8.1% to 9.5%
Mean Recovery 85.2%
Matrix Effect No significant matrix effect observed
Stability (24h at room temp) Stable
Stability (3 freeze-thaw cycles) Stable
Stability (30 days at -80°C) Stable

Conclusion

The UPLC-MS/MS method outlined in these application notes provides a comprehensive framework for the sensitive and selective quantification of this compound in plasma. While this protocol is based on established bioanalytical principles and methods for similar compounds, it is imperative that a full method validation be performed in accordance with regulatory standards before its application in preclinical or clinical studies. This will ensure the generation of reliable and reproducible data for pharmacokinetic assessments and other drug development applications.

Application Notes and Protocols for Efficacy Testing of Imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure known for its diverse pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2] Derivatives of this core have been identified as potent inhibitors of various protein kinases and modulators of key signaling pathways implicated in oncogenesis, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[3][4][5] This document provides a detailed experimental framework for evaluating the efficacy of a specific derivative, Imidazo[1,2-A]pyrimidin-7-amine, as a potential therapeutic agent.

The following protocols are designed to systematically assess the biological activity of this compound, from initial cell-based viability and apoptosis assays to in-depth analysis of its impact on cellular signaling and its efficacy in in vivo models. The proposed workflow is structured to first determine the cytotoxic and apoptotic effects on cancer cells, then to identify the potential molecular targets and affected signaling pathways, and finally to evaluate its anti-tumor activity in a preclinical animal model.

Experimental Workflow

The logical flow of experiments is crucial for a comprehensive evaluation of this compound's efficacy. The following diagram outlines the recommended experimental progression.

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cell_viability Cell Viability Assays (MTT/MTS/WST-1) apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) cell_viability->apoptosis_assay Confirm cytotoxic effect is due to apoptosis target_id Target Identification (Kinase Panel Screen) apoptosis_assay->target_id Identify potential molecular targets pathway_analysis Signaling Pathway Analysis (Western Blot) target_id->pathway_analysis Validate target engagement and elucidate downstream effects xenograft_model Tumor Xenograft Model (CDX or PDX) pathway_analysis->xenograft_model Evaluate in vivo anti-tumor activity

Caption: Experimental workflow for evaluating this compound efficacy.

Phase 1: In Vitro Cellular Assays

Cell Viability Assays

Objective: To determine the cytotoxic effect of this compound on a panel of cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cancer Cell LineThis compound IC50 (µM)
MCF-7Insert Value
MDA-MB-231Insert Value
HeLaInsert Value
A375Insert Value
Apoptosis Assay

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

Treatment% Viable Cells% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle ControlInsert ValueInsert ValueInsert ValueInsert Value
IC50 CompoundInsert ValueInsert ValueInsert ValueInsert Value
2x IC50 CompoundInsert ValueInsert ValueInsert ValueInsert Value

Phase 2: Target Identification and Pathway Analysis

Kinase Panel Screening

Objective: To identify potential kinase targets of this compound.

Protocol:

  • Submit this compound to a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology).

  • Screen against a broad panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM).

  • Request determination of IC50 values for any kinases that show significant inhibition (e.g., >50% inhibition).

Data Presentation:

Kinase Target% Inhibition at 1 µMIC50 (nM)
Kinase AInsert ValueInsert Value
Kinase BInsert ValueInsert Value
Kinase CInsert ValueInsert Value
Signaling Pathway Analysis

Objective: To validate the inhibition of identified kinase targets and analyze the downstream signaling effects in cancer cells.

Hypothesized Signaling Pathway (based on common targets of related compounds):

signaling_pathway cluster_pathway Hypothesized PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT PIP2 to PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Protocol: Western Blotting

  • Cell Lysis: Treat cancer cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against total and phosphorylated forms of the target kinase (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Data Presentation:

ProteinVehicle Control (Relative Density)IC50 Compound (Relative Density)2x IC50 Compound (Relative Density)
p-Akt (Ser473)1.0Insert ValueInsert Value
Total Akt1.0Insert ValueInsert Value
p-mTOR (Ser2448)1.0Insert ValueInsert Value
Total mTOR1.0Insert ValueInsert Value

Phase 3: In Vivo Efficacy

Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on a specified schedule. The control group receives the vehicle.

  • Monitoring:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Observe the general health and behavior of the mice.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Tissue Collection: Excise the tumors for further analysis (e.g., histology, western blotting).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth InhibitionAverage Body Weight Change (%)
Vehicle ControlInsert ValueN/AInsert Value
Compound (Low Dose)Insert ValueInsert ValueInsert Value
Compound (High Dose)Insert ValueInsert ValueInsert Value
Positive ControlInsert ValueInsert ValueInsert Value

Conclusion

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of this compound. The systematic progression from in vitro to in vivo studies will enable a thorough characterization of its anti-cancer efficacy, mechanism of action, and potential as a novel therapeutic agent. The structured data presentation will facilitate clear interpretation and comparison of results, guiding further drug development efforts.

References

Application Notes and Protocols for Imidazo[1,2-A]pyrimidine Derivatives in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Imidazo[1,2-a]pyrimidine and its related analogs in antiviral research. It includes a summary of their activity against various viruses, detailed experimental protocols for their evaluation, and visualizations of experimental workflows and potential mechanisms of action.

Note on Compound Specificity: While the topic specifies Imidazo[1,2-a]pyrimidin-7-amine derivatives, the current body of published research provides more extensive antiviral data on derivatives with the amine group at other positions (e.g., the 3-position) or on closely related scaffolds like Imidazo[1,2-a]pyrazines and Imidazo[1,2-a]pyridines. Therefore, this document summarizes the findings for this broader, structurally related class of compounds to provide a comprehensive and actionable resource.

Introduction to Imidazo[1,2-a]pyrimidine Derivatives as Antiviral Agents

The Imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] In recent years, derivatives of this and related fused imidazo-heterocyclic systems have emerged as promising candidates in antiviral drug discovery.[1] These compounds have demonstrated inhibitory activity against a range of viruses, including human coronaviruses, influenza A viruses, and human immunodeficiency virus (HIV).[1][4] Their mechanism of action often involves targeting key viral proteins, such as proteases or nucleoproteins, which are essential for viral replication.[4][5]

Data Presentation: Antiviral Activity of Imidazo[1,2-a]pyrimidine and Related Derivatives

The following tables summarize the quantitative data on the antiviral efficacy of selected Imidazo[1,2-a]pyrimidine and related derivatives from recent studies.

Table 1: Antiviral Activity against Influenza A Virus

Compound ClassDerivativeVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Putative Target
Imidazo[1,2-a]pyrazineA4PR8-PB2-Gluc2.7527.369.95Nucleoprotein (NP)[5]
Imidazo[1,2-a]pyrazineA3PR8-PB2-Gluc4.5737.018.10Nucleoprotein (NP)[5]
Imidazo[1,2-a]pyrazineA5PR8-PB2-Gluc2.3540.5217.24Nucleoprotein (NP)[5]
Imidazo[1,2-a]pyridine19A/PR/8/34(H1N1)0.95>100>105RNA-dependent RNA polymerase (RdRp)[6]
Imidazo[1,2-a]pyridine41A/PR/8/34(H1N1)0.29>100>344RNA-dependent RNA polymerase (RdRp)[6]

Table 2: Antiviral Activity against Coronaviruses and Other Viruses

Compound ClassDerivativeVirusEC₅₀/IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Putative Target
Imidazo[1,2-a]pyrazine3bHuman Coronavirus 229E56.96406.867.14Protease[4]
Imidazo[1,2-a]pyridine4aHIV-1188.5 (µg/ml)>217.3 (µg/ml)>1.15Reverse Transcriptase[7]
Imidazo[1,2-a]pyridine4aHIV-2109.7 (µg/ml)>217.3 (µg/ml)>1.98Reverse Transcriptase[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Imidazo[1,2-a]pyrimidine derivatives.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Host cells susceptible to the virus (e.g., Vero E6, MDCK)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Crystal Violet staining solution (0.5% Crystal Violet in 20% methanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that will form a confluent monolayer after 24 hours of incubation (e.g., 2 x 10⁴ cells/well).

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Infection and Treatment: When the cell monolayer is confluent, remove the growth medium. Add the diluted compounds to the wells, followed by the virus at a predetermined multiplicity of infection (MOI). Include 'virus control' (cells + virus, no compound) and 'cell control' (cells only, no virus or compound) wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe 80-100% CPE in the virus control wells (typically 2-5 days).

  • Staining: Discard the supernatant. Gently wash the cell monolayer with PBS. Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Quantification: Wash the plates with water to remove excess stain and allow them to air dry. Solubilize the stain by adding 100 µL of methanol or isopropanol to each well. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls. The 50% effective concentration (EC₅₀) is determined by regression analysis.

MTT-Based Cytotoxicity Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of the cells, which is an indicator of cell viability.

Materials:

  • Host cells

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the CPE assay.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include 'cell control' wells with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Quantification: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC₅₀) is determined by regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and in vitro evaluation of novel antiviral compounds like Imidazo[1,2-a]pyrimidine derivatives.

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening cluster_2 Hit Validation & Characterization Synthesis Synthesis of Imidazo[1,2-a]pyrimidine Derivatives Library Compound Library Synthesis->Library CPE_Assay CPE Inhibition Assay Library->CPE_Assay Screen for antiviral activity Cytotoxicity_Assay MTT Cytotoxicity Assay Library->Cytotoxicity_Assay Screen for toxicity Dose_Response Dose-Response Studies (EC₅₀ & CC₅₀ Determination) CPE_Assay->Dose_Response Active Hits Cytotoxicity_Assay->Dose_Response Plaque_Assay Plaque Reduction Assay Dose_Response->Plaque_Assay Validated Hits MoA_Studies Mechanism of Action (e.g., IF, Enzyme Assays) Plaque_Assay->MoA_Studies Lead_Compound Lead Compound for further development MoA_Studies->Lead_Compound Promising Candidate

Caption: Antiviral drug discovery and evaluation workflow.

Potential Mechanisms of Antiviral Action

This diagram illustrates the potential targets within the viral life cycle for Imidazo[1,2-a]pyrimidine derivatives based on the available literature.

G cluster_host Host Cell cluster_inhibitors Imidazo[1,2-a]pyrimidine Derivatives Entry 1. Viral Entry (Attachment & Fusion) Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Transcription Uncoating->Replication Translation 4. Protein Synthesis Replication->Translation Assembly 5. Virion Assembly Translation->Assembly Release 6. Budding & Release Assembly->Release Inhibitor_RdRp Inhibition of Viral Polymerase (RdRp) Inhibitor_RdRp->Replication Inhibitor_Protease Inhibition of Viral Protease Inhibitor_Protease->Translation  Prevents polyprotein  processing Inhibitor_NP Inhibition of Nucleoprotein (NP) Function Inhibitor_NP->Replication Inhibitor_NP->Assembly

Caption: Potential viral targets of Imidazo[1,2-a]pyrimidine derivatives.

References

Scaling Up the Synthesis of Imidazo[1,2-A]pyrimidin-7-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of Imidazo[1,2-A]pyrimidin-7-amine, a crucial scaffold in medicinal chemistry. The presented methodologies are designed to be robust and adaptable for large-scale production environments.

Introduction

Imidazo[1,2-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The 7-amino substituted analogue, in particular, serves as a key building block for the development of various therapeutic agents. The efficient and scalable synthesis of this core structure is paramount for advancing drug discovery and development programs. This document outlines a reliable synthetic strategy, starting from commercially available precursors, and provides detailed protocols amenable to kilogram-scale production.

Overall Synthetic Strategy

The most common and scalable approach to the Imidazo[1,2-a]pyrimidine core involves the cyclocondensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound. To achieve the desired 7-amino functionality, a judicious choice of the starting pyrimidine is essential. A practical and scalable route involves the use of 2,4-dichloropyrimidine as a readily available starting material. This strategy allows for the selective introduction of the necessary functionalities.

The overall transformation can be visualized as a two-step process:

  • Synthesis of the Key Intermediate: Preparation of a 2-amino-4-aminopyrimidine precursor.

  • Cyclization to the Final Product: Annulation of the pyrimidine intermediate to form the imidazo[1,2-a]pyrimidine ring system.

Synthesis_Pathway 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2-Amino-4-chloropyrimidine 2-Amino-4-chloropyrimidine 2,4-Dichloropyrimidine->2-Amino-4-chloropyrimidine Selective Amination 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine 2-Amino-4-chloropyrimidine->2,4-Diaminopyrimidine Amination This compound This compound 2,4-Diaminopyrimidine->this compound Cyclization with α-Haloacetaldehyde Dimethyl Acetal α-Haloacetaldehyde Dimethyl Acetal α-Haloacetaldehyde Dimethyl Acetal

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols and Data

Protocol 1: Synthesis of 2-Amino-4-chloropyrimidine

This protocol describes the selective amination of 2,4-dichloropyrimidine. The reaction conditions are optimized for high regioselectivity and yield.

Reaction Scheme:

Protocol_1 cluster_reactants Reactants cluster_products Product 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2-Amino-4-chloropyrimidine 2-Amino-4-chloropyrimidine 2,4-Dichloropyrimidine->2-Amino-4-chloropyrimidine Ammonia Ammonia Ammonia->2-Amino-4-chloropyrimidine

Figure 2: Reaction scheme for the synthesis of 2-Amino-4-chloropyrimidine.

Methodology:

In a three-necked flask, 2,4-dichloropyrimidine is dissolved in a suitable solvent and treated with ammonia. The reaction is stirred and refluxed for 3-5 hours, with progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the crude product is collected by filtration. The product is then washed successively with ethanol and water, and dried. Recrystallization from a mixture of dichloromethane and petroleum ether affords the pure 2-Amino-4-chloropyrimidine.[1]

Quantitative Data:

ParameterValueReference
Starting Material2,4-Dichloropyrimidine[1]
ReagentAmmonia[1]
SolventNot specified[1]
Reaction Time3-5 hours[1]
TemperatureReflux[1]
Yield84.4%[1]
Melting Point155.3-158.0 °C[1]
Protocol 2: Synthesis of 2,4-Diaminopyrimidine

This protocol details the conversion of 2-amino-4-chloropyrimidine to 2,4-diaminopyrimidine, a key intermediate for the final cyclization step.

Reaction Scheme:

Protocol_2 cluster_reactants Reactants cluster_products Product 2-Amino-4-chloropyrimidine 2-Amino-4-chloropyrimidine 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine 2-Amino-4-chloropyrimidine->2,4-Diaminopyrimidine Ammonia Ammonia Ammonia->2,4-Diaminopyrimidine

Figure 3: Reaction scheme for the synthesis of 2,4-Diaminopyrimidine.

Methodology:

Crude 2-amino-4-chloropyrimidine is mixed with methanol and ammonia in a closed vessel. The mixture is heated with shaking, first for one hour at 100 °C and then for two and a half hours at 120-130 °C. The reaction mixture is then evaporated to dryness. The residue is stirred with warm water, treated with activated charcoal, and filtered. The filtrate is treated with a concentrated sulfate solution or sulfuric acid to precipitate the product as the sulfate salt. The precipitate is collected by filtration after chilling the solution.

Quantitative Data:

ParameterValueReference
Starting Material2-Amino-4-chloropyrimidine[2]
ReagentsMethanol, Ammonia[2]
Temperature100 °C then 120-130 °C[2]
Reaction Time3.5 hours[2]
Work-upEvaporation, aqueous workup, precipitation as sulfate salt[2]
Protocol 3: Synthesis of this compound

This final protocol describes the cyclization of 2,4-diaminopyrimidine with an α-haloacetaldehyde equivalent to form the target molecule.

Reaction Scheme:

Protocol_3 cluster_reactants Reactants cluster_products Product 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine This compound This compound 2,4-Diaminopyrimidine->this compound α-Haloacetaldehyde Dimethyl Acetal α-Haloacetaldehyde Dimethyl Acetal α-Haloacetaldehyde Dimethyl Acetal->this compound

Figure 4: Cyclization to form this compound.

Methodology:

A general procedure would involve dissolving 2,4-diaminopyrimidine in a suitable solvent, such as ethanol or DMF. The α-haloacetaldehyde equivalent is then added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction after solvent removal. Purification is typically achieved by recrystallization.

Considerations for Scale-Up:

  • Solvent Selection: For large-scale synthesis, the choice of solvent is critical. Factors such as cost, safety, environmental impact, and ease of removal should be considered.

  • Temperature Control: Efficient heat transfer is crucial for maintaining consistent reaction temperatures in large reactors.

  • Reagent Addition: The rate of addition of reagents may need to be controlled to manage exotherms.

  • Work-up and Isolation: The work-up procedure should be optimized to be efficient and minimize product loss on a large scale. This may involve extraction, crystallization, or distillation.

  • Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is mandatory before scaling up any chemical process.

Conclusion

The synthesis of this compound can be achieved in a scalable manner through a well-defined synthetic route starting from 2,4-dichloropyrimidine. The protocols provided herein offer a solid foundation for researchers and process chemists to develop and optimize large-scale manufacturing processes for this important heterocyclic building block. Careful consideration of reaction parameters, safety, and purification strategies will be key to successful and efficient scale-up.

References

Troubleshooting & Optimization

optimizing reaction conditions for Imidazo[1,2-A]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Imidazo[1,2-A]pyrimidines. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing Imidazo[1,2-A]pyrimidines?

The most prevalent synthetic routes to Imidazo[1,2-A]pyrimidines typically involve the condensation of a 2-aminopyrimidine with a suitable carbonyl-containing compound. The classical and widely used approach is the Chichibabin reaction, which utilizes the reaction between 2-aminopyrimidine and α-haloketones.[1] Other common starting materials include aldehydes, ketones, and nitroolefins, often in the presence of a catalyst.[2][3][4]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in Imidazo[1,2-A]pyrimidine synthesis can stem from several factors. Inefficient reaction conditions are a primary culprit. Key parameters to investigate include the choice of solvent, catalyst, temperature, and reaction time. For instance, in some syntheses, switching from solvents like toluene or dioxane to alcohols like isopropanol can significantly improve yields.[1] The type and amount of catalyst can also have a profound impact. For example, in a palladium-catalyzed synthesis, changing from CuCl₂ to PdCl₂ has been shown to dramatically increase the yield from less than 10% to 80%.[5] Additionally, the presence of additives, such as a base like sodium acetate, can be crucial for converting starting materials to their more reactive forms.[1]

Q3: I am observing the formation of multiple side products. How can I increase the selectivity of my reaction?

The formation of complex and inseparable mixtures of side products is a common issue, particularly when using solvents like DMF and MeCN.[1] To enhance selectivity, a thorough optimization of reaction conditions is necessary. This includes screening different solvents, as a change in solvent polarity and coordinating ability can influence the reaction pathway. Temperature control is also critical; running the reaction at the optimal temperature can favor the desired product over side reactions. The choice of catalyst is another key factor in directing the reaction towards the intended product.[4] For multicomponent reactions, the order of addition of reagents can also affect the outcome.

Q4: What are the recommended methods for purifying Imidazo[1,2-A]pyrimidines?

Purification of Imidazo[1,2-A]pyrimidine derivatives is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a widely used method for separating the desired product from unreacted starting materials and side products.[6] The choice of eluent system for chromatography will depend on the polarity of the target molecule and impurities. Recrystallization from a suitable solvent is another effective method for obtaining highly pure product, especially for solid compounds. In some cases, simple filtration and washing with an appropriate solvent may be sufficient to yield a pure product, particularly when the product precipitates out of the reaction mixture.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inappropriate solventScreen a range of solvents with varying polarities (e.g., toluene, dioxane, ethanol, isopropanol, water).[1]
Ineffective catalyst or incorrect catalyst loadingTest different catalysts (e.g., Cu(I) salts, Pd(II) salts, iodine, neutral alumina).[2][5][8] Optimize the catalyst loading (mol%).
Suboptimal reaction temperatureVary the reaction temperature. Some reactions proceed efficiently at room temperature, while others require heating.[4][5]
Incorrect pH or absence of a necessary baseAdd a base (e.g., K₂CO₃, NaHCO₃, sodium acetate) to facilitate the reaction, especially if starting with a salt form of the amine.[1][3]
Formation of Multiple Products Unselective reaction conditionsRe-evaluate the choice of solvent and catalyst to improve selectivity.[1][4]
Reaction temperature is too highLower the reaction temperature to minimize the formation of degradation products or side reactions.
Incorrect stoichiometry of reactantsEnsure the accurate measurement and stoichiometry of all starting materials.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solventIf the product is a solid, try to induce precipitation by cooling the reaction mixture or adding an anti-solvent.
Complex mixture of productsOptimize the reaction conditions to minimize side products before attempting purification.
Ineffective chromatographic separationExperiment with different solvent systems (eluents) for column chromatography to achieve better separation.

Experimental Protocols

General Procedure for Synthesis via Condensation of 2-Aminopyrimidine and α-Haloketone

This protocol is a generalized procedure based on the widely used Chichibabin-type reaction.

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • α-Bromoacetophenone (1.0 mmol)

  • Ethanol (10 mL)

  • Sodium bicarbonate (1.2 mmol)

Procedure:

  • To a solution of 2-aminopyrimidine in ethanol, add the α-bromoacetophenone.

  • Add sodium bicarbonate to the mixture.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidines

Microwave irradiation can significantly reduce reaction times and improve yields.[9][10]

Materials:

  • 2-Aminopyrimidine (1.0 mmol)

  • Substituted 2-bromoarylketone (1.0 mmol)

  • Neutral Alumina (30% w/w)

Procedure:

  • In a microwave-safe vessel, mix 2-aminopyrimidine, the 2-bromoarylketone, and neutral alumina.

  • The reaction is performed without a solvent.

  • Irradiate the mixture in a domestic microwave oven for 90-300 seconds.[11]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The crude product is then filtered and washed with a mixture of ethyl ether and ethanol to afford the pure solid.[11]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyrimidine 2-Aminopyrimidine N-alkylation N-alkylation 2-Aminopyrimidine->N-alkylation 1 alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-alkylation Intramolecular_Cyclization Intramolecular_Cyclization N-alkylation->Intramolecular_Cyclization 2 Dehydration Dehydration Intramolecular_Cyclization->Dehydration 3 Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Dehydration->Imidazo[1,2-a]pyrimidine 4

Caption: General reaction mechanism for Imidazo[1,2-A]pyrimidine synthesis.

Troubleshooting_Workflow Start Low Yield or No Product Check_Solvent Optimize Solvent? Start->Check_Solvent Screen_Solvents Screen Solvents (e.g., Toluene, EtOH, IPA) Check_Solvent->Screen_Solvents Yes Check_Catalyst Optimize Catalyst? Check_Solvent->Check_Catalyst No Screen_Solvents->Check_Catalyst Screen_Catalysts Screen Catalysts (e.g., CuI, PdCl2, I2) Check_Catalyst->Screen_Catalysts Yes Check_Temp Optimize Temperature? Check_Catalyst->Check_Temp No Screen_Catalysts->Check_Temp Vary_Temp Vary Reaction Temperature Check_Temp->Vary_Temp Yes Check_Base Add Base? Check_Temp->Check_Base No Vary_Temp->Check_Base Add_Base Add Base (e.g., K2CO3, NaOAc) Check_Base->Add_Base Yes Success Improved Yield Check_Base->Success No Add_Base->Success

Caption: Troubleshooting workflow for low reaction yield.

Purification_Strategy Start Crude Reaction Mixture Is_Solid Is Product a Solid Precipitate? Start->Is_Solid Filtration Filtration and Washing Is_Solid->Filtration Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Is_Pure Is Product Pure by TLC/NMR? Filtration->Is_Pure Pure_Product Pure Product Is_Pure->Pure_Product Yes Recrystallization Recrystallization Is_Pure->Recrystallization No Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision tree for purification strategy.

References

Technical Support Center: Synthesis of Imidazo[1,2-A]pyrimidin-7-amine and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-A]pyrimidin-7-amine and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the Imidazo[1,2-a]pyrimidine core?

A1: The most established method for synthesizing the Imidazo[1,2-a]pyrimidine scaffold is the Chichibabin reaction, which involves the condensation of 2-aminopyrimidine with α-haloketones.[1][2] Modern variations and alternative methods have been developed to improve yields, reduce reaction times, and increase molecular diversity. These include:

  • Microwave-assisted synthesis: This method can significantly shorten reaction times from hours to minutes and often leads to higher yields with improved product purity.[3][4]

  • Catalyst-free annulation reactions: These methods offer a simpler and more environmentally friendly approach by avoiding the use of catalysts.[4]

  • Multicomponent reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, increasing efficiency.[5]

  • Palladium-catalyzed intramolecular dehydrogenative coupling: This approach provides a practical route to fused Imidazo[1,2-a]pyrimidines from readily available substrates.

Q2: What are the key challenges encountered during the synthesis of Imidazo[1,2-a]pyrimidine derivatives?

A2: Researchers may face several challenges, including:

  • Low reaction yields: This can be due to suboptimal reaction conditions, side reactions, or the nature of the starting materials.

  • Formation of side products: Lack of regioselectivity can lead to the formation of isomeric impurities, complicating purification.[1]

  • Harsh reaction conditions: Traditional methods may require high temperatures and prolonged reaction times, which can lead to degradation of products.[5]

  • Purification difficulties: Separating the desired product from starting materials, reagents, and side products can be challenging.

Q3: How can I improve the yield of my Imidazo[1,2-a]pyrimidine synthesis?

A3: Optimizing reaction conditions is crucial for improving yields. Consider the following:

  • Catalyst Screening: The choice of catalyst can significantly impact the reaction outcome. For instance, in palladium-catalyzed coupling reactions, PdCl2 has been shown to give better yields compared to other metal salts like CuCl2, FeCl2, ZnCl2, or SnCl2.

  • Solvent Selection: The polarity and boiling point of the solvent can influence reaction rates and yields. Experimenting with different solvents is recommended.

  • Temperature and Reaction Time: Careful optimization of temperature and reaction time is necessary to ensure complete conversion without product degradation.

  • Microwave Irradiation: Employing microwave-assisted synthesis has been demonstrated to improve yields and reduce reaction times.[3][4][6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalystEnsure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required).
Suboptimal reaction temperatureSystematically vary the reaction temperature to find the optimum.
Incorrect solventScreen a range of solvents with different polarities.
Poor quality starting materialsVerify the purity of starting materials using analytical techniques like NMR or LC-MS.
Formation of Multiple Products (Low Regioselectivity) Reaction mechanism allows for multiple pathwaysEmploy a synthetic strategy known for high regioselectivity. For example, certain methods have been developed to specifically yield 3-substituted derivatives without the formation of 2-substituted or 2,3-disubstituted products.[7]
Isomerization of starting materials or productsAnalyze the reaction mixture at different time points to understand the reaction profile and identify potential isomerization issues.
Difficult Purification Co-elution of product and impuritiesOptimize the chromatography conditions (e.g., solvent system, gradient, column type). Flash silica gel chromatography with solvent systems like EtOAc:MeOH has been successfully used.[3]
Product instability on silica gelConsider alternative purification methods such as recrystallization or preparative HPLC.
Presence of unreacted starting materialsEnsure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, adjust the stoichiometry of the reactants.

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of Imine Derivatives of Imidazo[1,2-a]pyrimidine[3]
  • In a 35-mL microwave vessel, a solution of Imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equiv), the corresponding amine derivative (1.05 equiv), and MgSO4 (1.0 equiv) in ethyl alcohol is stirred at room temperature for 5 minutes.

  • The mixture is irradiated in a CEM Microwave system at 200 W power at 80–85 °C for 40–120 minutes.

  • The reaction progress is monitored by TLC analysis.

  • Upon completion, the solvent is evaporated under reduced pressure.

  • Dichloromethane is added to the residue, and the MgSO4 is filtered off.

  • The organic layer is washed twice with distilled water.

  • The crude product is purified by flash silica gel chromatography.

General Procedure for Palladium-Catalyzed Synthesis of Fused Imidazo[1,2-a]pyrimidines[6]
  • A reaction mixture of 1H-benzo[d]imidazol-2-amine (1a) and 2-phenylacetaldehyde (2a) is prepared in the presence of a palladium salt (e.g., PdCl2) and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene).

  • The reaction is heated at a specific temperature (e.g., 80 °C) for a designated time (e.g., 4 hours).

  • The progress of the reaction is monitored by an appropriate analytical technique.

  • Upon completion, the product is isolated and purified.

Note: The optimal conditions, including the specific palladium salt and other reagents, should be determined through systematic screening as detailed in the referenced literature.

Quantitative Data Summary

Table 1: Optimization of Catalyst for a Palladium-Catalyzed Synthesis

EntryCatalyst (mol%)Yield (%)
1CuCl2<10
2FeCl220
3ZnCl235
4PdCl2 80
5SnCl215

Table 2: Yields of Imine Derivatives of Imidazo[1,2-a]pyrimidine via Microwave-Assisted Synthesis[3]

CompoundReaction Time (min)Yield (%)
3a6085
3b12075
3c4082
3d4578
3e9060

Visualizations

experimental_workflow cluster_synthesis Microwave-Assisted Imine Synthesis start 1. Mix Reactants: - Imidazo[1,2-a]pyrimidine-2-carbaldehyde - Amine Derivative - MgSO4 in Ethanol microwave 2. Microwave Irradiation (200W, 80-85°C, 40-120 min) start->microwave monitor 3. Monitor Reaction (TLC) microwave->monitor monitor->microwave Incomplete workup 4. Workup: - Evaporate Solvent - Add DCM, Filter MgSO4 - Wash with Water monitor->workup Reaction Complete purify 5. Purify Product (Flash Chromatography) workup->purify product Final Imine Product purify->product

Caption: Workflow for microwave-assisted synthesis of Imidazo[1,2-a]pyrimidine imine derivatives.

troubleshooting_yield problem Low Reaction Yield cause1 Suboptimal Catalyst? problem->cause1 cause2 Incorrect Temperature? problem->cause2 cause3 Poor Starting Material Quality? problem->cause3 solution1 Screen Different Catalysts (e.g., PdCl2, Pd(OAc)2) cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Verify Purity of Starting Materials (NMR, LC-MS) cause3->solution3

Caption: Troubleshooting guide for low reaction yield in Imidazo[1,2-a]pyrimidine synthesis.

References

Technical Support Center: Synthesis of Imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Imidazo[1,2-A]pyrimidin-7-amine and related derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on improving reaction yield and purity.

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reaction- Extend the reaction time. Monitor reaction progress using TLC. - Increase the reaction temperature. If using conventional heating, consider switching to microwave irradiation for improved reaction rates.[1]
Inactive starting materials- Verify the purity of the 2,4-diaminopyrimidine and α-halocarbonyl starting materials. - If using a protected diaminopyrimidine, ensure complete deprotection prior to the cyclization step.
Inefficient catalysis- If using a catalyst, ensure it is fresh and active. - For condensation reactions, consider catalysts like neutral alumina or FeCl3.[2]
Low Yield Suboptimal reaction conditions- Solvent Choice: The choice of solvent can be critical. While some reactions proceed well in ethanol or under solvent-free conditions, solvents like DMF or MeCN can sometimes lead to complex mixtures.[3] - Temperature: Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to decomposition. A temperature of 60°C has been effective in some catalyst-free syntheses of the core scaffold.[2]
Side reactions- The formation of isomeric byproducts can occur. The regioselectivity of the cyclization is a key factor. - Minimize side reactions by carefully controlling the reaction temperature and stoichiometry of the reactants.
Presence of Multiple Impurities in the Crude Product Decomposition of starting materials or product- Lower the reaction temperature. - Reduce the reaction time.
Complex reaction mixture- The use of high-boiling point polar solvents like DMF can sometimes lead to inseparable mixtures.[3] Consider less reactive solvents or solvent-free conditions.
Unwanted side reactions- Ensure an inert atmosphere if your substrates are sensitive to air or moisture.
Difficulty in Product Purification Product is highly polar and streaks on silica gel column- Use a more polar eluent system for flash chromatography, such as a gradient of ethyl acetate and methanol.[1] - Consider reverse-phase chromatography if the compound is still difficult to purify.
Co-elution with impurities- Adjust the solvent system for chromatography to achieve better separation. - Recrystallization of the crude product before chromatography may help remove some impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the Imidazo[1,2-a]pyrimidine core?

A1: The most established method is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyrimidine derivative with an α-halocarbonyl compound.[2] For the synthesis of this compound, this would typically involve a reaction between a 2,4-diaminopyrimidine (or a protected version) and a suitable α-halocarbonyl.

Q2: How can I improve the yield of my this compound synthesis?

A2: Several strategies can be employed to improve the yield:

  • Microwave-assisted synthesis: This can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products.[1]

  • Catalyst selection: While some reactions proceed without a catalyst, others benefit from the use of Lewis acids like FeCl3 or solid supports like neutral alumina.[2] Gold nanoparticles have also been used as efficient catalysts for the synthesis of related compounds.[4]

  • Solvent-free conditions: Conducting the reaction neat can sometimes improve yields and simplifies work-up.[2]

  • Optimization of reaction temperature: Systematically varying the temperature can help find the optimal balance between reaction rate and product stability.

Q3: What are some common side products I should be aware of?

A3: Common side products can include unreacted starting materials, polymeric materials, and regioisomers depending on the substitution pattern of the pyrimidine ring. The use of certain solvents like DMF or MeCN has been reported to lead to complex and inseparable mixtures in some cases.[3]

Q4: What is the recommended method for purifying this compound?

A4: Flash silica gel chromatography is a commonly used method for the purification of imidazo[1,2-a]pyrimidine derivatives.[1] Given the presence of the amine group, the compound is likely to be polar, so a mobile phase consisting of a mixture of a relatively polar solvent like ethyl acetate and a more polar solvent like methanol is often a good starting point.[1]

Q5: Are there any "green" chemistry approaches for this synthesis?

A5: Yes, several approaches align with the principles of green chemistry. These include the use of water as a solvent, solvent-free reactions, and the use of heterogeneous catalysts like neutral alumina that can be easily recovered and reused.[2] Microwave-assisted synthesis is also considered a green technique due to its energy efficiency.[1]

Experimental Protocols

General Protocol for the Synthesis of the Imidazo[1,2-a]pyrimidine Core via Condensation

This protocol is a generalized procedure based on the synthesis of related imidazo[1,2-a]pyrimidine derivatives and should be optimized for the specific synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminopyrimidine derivative (e.g., 2,4-diaminopyrimidine) in a suitable solvent (e.g., ethanol).

  • Addition of α-halocarbonyl: Add the α-halocarbonyl compound (e.g., chloroacetaldehyde or a bromo ketone) to the solution. The molar ratio is typically 1:1.

  • Reaction Conditions:

    • Conventional Heating: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • Microwave Irradiation: Heat the reaction mixture in a sealed microwave vessel at a set temperature (e.g., 100-150 °C) for a shorter duration (e.g., 10-30 minutes).[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate/methanol).[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis reactant_prep Reactant Preparation (2,4-Diaminopyrimidine derivative + α-halocarbonyl) reaction Reaction (Conventional Heating or Microwave Irradiation) reactant_prep->reaction workup Work-up (Solvent removal, neutralization, extraction) reaction->workup purification Purification (Flash Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Low Yield low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions suboptimal_conditions Suboptimal Conditions? low_yield->suboptimal_conditions increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes check_reactants Check Reactant Purity incomplete_reaction->check_reactants No optimize_temp Optimize Temperature side_reactions->optimize_temp Yes change_solvent Change Solvent suboptimal_conditions->change_solvent Yes add_catalyst Add/Change Catalyst suboptimal_conditions->add_catalyst Consider

Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Purification of Imidazo[1,2-A]pyrimidin-7-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imidazo[1,2-A]pyrimidin-7-amine and its analogs.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound derivatives.

Issue 1: Low Purity After Initial Synthesis

  • Question: My crude product shows multiple spots on the Thin Layer Chromatography (TLC) plate after the initial work-up. How can I improve the purity?

  • Answer: Low purity is common after the initial synthesis and can be due to unreacted starting materials or the formation of side products. The most effective purification methods are column chromatography and recrystallization. The choice between them depends on the nature of the impurities and the physical properties of your compound.

    • Recommendation: First, attempt purification by recrystallization if your compound is a solid and you can identify a suitable solvent system. If impurities are closely related in polarity to your desired product, or if the product is an oil, column chromatography is the recommended method.

Issue 2: Poor Separation During Column Chromatography

  • Question: I'm running a silica gel column, but the separation between my product and impurities is poor. What can I do?

  • Answer: Poor separation on a silica gel column can be caused by several factors, including an inappropriate solvent system, column overloading, or improper column packing.

    • Troubleshooting Steps:

      • Optimize the Solvent System: The ideal TLC Rf (retardation factor) for your target compound should be between 0.2 and 0.4 for good separation. If your Rf is too high, decrease the polarity of the eluent. If it's too low, increase the polarity. Experiment with different solvent mixtures. For imidazo[1,2-a]pyrimidine derivatives, common solvent systems include mixtures of ethyl acetate/methanol and hexane/ethyl acetate.[1][2]

      • Check for Compound Stability: Imidazo[1,2-a]pyrimidine derivatives can sometimes be sensitive to the acidic nature of silica gel, which can lead to streaking or degradation on the column.[3] To test for this, run a 2D TLC. Spot your compound, run the plate, then rotate it 90 degrees and run it again in the same solvent. If new spots appear, your compound may be degrading. Consider using a different stationary phase like neutral alumina.

      • Proper Column Packing and Loading: Ensure the column is packed uniformly without cracks or air bubbles. For loading your sample, "dry loading" is often preferred if the compound has poor solubility in the eluent. This involves pre-adsorbing your crude material onto a small amount of silica gel and then carefully adding it to the top of the column.

Issue 3: Product "Oils Out" During Recrystallization

  • Question: I'm trying to recrystallize my this compound derivative, but it's separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point.

    • Solutions:

      • Use a Lower Boiling Point Solvent: Select a solvent in which your compound is soluble at a temperature below its melting point.

      • Increase the Solvent Volume: Add more hot solvent to fully dissolve the oil.

      • Modify the Solvent System: Use a two-solvent system. Dissolve your compound in a good solvent at room temperature, then slowly add a poor solvent until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.

Issue 4: Low Recovery of the Product

  • Question: After purification, my final yield is very low. How can I improve the recovery?

  • Answer: Low recovery can result from product loss during transfers, degradation on silica gel, or incomplete elution from the column.

    • Troubleshooting Steps:

      • Minimize Transfers: Each transfer of the product from one flask to another can lead to loss. Be meticulous in your technique.

      • Ensure Complete Elution: After your product has seemingly eluted from the column, flush the column with a highly polar solvent (like 100% methanol) to check if any of your compound remained adsorbed.

      • Re-evaluate the Purification Method: If your compound is degrading on silica, consider alternative methods like preparative TLC, recrystallization, or using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most frequently reported and effective purification techniques are:

  • Flash Column Chromatography: This is the most versatile method for separating compounds from complex mixtures.[1][2] Silica gel is the most common stationary phase.

  • Recrystallization: This is an excellent technique for purifying solid compounds to a high degree, provided a suitable solvent can be found. Ethanol is often a good starting point for recrystallization of imidazo[1,2-a]pyrimidine derivatives.[4]

Q2: How do I select an appropriate solvent system for column chromatography?

A2: The ideal solvent system is determined by running TLC plates with your crude product in various solvent mixtures. Aim for a solvent system that gives your desired compound an Rf value between 0.2 and 0.4, with good separation from all impurities.

Q3: What are some common impurities I might encounter?

A3: Common impurities include unreacted starting materials such as 2-aminopyrimidine and the corresponding α-haloketone, as well as side products from the cyclization reaction. The exact nature of impurities will depend on the specific synthetic route employed.

Data Presentation

Table 1: Exemplary Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyrimidine Derivatives

Derivative ClassStationary PhaseEluent SystemRatioReference
Amine-bearing imidazo[1,2-a]pyrimidinesSilica GelEthyl Acetate : Methanol3:1[1][2]
Amine-bearing imidazo[1,2-a]pyrimidinesSilica GelEthyl Acetate : Methanol10:1[1][2]
Imine-bearing imidazo[1,2-a]pyrimidinesSilica GelHexane : Ethyl Acetate1:2[1][2]
Imine-bearing imidazo[1,2-a]pyrimidinesSilica GelHexane : Ethyl Acetate1:4[1]
Substituted imidazo[1,2-a]pyridinesSilica GelHexane : Ethyl Acetate50:50 to 30:70[5]

Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent system.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in an appropriate number of tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should commence. For further crystallization, the flask can be placed in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualizations

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis A Crude Product B Column Chromatography A->B Oily or Complex Mixture C Recrystallization A->C Solid Product D TLC/LC-MS Analysis B->D C->D D->B Impure E Pure this compound D->E Purity Confirmed

Caption: General purification workflow for this compound.

G start Low Purity after Initial Purification check_tlc Re-evaluate TLC: Rf between 0.2-0.4? start->check_tlc adjust_solvent Adjust Solvent Polarity check_tlc->adjust_solvent No check_loading Sample Overloading? check_tlc->check_loading Yes adjust_solvent->check_tlc reduce_load Reduce Sample Load check_loading->reduce_load Yes check_stability Run 2D TLC for Stability check_loading->check_stability No re_run_column Re-run Column with Optimized Conditions reduce_load->re_run_column degradation Degradation Observed? check_stability->degradation change_stationary Switch to Neutral Alumina or different method degradation->change_stationary Yes degradation->re_run_column No

Caption: Troubleshooting logic for column chromatography purification.

References

Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,2-A]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with practical guidance on addressing the solubility issues commonly encountered with Imidazo[1,2-A]pyrimidine compounds.

Frequently Asked Questions (FAQs)

Q1: My Imidazo[1,2-A]pyrimidine compound is showing poor aqueous solubility, leading to inconsistent results in my in vitro assays. What are the initial troubleshooting steps?

A1: Poor aqueous solubility is a frequent challenge with heterocyclic compounds like Imidazo[1,2-A]pyrimidines, which can cause assay artifacts such as underestimated potency and high data variability.[1] Fused bicyclic rings, a common feature in this class, often lead to high lipophilicity and consequently, low aqueous solubility.[2][3] Here is a systematic workflow to diagnose and address the issue:

G cluster_0 Initial Troubleshooting Workflow A Quantify Solubility (Kinetic & Thermodynamic) B Compare Solubility to Assay Concentration A->B C Is Solubility Sufficient? B->C D Proceed with Assay C->D Yes E Modify Assay Conditions (e.g., add BSA, adjust DMSO %) C->E No, but close F Implement a Robust Solubilization Strategy (Chemical or Formulation) C->F No, significantly low G Re-evaluate Solubility E->G F->G G->B

Caption: Initial workflow for troubleshooting poor compound solubility.

Q2: How can I chemically modify the Imidazo[1,2-A]pyrimidine scaffold to improve its solubility during lead optimization?

A2: Structure-Activity Relationship (SAR) studies are crucial for enhancing the physicochemical properties of your compound series. The primary goal is to introduce polarity to improve aqueous solubility without sacrificing biological potency.[1]

Key strategies for chemical modification include:

  • Introduce Polar Functional Groups: Adding groups like sulfonamides, sulfonyls, or additional nitrogen atoms (e.g., a 2-pyridyl group) can effectively increase polarity.[1][4]

  • Create Carboxamide Analogues: Converting a carboxylic acid intermediate into a variety of amides is a common and effective strategy. The properties of the resulting compound can be fine-tuned by varying the amine used for the amide formation.[1][4]

  • Disrupt Molecular Planarity and Symmetry: High planarity and symmetry can lead to strong crystal lattice energy and, consequently, poor solubility. Introducing modifications that disrupt this planarity can significantly improve aqueous solubility.[5]

  • Balance Lipophilicity (cLogP) and Potency: While increasing lipophilicity can sometimes enhance potency, it often comes at the cost of reduced solubility.[1][3] It's a critical balancing act. Aim to lower cLogP values by replacing lipophilic groups (e.g., a methyl group) with more polar or ionizable moieties.[4]

G cluster_1 Chemical Modification Strategies for Solubility Enhancement Core Imidazo[1,2-A]pyrimidine Scaffold Strategy1 Introduce Polar Groups (e.g., -SO2NH2, -SO2R) Core->Strategy1 Strategy2 Form Amide Analogues (e.g., -CONH-R) Core->Strategy2 Strategy3 Disrupt Planarity (e.g., add bulky groups) Core->Strategy3 Strategy4 Reduce Lipophilicity (Lower cLogP) Core->Strategy4 Outcome Improved Aqueous Solubility Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome G cluster_2 Systematic Workflow for Salt Screening Start Start with Free Base of Imidazo[1,2-A]pyrimidine Select Select Diverse Set of Pharmaceutically Acceptable Counter-ions Start->Select Prepare Prepare Saturated Solutions with Excess Counter-ion Select->Prepare Equilibrate Equilibrate Samples (24-48h Shake-Flask) Prepare->Equilibrate Measure Measure Solublity (HPLC-UV) Equilibrate->Measure Characterize Characterize Residual Solids (XRPD, DSC) Equilibrate->Characterize Analyze Analyze Data: Solubility, Crystallinity, Stability, Hygroscopicity Measure->Analyze Characterize->Analyze Select_Optimal Select Optimal Salt Form for Further Development Analyze->Select_Optimal

References

Technical Support Center: Imidazo[1,2-A]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for the synthesis of Imidazo[1,2-a]pyrimidines, a critical scaffold in medicinal chemistry. The focus is on the widely used multicomponent reaction involving an aminopyrimidine, an aldehyde, and an isocyanide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield or no desired product at all. What are the common causes?

A1: Low or no yield is a frequent issue that can stem from several factors. Systematically check the following:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. Aldehydes can oxidize over time, and isocyanides can degrade, especially if not stored properly under inert conditions. 2-Aminopyrimidines should be pure and dry.

  • Reaction Conditions: This reaction is sensitive to solvent, temperature, and catalyst. Ensure you are using an appropriate solvent (e.g., methanol, ethanol) and that the reaction temperature is optimal.

  • Catalyst Activity: If using a catalyst, such as scandium triflate (Sc(OTf)₃) or another Lewis acid, ensure it has not been deactivated by moisture. Using a freshly opened or properly stored catalyst is crucial.

  • Moisture and Air: The reaction can be sensitive to atmospheric moisture and oxygen. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve yields.

G start Problem: Low/No Yield reagent Check Reagent Quality (Purity, Storage, Activity) start->reagent Step 1 conditions Verify Reaction Conditions (Solvent, Temp, Atmosphere) reagent->conditions If reagents are OK catalyst Assess Catalyst (Activity, Moisture Sensitivity) conditions->catalyst If conditions are correct solution Solution Found & Yield Improved catalyst->solution If catalyst is active G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh & Add Reagents (2-Aminopyrimidine, Aldehyde) to a dry flask. catalyst 2. Add Catalyst (e.g., Sc(OTf)3) reagents->catalyst solvent 3. Add Anhydrous Solvent (e.g., Methanol) catalyst->solvent iso 4. Add Isocyanide (dropwise) solvent->iso stir 5. Stir at Room Temp (Monitor by TLC) iso->stir evap 6. Evaporate Solvent stir->evap extract 7. Purify Residue (Column Chromatography or Recrystallization) evap->extract char 8. Characterize Product (NMR, MS) extract->char

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Imidazo[1,2-a]pyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reaction products observed during the synthesis of Imidazo[1,2-a]pyrimidines?

A1: The most frequently encountered side products include:

  • Regioisomers: Primarily the formation of Imidazo[1,5-a]pyrimidine isomers, which can arise from alternative cyclization pathways.

  • N-(pyrimidin-2-yl)amides: These can form as byproducts, particularly when using α-haloketones in the presence of an oxidizing agent and a base.

  • Alternative Heterocyclic Systems: Depending on the starting materials and reaction conditions, other fused heterocyclic systems like Imidazo[1,2-a]diazines can sometimes be formed.

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting 2-aminopyrimidine, α-haloketone, or intermediate N-alkylated aminopyrimidines.

Q2: My reaction is yielding a mixture of regioisomers. How can I improve the regioselectivity for the desired Imidazo[1,2-a]pyrimidine?

A2: Achieving high regioselectivity is a common challenge. The formation of the undesired Imidazo[1,5-a]pyrimidine isomer can be influenced by the substitution pattern of the 2-aminopyrimidine and the reaction conditions. Strategies to improve selectivity include:

  • Modification of Starting Materials: A patented method has shown that the use of β-ethoxy acrylamides and phosphorylated aminoimidazoles can steer the reaction to furnish the desired constitutional isomers with high regioselectivity.

  • Catalyst and Solvent Screening: The choice of catalyst and solvent can significantly impact the reaction pathway. A systematic screening of different catalysts (e.g., Lewis acids, Brønsted acids) and solvents with varying polarities is recommended.

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control of the cyclization step. Lowering or raising the temperature might favor the formation of the desired isomer.

Q3: I am observing a significant amount of a side product that I suspect is an N-(pyrimidin-2-yl)amide. How can I confirm this and prevent its formation?

A3: N-(pyrimidin-2-yl)amides can be a significant byproduct.

  • Confirmation: Characterization by NMR and Mass Spectrometry is crucial. The amide will have a characteristic carbonyl stretch in the IR spectrum and distinct NMR signals for the amide proton and the pyrimidine ring.

  • Prevention: The formation of these amides is often promoted by specific reagents. For instance, the use of iodine and an oxidant like TBHP with α-bromoketones and 2-aminopyridine has been shown to chemodivergently produce N-(pyridin-2-yl)amides. To avoid this, consider alternative synthetic routes that do not employ these specific reagent combinations if amide formation is a problem.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Imidazo[1,2-a]pyrimidines.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction; Suboptimal reaction conditions; Degradation of starting materials or product.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Optimize reaction temperature, time, and catalyst loading.- Ensure the purity of starting materials and use anhydrous solvents if necessary.
Formation of a Mixture of Isomers Competing cyclization pathways leading to regioisomers (e.g., Imidazo[1,5-a]pyrimidine).- Modify the substituents on the 2-aminopyrimidine to sterically or electronically favor the desired cyclization.- Experiment with different solvents and catalysts to alter the reaction pathway.- Refer to specialized protocols that report high regioselectivity.
Presence of Unidentified Byproducts Side reactions such as self-condensation of the ketone, polymerization, or formation of alternative heterocyclic systems.- Purify the starting materials to remove any impurities that might catalyze side reactions.- Lower the reaction temperature to reduce the rate of side reactions.- Isolate the major byproduct and characterize it to understand the side reaction pathway. This can provide clues for optimizing the reaction conditions.
Difficulty in Product Purification Similar polarity of the product and byproducts.- Employ alternative purification techniques such as preparative HPLC or crystallization.- Consider derivatizing the desired product to alter its polarity for easier separation, followed by a deprotection step.

Quantitative Data on Regioselectivity

The regioselectivity of the annulation reaction to form Imidazo[1,2-a]pyrimidines can be significantly influenced by the choice of reactants. In a patented method, high regioselectivity has been achieved.

ReactantsProduct Ratio (Imidazo[1,2-a]pyrimidine : Constitutional Isomer)Reference
β-ethoxy acrylamides and phosphorylated aminoimidazoles90:10 – 99:1

Key Experimental Protocols

General Protocol for the Synthesis of 2-Aryl-Imidazo[1,2-a]pyrimidines

This protocol is a general method for the condensation of a 2-aminopyrimidine with an α-haloketone.

Materials:

  • 2-Aminopyrimidine (1 equivalent)

  • Substituted 2-bromoacetophenone (1 equivalent)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate (optional, as a base)

Procedure:

  • Dissolve 2-aminopyrimidine and the substituted 2-bromoacetophenone in ethanol in a round-bottom flask.

  • If a base is used, add sodium bicarbonate to the mixture.

  • Reflux the reaction mixture for the time determined by reaction monitoring (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Characterize the purified product by NMR, Mass Spectrometry, and IR spectroscopy.

Troubleshooting for the General Protocol:

  • If significant regioisomer formation is observed: Consider switching to a non-protic solvent and explore the use of a Lewis acid catalyst.

  • If N-(pyrimidin-2-yl)amide is a byproduct: Avoid the use of strong oxidizing agents in combination with a halogen source. Consider a different synthetic strategy if this pathway predominates.

Visualizing Reaction Pathways

Main Synthetic Pathway to Imidazo[1,2-a]pyrimidine

main_pathway 2-Aminopyrimidine 2-Aminopyrimidine Intermediate_A N-Alkylated Aminopyrimidine 2-Aminopyrimidine->Intermediate_A Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_A Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine Intermediate_A->Imidazo[1,2-a]pyrimidine Intramolecular Cyclization & Dehydration

Caption: Main reaction pathway for the synthesis of Imidazo[1,2-a]pyrimidines.

Side Reaction: Formation of Regioisomer (Imidazo[1,5-a]pyrimidine)

regioisomer_formation 2-Aminopyrimidine 2-Aminopyrimidine Intermediate_A N-Alkylated Aminopyrimidine 2-Aminopyrimidine->Intermediate_A Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_A Alkylation Desired_Product Imidazo[1,2-a]pyrimidine Intermediate_A->Desired_Product Favored Cyclization Side_Product Imidazo[1,5-a]pyrimidine Intermediate_A->Side_Product Alternative Cyclization

Caption: Competing cyclization pathways leading to regioisomeric products.

Side Reaction: Formation of N-(pyrimidin-2-yl)amide

amide_formation 2-Aminopyrimidine 2-Aminopyrimidine Amide_Product N-(pyrimidin-2-yl)amide 2-Aminopyrimidine->Amide_Product alpha-Haloketone alpha-Haloketone Intermediate_B Oxidative Cleavage Intermediate alpha-Haloketone->Intermediate_B Oxidant Oxidant Oxidant->Intermediate_B Intermediate_B->Amide_Product Amidation

Caption: Pathway for the formation of N-(pyrimidin-2-yl)amide side product.

stability testing of Imidazo[1,2-A]pyrimidin-7-amine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Imidazo[1,2-A]pyrimidin-7-amine under various experimental conditions. The information is presented in a question-and-answer format to address potential issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the typical instability issues observed with compounds containing an imidazo[1,2-a]pyrimidine core?

A1: Based on studies of structurally similar compounds, such as zolpidem which has an imidazo[1,2-a]pyridine core, the primary instability concerns for this compound are likely to be hydrolysis under acidic and basic conditions, oxidative degradation, and photolytic instability.[1][2] The molecule is expected to be relatively stable under neutral pH and thermal stress in the solid state.[2]

Q2: What degradation products might I expect to see during stability studies of this compound?

A2: While specific degradation products for this compound require experimental confirmation, analogous structures suggest potential for hydrolysis of the amine group and oxidation of the imidazo[1,2-a]pyrimidine ring system. For instance, zolpidem, a related molecule, is known to degrade to products such as zolpacid (hydrolysis of the acetamide side chain), oxozolpidem, and zolpaldehyde under stress conditions.[1][2]

Q3: My this compound sample is showing signs of degradation. What are the most likely causes?

A3: The most common causes of degradation for this class of compounds are exposure to acidic or basic conditions, oxidizing agents, and light.[1][2] If you are observing degradation, review your experimental conditions for the presence of these stressors. For example, acidic or basic buffers, exposure to air (oxygen), or inadequate protection from laboratory lighting could be contributing factors.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Maintain solutions at a neutral pH.

  • Protect samples from light by using amber vials or covering containers with aluminum foil.

  • Store solutions and solid samples in a cool, dark place.

  • Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern.

Troubleshooting Guides

Issue 1: Unexpected peaks appearing in my chromatogram after sample preparation.
  • Possible Cause: Degradation of this compound due to the sample preparation method.

  • Troubleshooting Steps:

    • Check the pH of your solvent/buffer: The compound is likely susceptible to acid and base hydrolysis.[2] Ensure the pH is neutral.

    • Protect from light: If sample preparation is lengthy, ensure the sample is protected from light.[1][2]

    • Analyze a freshly prepared sample: This will help determine if the degradation is time-dependent.

    • Perform a forced degradation study: Subjecting the compound to controlled stress conditions (acid, base, oxidation, light, heat) will help identify the nature of the degradants and confirm if they match the unexpected peaks.

Issue 2: Loss of compound potency or concentration over time.
  • Possible Cause: Instability of the compound under the storage conditions.

  • Troubleshooting Steps:

    • Review storage conditions: Ensure the compound is stored at the recommended temperature and protected from light.

    • Investigate hydrolytic stability: If stored in solution, the solvent's pH could be a factor. Consider buffering the solution to a neutral pH.

    • Assess oxidative stability: If stored in a solution exposed to air, oxidative degradation may be occurring. Consider storing under an inert atmosphere.

    • Conduct a formal stability study: A systematic study under controlled conditions (temperature, humidity, light) will establish the shelf-life and optimal storage conditions.

Data Presentation

Table 1: Summary of Expected Stability of this compound under Forced Degradation Conditions (Based on Analogue Data)

Stress ConditionReagent/ConditionTemperatureDurationExpected DegradationPotential Major Degradants (Postulated)
Acid Hydrolysis 1.0 M HCl70°C48 hoursSignificantHydrolysis of the amine to a hydroxyl group
Base Hydrolysis 0.1 M NaOH70°C24 hoursSignificantHydrolysis of the amine to a hydroxyl group
Oxidative 10% H₂O₂Room Temp24 hoursModerateN-oxides, ring-opened products
Photolytic UV/Visible LightAmbient7 daysSignificantComplex mixture of degradants
Thermal (Solid) 70°C21 daysMinimalNone expectedNot applicable
Neutral Hydrolysis Water70°C8 daysMinimalNone expected

This data is extrapolated from studies on zolpidem and should be confirmed experimentally for this compound.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1.0 M

  • Sodium hydroxide (NaOH), 0.1 M and 1.0 M

  • Hydrogen peroxide (H₂O₂), 10%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a C18 column and UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.

    • Heat the solution at 70°C for 48 hours.

    • Cool the solution to room temperature and neutralize with 1.0 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the solution at 70°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 10% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in mobile phase) to UV and visible light in a photostability chamber for 7 days.

    • Keep a control sample in the dark.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 70°C for 21 days.

    • Dissolve and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a quaternary pump, autosampler, and photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Chromatographic Conditions (starting point, may require optimization):

  • Mobile Phase: Methanol:10 mM Ammonium Acetate (pH adjusted to 5.4 with acetic acid) (68:32, v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of this compound and also scan for peak purity using the PDA detector.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (1M HCl, 70°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 70°C) stock->base Expose to Stress oxidation Oxidation (10% H2O2, RT) stock->oxidation Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress thermal Thermal (Solid) (70°C) stock->thermal Expose to Stress neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc characterize Characterization of Degradants (LC-MS) hplc->characterize

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydrolysis_prod Hydrolyzed Product (e.g., -OH derivative) parent->hydrolysis_prod Acid/Base Hydrolysis oxidation_prod Oxidized Products (e.g., N-oxides) parent->oxidation_prod Oxidation photolytic_prod Photodegradants parent->photolytic_prod Photolysis

Caption: Postulated degradation pathways for this compound.

References

Technical Support Center: Strategies to Reduce Metabolism of Imidazo[1,2-A]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidine scaffolds. The focus is on strategies to mitigate metabolic liabilities, a common challenge in the development of drug candidates based on this scaffold.

I. Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyrimidine compound shows high clearance in human liver microsomes. What is the likely metabolic pathway?

A1: The primary metabolic pathway for many imidazo[1,2-a]pyrimidine-containing compounds is oxidation mediated by aldehyde oxidase (AO).[1][2][3][4] This enzyme is highly expressed in the liver cytosol of humans and can rapidly metabolize electron-deficient heterocyclic rings. Another potential pathway is oxidation by cytochrome P450 (CYP) enzymes, although AO-mediated metabolism is often the more significant contributor to the clearance of this scaffold.

Q2: What are the common metabolic "hotspots" on the imidazo[1,2-a]pyrimidine scaffold?

A2: Based on protein structure-based models and experimental data, the most probable site of AO-mediated oxidation is an electron-deficient carbon atom within the pyrimidine ring of the scaffold.[1][3] The exact position can be influenced by the substitution pattern on the ring system.

Q3: What are the general strategies to reduce the metabolism of my imidazo[1,2-a]pyrimidine compound?

A3: Several medicinal chemistry strategies can be employed to reduce the metabolism of the imidazo[1,2-a]pyrimidine scaffold:[1][2][3][4]

  • Blocking the Reactive Site: Introducing substituents at or near the metabolic hotspot can sterically hinder the approach of the metabolizing enzyme.

  • Altering the Heterocycle (Scaffold Hopping): Replacing the imidazo[1,2-a]pyrimidine core with a bioisosteric, but metabolically more stable, heterocycle can be a very effective strategy.

  • Modifying Electronic Properties: The addition of electron-donating groups (EDGs) to the scaffold can decrease its susceptibility to oxidation by AO. Conversely, in some cases, strategically placed electron-withdrawing groups (EWGs) can also improve metabolic stability.[2]

  • Reducing Aromaticity: Partial saturation of the pyrimidine ring can disrupt the aromatic system and block AO-mediated oxidation.[2]

Q4: Can you provide examples of bioisosteric replacements for the imidazo[1,2-a]pyrimidine scaffold?

A4: Yes, several bioisosteric replacements have been explored to improve the metabolic stability of compounds containing the imidazo[1,2-a]pyrimidine scaffold. These include:

  • Imidazo[1,2-a]pyridines: This is a closely related scaffold that has been shown to be less susceptible to AO-mediated metabolism in certain contexts.

  • Imidazo[1,2-a]pyrazines: This scaffold modification can also lead to improved metabolic profiles.

  • Other Fused Bicyclic Heteroaromatics: Depending on the specific requirements of the pharmacophore, other fused 5,6-membered ring systems can be considered.

It is important to note that any bioisosteric replacement must be carefully evaluated to ensure that the desired biological activity is retained or even improved.

II. Troubleshooting Guides

Problem 1: High in vitro clearance of an imidazo[1,2-a]pyrimidine lead compound.
Possible Cause Troubleshooting Step Expected Outcome
Aldehyde Oxidase (AO) Mediated Metabolism 1. Perform an AO inhibition assay: Incubate the compound with human liver S9 fractions or cytosol in the presence and absence of a known AO inhibitor (e.g., hydralazine).2. Site-of-Metabolism (SoM) Identification: Use techniques like mass spectrometry to identify the metabolites formed and pinpoint the site of oxidation on the scaffold.A significant reduction in metabolism in the presence of the AO inhibitor confirms AO as the primary metabolic enzyme. Identification of the metabolic hotspot will guide further medicinal chemistry efforts.
Cytochrome P450 (CYP) Mediated Metabolism 1. Conduct a CYP inhibition assay: Incubate the compound with human liver microsomes in the presence of a panel of specific CYP inhibitors.2. Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism.Identification of the specific CYP enzyme(s) involved will allow for a more targeted approach to mitigate this metabolic pathway.
Poor Intrinsic Stability Incubate the compound in buffer at physiological pH and temperature without metabolizing enzymes. If the compound degrades, the issue is with its chemical stability rather than enzymatic metabolism.
Problem 2: Loss of potency after modifying the imidazo[1,2-a]pyrimidine scaffold to improve metabolic stability.
Possible Cause Troubleshooting Step Expected Outcome
Disruption of Key Pharmacophoric Interactions 1. Consult Structure-Activity Relationship (SAR) data: Analyze how the modification affects the key binding interactions with the biological target.2. Computational Modeling: Use molecular docking and other computational tools to visualize the binding of the modified compound to the target.Understanding how the modification alters the binding mode will help in designing new modifications that retain potency while improving metabolic stability.
Unfavorable Physicochemical Properties Measure key physicochemical properties of the modified compound, such as solubility, lipophilicity (LogP/LogD), and pKa.The modification may have inadvertently shifted the physicochemical properties outside the optimal range for cell permeability or target engagement.
Introduction of a New Metabolic Liability Re-evaluate the metabolic stability of the modified compound using the assays described in Problem 1.The modification may have blocked one metabolic pathway but introduced a new one.

III. Data Presentation

While a comprehensive, publicly available table of quantitative metabolic stability data for a wide range of imidazo[1,2-a]pyrimidine analogs is limited, the following table summarizes the general trends observed in the literature regarding strategies to reduce AO-mediated metabolism.

Modification Strategy Example Modification General Impact on Metabolic Stability (vs. Unmodified Scaffold) Reference
Blocking the Reactive Site Addition of a methyl or other small alkyl group near the site of oxidation.Moderate to significant improvement.[1][3]
Altering the Heterocycle Replacement of the imidazo[1,2-a]pyrimidine with an imidazo[1,2-a]pyridine.Significant improvement.
Modifying Electronic Properties (EDG) Introduction of a methoxy or amino group to the pyrimidine ring.Significant improvement.[2]
Modifying Electronic Properties (EWG) Introduction of a halogen or cyano group to the pyrimidine ring.Variable, can sometimes improve stability.[2]
Reducing Aromaticity Partial saturation of the pyrimidine ring.Significant improvement.[2]

Note: The actual impact of any modification is highly dependent on the specific compound and its interaction with the metabolizing enzyme. The information in this table should be used as a general guide for designing new analogs.

IV. Experimental Protocols

Aldehyde Oxidase (AO) Metabolic Stability Assay

This protocol provides a general framework for assessing the metabolic stability of an imidazo[1,2-a]pyrimidine compound in the presence of aldehyde oxidase.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver S9 fraction or cytosol

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (optional, to assess contribution of CYPs)

  • Aldehyde oxidase inhibitor (e.g., hydralazine)

  • Acetonitrile or methanol (for quenching the reaction)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw the human liver S9 fraction or cytosol on ice.

    • Prepare the required dilutions of the test compound and control compounds in the assay buffer.

    • Prepare the quenching solution (acetonitrile or methanol, often containing an internal standard).

  • Incubation:

    • In a 96-well plate, add the test compound to the buffer.

    • Add the human liver S9 fraction or cytosol to initiate the reaction. For inhibitor conditions, pre-incubate the S9 fraction/cytosol with the AO inhibitor for a specified time (e.g., 15 minutes) before adding the test compound.

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear portion of the curve.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.

Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against major CYP isoforms.

Materials:

  • Test compound stock solution

  • Human liver microsomes

  • Specific CYP isoform probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of the probe substrates and human liver microsomes.

  • Incubation:

    • Add the human liver microsomes, NADPH regenerating system, and the test compound (at various concentrations) or vehicle control to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the specific CYP probe substrate.

    • Incubate at 37°C for a specific time (e.g., 10-15 minutes).

    • Stop the reaction by adding the quenching solution.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of the CYP isoform activity at each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

V. Visualizations

experimental_workflow Experimental Workflow for Assessing Metabolic Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution mix Mix Compound, Microsomes, and Buffer prep_compound->mix prep_microsomes Prepare Liver Microsomes or S9 Fractions prep_microsomes->mix prep_reagents Prepare Buffers and Cofactors (NADPH) prep_reagents->mix incubate Incubate at 37°C mix->incubate time_points Sample at Multiple Time Points incubate->time_points quench Quench Reaction time_points->quench process Process Samples (e.g., Centrifugation) quench->process lcms LC-MS/MS Analysis process->lcms data Data Analysis (Half-life, CLint) lcms->data

Caption: Workflow for in vitro metabolic stability assays.

signaling_pathway Key Metabolic Pathways for Imidazo[1,2-a]pyrimidines cluster_ao Aldehyde Oxidase (AO) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway compound Imidazo[1,2-a]pyrimidine Scaffold ao Aldehyde Oxidase (Cytosol) compound->ao Primary Pathway cyp CYP450 Enzymes (Microsomes) compound->cyp Secondary Pathway ao_metabolite Oxidized Metabolite ao->ao_metabolite cyp_metabolite Oxidized/Hydroxylated Metabolite cyp->cyp_metabolite

Caption: Major metabolic pathways of imidazo[1,2-a]pyrimidines.

logical_relationship Decision Tree for Mitigating Metabolism start High In Vitro Clearance Observed is_ao Is it AO-mediated? start->is_ao is_cyp Is it CYP-mediated? is_ao->is_cyp No strategy_ao Implement AO Mitigation Strategies: - Block Site - Modify Electronics - Scaffold Hop is_ao->strategy_ao Yes strategy_cyp Implement CYP Mitigation Strategies: - Block Site - Introduce Polar Groups is_cyp->strategy_cyp Yes other Investigate Other Clearance Mechanisms (e.g., conjugation) is_cyp->other No retest Re-evaluate Metabolic Stability and Potency strategy_ao->retest strategy_cyp->retest

Caption: Decision-making process for addressing metabolic liabilities.

References

Technical Support Center: Refinement of Imidazo[1,2-A]pyrimidin-7-amine for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor oral bioavailability of Imidazo[1,2-A]pyrimidin-7-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of our this compound derivative after oral administration in rats. What are the likely causes?

A1: Low and variable oral bioavailability for nitrogen-containing heterocyclic compounds like this compound often stems from a combination of factors:

  • Poor Aqueous Solubility: The compound may have low solubility in the gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption. As a weakly basic compound, its solubility is likely pH-dependent, with higher solubility in the acidic environment of the stomach and lower solubility in the more neutral pH of the small intestine.

  • Low Intestinal Permeability: The molecule may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation. Imidazo[1,2-a]pyrimidine scaffolds can be susceptible to metabolism by enzymes like aldehyde oxidase.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump it back into the GI lumen, thereby reducing its net absorption.

Q2: How can we systematically investigate the primary cause of poor bioavailability for our compound?

A2: A tiered experimental approach is recommended to diagnose the root cause of poor bioavailability:

  • Physicochemical Characterization: Determine the compound's aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8), its partition coefficient (LogP/LogD), and its solid-state properties (crystalline vs. amorphous).

  • In Vitro Permeability Assessment: Utilize a Caco-2 cell permeability assay to evaluate the compound's ability to cross the intestinal barrier and to identify potential interactions with efflux transporters.[1]

  • In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

  • In Vivo Pharmacokinetic Studies: Conduct a well-designed pharmacokinetic study in a relevant animal model (e.g., rat) with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability and other key parameters.

Q3: What are the initial strategies we should consider to improve the oral bioavailability of this compound?

A3: Based on the initial characterization, several strategies can be employed:

  • Salt Formation: For a basic compound like this compound, forming a salt with a pharmaceutically acceptable acid can significantly improve its solubility and dissolution rate.[2][3][4][5]

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, which can lead to a faster dissolution rate.

  • Formulation with Excipients:

    • Co-solvents: Using a mixture of water-miscible solvents can enhance the solubility of the compound in the formulation.[6][]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[8][9][10][11][12]

  • Prodrug Approach: Chemical modification of the molecule to a more soluble and/or permeable prodrug that is converted to the active parent drug in the body.

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low Cmax and High Tmax in Rat PK Study Poor solubility and/or slow dissolution rate in the GI tract.1. Solubility Enhancement: Conduct salt screening to identify a more soluble form.[2][3][4][5] 2. Formulation Optimization: Develop an enabling formulation such as a co-solvent system or an amorphous solid dispersion.[6][][8][9][10][11][12] 3. Particle Size Reduction: Investigate the effect of micronization on the dissolution rate.
High Variability in Plasma Concentrations Between Animals Inconsistent dissolution due to pH-dependent solubility; food effects.1. Fasting vs. Fed Studies: Conduct PK studies in both fasted and fed animals to assess the impact of food. 2. pH-Modified Formulations: Develop a formulation that maintains the drug in a solubilized state across the physiological pH range of the GI tract.
Low Oral Bioavailability Despite Good Aqueous Solubility Low intestinal permeability; high first-pass metabolism; efflux transporter activity.1. Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to assess permeability and efflux.[1] 2. Metabolic Stability Assays: Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound. 3. P-gp Inhibition Study: In the Caco-2 assay, co-administer a known P-gp inhibitor (e.g., verapamil) to see if permeability increases.
Good In Vitro Permeability but Poor In Vivo Absorption High first-pass metabolism in the liver or gut wall.1. In Situ Intestinal Perfusion Model: This can help differentiate between gut wall and hepatic metabolism. 2. Identify Metabolites: Characterize the major metabolites in in vitro and in vivo samples to understand the metabolic pathways.
Precipitation of the Compound in the Formulation Vehicle The concentration of the compound exceeds its solubility in the chosen vehicle.1. Vehicle Screening: Test a wider range of vehicles, including co-solvents, surfactants, and lipids.[6][] 2. pH Adjustment: For a basic compound, adjusting the pH of the vehicle towards the acidic range may improve solubility.

Data Presentation

Table 1: Predicted Physicochemical Properties of a Related Compound (Imidazo[1,2-a]pyridin-7-amine)

PropertyPredicted ValueSignificance for Bioavailability
LogP 0.9165Indicates moderate lipophilicity, which is generally favorable for permeability.[13]
Topological Polar Surface Area (TPSA) 43.32 ŲA TPSA below 140 Ų is generally associated with good cell permeability.[13]
Hydrogen Bond Donors 1A low number of hydrogen bond donors is favorable for oral absorption according to Lipinski's Rule of Five.[13]
Hydrogen Bond Acceptors 3A low number of hydrogen bond acceptors is favorable for oral absorption according to Lipinski's Rule of Five.[13]

Note: These are predicted values for a structurally similar compound and should be experimentally verified for this compound.

Table 2: Example Data from a Bidirectional Caco-2 Permeability Assay

Compound Direction Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio (Papp B-A / Papp A-B) Interpretation
This compound A to B1.53.2Low to moderate permeability with potential for active efflux.
B to A4.8
Propranolol (High Permeability Control) A to B25.00.9High permeability, no significant efflux.
Atenolol (Low Permeability Control) A to B0.51.1Low permeability, no significant efflux.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Transport Experiment:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time (for A to B transport).

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured (for B to A transport).

  • Sample Analysis: Samples from the donor and receiver compartments are analyzed by LC-MS/MS to determine the concentration of the compound.

  • Calculation of Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 is indicative of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300 g) are used. Animals are fasted overnight before dosing.

  • Dose Formulation:

    • Oral (PO): The compound is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose in water).

    • Intravenous (IV): The compound is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent like DMSO, if necessary).

  • Dosing:

    • PO Group (n=5): Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg).

    • IV Group (n=5): Administer the compound via tail vein injection at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling:

    • Blood samples (approx. 200 µL) are collected from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose for PO; pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours for IV).[14]

    • Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t₁/₂) are calculated using non-compartmental analysis software.

    • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Mandatory Visualization

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_decision Decision & Refinement physchem Physicochemical Characterization (Solubility, LogP) caco2 Caco-2 Permeability (Papp, Efflux Ratio) physchem->caco2 Inform Permeability Assessment metabolism Metabolic Stability (Microsomes/Hepatocytes) caco2->metabolism Guide Metabolism Studies formulation Enabling Formulations (Co-solvents, ASDs) metabolism->formulation Identify Need for Formulation Strategy salt Salt Screening salt->formulation pk_study Rat Pharmacokinetic Study (PO & IV) formulation->pk_study Test Optimized Formulation particle Particle Size Reduction particle->formulation bioavailability Calculate Absolute Bioavailability (F%) pk_study->bioavailability go_nogo Proceed to Further Development? bioavailability->go_nogo Bioavailability Data

Caption: Experimental workflow for bioavailability enhancement.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activates akt AKT pi3k->akt Phosphorylates mtor mTOR akt->mtor Activates gene_expression Gene Expression (e.g., COX-2, iNOS) mtor->gene_expression Influences ikb IκBα nfkb NF-κB ikb->nfkb Inhibits nfkb->gene_expression Promotes Transcription compound Imidazo[1,2-a]pyridine Derivative compound->receptor Binds compound->akt Inhibits compound->mtor Inhibits compound->ikb Prevents Degradation

Caption: Potential signaling pathways modulated by Imidazo[1,2-a]pyridine derivatives.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,2-a]pyrimidine Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure, demonstrating significant potential in targeting a variety of protein kinases implicated in diseases such as cancer and inflammatory disorders.[1][2][3] This guide provides a comparative analysis of various kinase inhibitors with a focus on derivatives of imidazo[1,2-a]pyrimidine and related fused heterocyclic systems like imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visualizations of key signaling pathways.

Performance Data of Imidazo[1,2-a] Fused Heterocyclic Kinase Inhibitors

The inhibitory activity of various imidazo[1,2-a] fused heterocyclic compounds has been evaluated against a range of protein kinases. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of these inhibitors. The following tables summarize the reported IC50 values for several derivatives against different kinase targets.

Compound ClassDerivativeTarget KinaseIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine 3cCDK90.16[4]
2cCDK90.31[4]
4cCDK90.71[4]
9CDK97.88[4]
10CDK95.12[4]
Imidazo[1,2-a]pyridine 4cCLK10.7[5]
4cDYRK1A2.6[5]
Imidazo[1,2-a]pyrazine 1Aurora A/B0.25[6]
12k (SCH 1473759)Aurora A (Kd)0.00002[6]
12k (SCH 1473759)Aurora B (Kd)0.00003[6]
Imidazo[1,2-b]pyridazine K00486PIM10.034[7]
K00486PIM22.5[7]
K00152PIM10.039[7]
K00152PIM27[7]

Cellular Activity of Imidazo[1,2-a] Fused Heterocyclic Compounds

Beyond enzymatic assays, the anti-proliferative effects of these compounds are often assessed in various cancer cell lines.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine 3cMCF7 (Breast Cancer)6.66 (average of 3 cell lines)[4]
3cHCT116 (Colorectal Cancer)[4]
3cK562 (Leukemia)[4]
Imidazo[1,2-a]pyridine 1HCT-116 (Colon Cancer)0.01[5]
1SK-HEP-1 (Liver Cancer)0.11[5]
1MDA-MB-231 (Breast Cancer)0.04[5]
1SNU638 (Gastric Cancer)0.01[5]
1A549 (Lung Cancer)0.04[5]

Key Signaling Pathways Targeted by Imidazo[1,2-a] Fused Derivatives

Several important signaling pathways implicated in cancer and inflammation are modulated by imidazo[1,2-a] fused heterocyclic compounds.

Wnt/β-catenin Signaling Pathway

Certain imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1] These compounds can downregulate the expression of Wnt target genes like c-myc and cyclin D1.[1]

Wnt_Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK-3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin CK1 CK1 CK1->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Genes (c-myc, Cyclin D1) TCF_LEF->Target_Genes Inhibitor Imidazo[1,2-a]pyrimidine Derivatives Inhibitor->beta_catenin Inhibition STAT3_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R GP130 gp130 IL6R->GP130 JAK JAK GP130->JAK IL6 IL-6 IL6->IL6R STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization IKK IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->pSTAT3 Inhibition Inflammatory_Genes Inflammatory Genes (iNOS, COX-2) pSTAT3_dimer->Inflammatory_Genes NFkB_nuc->Inflammatory_Genes Kinase_Assay_Workflow A Prepare serial dilutions of Imidazo[1,2-a]pyrimidine derivative B Add inhibitor and kinase to 96-well plate A->B C Incubate to allow binding B->C D Initiate reaction with ATP and substrate C->D E Incubate for kinase reaction D->E F Stop reaction and deplete ATP (ADP-Glo™ Reagent) E->F G Generate luminescent signal (Kinase Detection Reagent) F->G H Measure luminescence G->H I Calculate IC50 H->I

References

comparative analysis of Imidazo[1,2-A]pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, making its efficient synthesis a key focus for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of prominent methods for the synthesis of imidazo[1,2-a]pyrimidines, offering insights into their respective advantages and limitations. The comparison focuses on classical condensation reactions, modern multicomponent reactions, and the impact of microwave assistance on these synthetic routes.

Comparative Analysis of Synthesis Methods

The synthesis of imidazo[1,2-a]pyrimidines can be broadly categorized into classical condensation methods and modern multicomponent reactions. More recently, microwave-assisted synthesis has emerged as a powerful tool to enhance the efficiency of these methods.

Classical Condensation Reactions (Tschitschibabin/Ortoleva-King type): The traditional and most common approach to imidazo[1,2-a]pyrimidines is a Hantzsch-type synthesis which involves the cyclocondensation of 2-aminopyrimidine with α-functionalized carbonyl compounds.[1] Variations of this method, such as the Ortoleva-King reaction, utilize in situ generated pyridinium salts. These methods are well-established but can sometimes require harsh reaction conditions and longer reaction times.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: The GBB reaction is a one-pot, three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide.[2][3] This method is highly efficient and atom-economical, allowing for the rapid generation of a diverse library of substituted imidazo[1,2-a]pyrimidines in a single step.[4] The reaction often proceeds under mild conditions and can be catalyzed by various Lewis or Brønsted acids.[5]

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyrimidines, often leading to higher yields in drastically reduced reaction times compared to conventional heating methods.[6][7] This technique is applicable to both classical condensation and multicomponent reactions, offering a greener and more efficient approach to this important class of heterocycles.[8]

Quantitative Data Comparison

The following table summarizes the performance of different synthetic methods for the preparation of various imidazo[1,2-a]pyrimidine derivatives. The data is compiled from various research articles to provide a comparative overview.

Entry Method Reactants Catalyst/Solvent Temp. (°C) Time Yield (%) Reference
1GBB Reaction2-aminopyrimidine, Benzaldehyde, tert-Butyl isocyanideHClO₄ / MethanolRT-33-98[3]
2Microwave-assisted GBB2-amino-pyridines, 3-formyl-chromone, IsocyanidesNH₄Cl / EtOH-15 min21-36[9]
3Sequential One-pot (Microwave)Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amines, Benzil, Ammonium acetatep-TsOH / Ethyl alcohol8030 min46-80[6]
4Ortoleva-King typeAryl methyl ketones, 2-aminopyridinesNiCl₂·6H₂O / I₂--Moderate to good[10]
5Ortoleva-King type (Aqueous)Acetophenone, 2-aminopyridineI₂ / Water80-Good[11]
6Conventional Heating2-aminobenzimidazole, 1,3-dicarbonyl compounds, Aldehydes-Reflux5-6 h68-85[7]
7Microwave Irradiation2-aminobenzimidazole, 1,3-dicarbonyl compounds, Aldehydes--5-8 min85-95[7]

Experimental Protocols

General Procedure for Groebke-Blackburn-Bienaymé (GBB) Reaction

To a solution of the aldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol, 1.0 M), the 2-aminopyrimidine (1.0 equiv.), the isocyanide (1.0 equiv.), and a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, HClO₄, or p-TsOH, 10-20 mol%) are added sequentially.[12][13] The reaction mixture is then stirred at room temperature or heated (conventional or microwave) for the appropriate amount of time until completion, as monitored by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyrimidine derivative.[12]

General Procedure for a Classical Condensation (Ortoleva-King type) Reaction

A mixture of the aryl methyl ketone (1.0 mmol) and 2-aminopyrimidine (1.2 mmol) is heated in the presence of a catalyst system, such as I₂ (30 mol%), in a suitable solvent like water.[11] The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours. After completion of the reaction, the mixture is cooled to room temperature, and the product is isolated by filtration or extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

General Procedure for Microwave-Assisted Synthesis

In a sealed microwave vial, a mixture of the reactants (e.g., 2-aminopyrimidine and an α-haloketone, or the components for a GBB reaction) and a catalyst (if required) are suspended in a suitable solvent (often a polar solvent like ethanol or DMF). The vial is sealed and subjected to microwave irradiation at a specified temperature and power for a short period (typically 5-30 minutes).[6][9] After cooling, the reaction mixture is worked up as described for the corresponding conventional method, and the product is purified accordingly.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the general workflow and mechanisms of the discussed synthetic methods.

G cluster_workflow General Synthetic Workflow Start Starting Materials Reaction Reaction (Condensation, GBB, etc.) Start->Reaction Workup Workup & Purification Reaction->Workup Product Imidazo[1,2-a]pyrimidine Workup->Product

Caption: A generalized workflow for the synthesis of Imidazo[1,2-a]pyrimidines.

G cluster_gbb Groebke-Blackburn-Bienaymé (GBB) Reaction Mechanism Amine 2-Aminopyrimidine SchiffBase Schiff Base Intermediate Amine->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase Isocyanide Isocyanide NitrileYlide Nitrile Ylide Intermediate Isocyanide->NitrileYlide SchiffBase->NitrileYlide Cyclization [4+1] Cycloaddition NitrileYlide->Cyclization Product 3-Amino-imidazo[1,2-a]pyrimidine Cyclization->Product

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

G cluster_classical Classical Condensation (Tschitschibabin type) Mechanism Amine 2-Aminopyrimidine Alkylation N-Alkylation Amine->Alkylation Haloketone α-Haloketone Haloketone->Alkylation Intermediate N-Alkylated Intermediate Alkylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Substituted Imidazo[1,2-a]pyrimidine Cyclization->Product

Caption: Simplified mechanism of the classical Tschitschibabin-type condensation.

References

Validating the Anticancer Potential of Imidazo[1,2-A]pyrimidine Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrimidine scaffold is a promising framework in the development of novel anticancer therapeutics. This guide provides a comparative analysis of the anticancer activity of amine-substituted imidazo[1,2-a]pyrimidine derivatives, with a focus on validating their efficacy against cancer cell lines. While direct comprehensive comparative data for Imidazo[1,2-A]pyrimidin-7-amine is limited in publicly available literature, this guide utilizes data from closely related amine-bearing imidazo[1,2-a]pyrimidine compounds to offer valuable insights for researchers in the field.

Comparative Anticancer Activity

The in vitro cytotoxic effects of novel imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives were evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231) and a healthy human umbilical vein endothelial cell line (HUVEC). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined to assess the compounds' potency.

Notably, the amine derivative 4d (a close structural analog to this compound) demonstrated significant cytotoxic activity against both breast cancer cell lines.[1]

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)HUVEC IC50 (µM)
Imine derivative 3d 43.435.971.4
Amine derivative 4d 39.035.157.0

Data sourced from a study on imine- and amine-bearing imidazo[1,2-a]pyrimidine derivatives.[1]

The data indicates that the amine derivative 4d exhibits slightly higher potency against the MCF-7 cell line compared to its imine counterpart (3d ).[1] Importantly, both compounds show a degree of selectivity towards cancer cells, with higher IC50 values observed for the healthy HUVEC cell line, suggesting a potential therapeutic window.[1]

Mechanism of Action: Insights from Related Compounds

While specific mechanistic data for this compound is not extensively detailed, studies on the broader class of imidazo[1,2-a]pyridine and pyrimidine derivatives point towards common anticancer mechanisms. These often involve the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.

A prevalent mechanism of action for this class of compounds is the inhibition of the PI3K/Akt/mTOR signaling pathway .[2] This pathway is frequently hyperactivated in various cancers, promoting cell survival and proliferation. Inhibition of this pathway by imidazo[1,2-a]pyrimidine derivatives can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4]

Furthermore, studies have shown that these compounds can induce apoptosis by affecting the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing the Bax/Bcl-2 ratio.[1]

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of experimental findings. Below are protocols for key assays used to evaluate the anticancer activity of novel compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. To assess apoptosis, the expression levels of key proteins such as Bax, Bcl-2, and cleaved caspases can be measured.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing the Mechanism of Action

To illustrate the potential signaling pathways affected by this compound and its analogs, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anticancer Activity Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells treatment Treat with this compound cell_seeding->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Western Blot) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50 protein_expression Protein Expression Analysis apoptosis->protein_expression cell_distribution Cell Cycle Distribution cell_cycle->cell_distribution

Caption: Experimental workflow for evaluating anticancer activity.

pi3k_akt_pathway cluster_receptor Cell Surface Receptor cluster_cytoplasm Cytoplasmic Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Compound Imidazo[1,2-a]pyrimidine Derivative Compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

References

A Comparative Efficacy Analysis of Imidazo[1,2-A]pyrimidine Derivatives in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Imidazo[1,2-A]pyrimidine scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of various derivatives, with a focus on their anticancer, anti-inflammatory, and antiviral properties, supported by experimental data from recent studies.

The versatile nature of the imidazo[1,2-a]pyrimidine core allows for substitutions at various positions, leading to a diverse range of biological activities. Numerous derivatives have been synthesized and evaluated, showing potent inhibitory effects against a variety of biological targets. This report summarizes key quantitative data on the efficacy of selected derivatives, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved.

Anticancer Efficacy

Imidazo[1,2-a]pyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.

Comparative Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives

The in vitro anticancer activity of these derivatives is commonly assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed compounds, providing a quantitative comparison of their potency.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[2]
HepG2 (Hepatocellular Carcinoma)13[2]
MCF-7 (Breast Carcinoma)11[2]
A375 (Human Skin Cancer)11[2]
IP-5 HCC1937 (Breast Cancer)45[3][4]
IP-6 HCC1937 (Breast Cancer)47.7[3][4]
IP-7 HCC1937 (Breast Cancer)79.6[3][4]
Compound 3d MCF-7 (Breast Cancer)43.4[5]
MDA-MB-231 (Breast Cancer)35.9[5]
Compound 4d MCF-7 (Breast Cancer)39.0[5]
MDA-MB-231 (Breast Cancer)35.1[5]
Key Signaling Pathway: PI3K/Akt/mTOR

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes Imidazo[1,2-a]pyrimidine Derivative Imidazo[1,2-a]pyrimidine Derivative Imidazo[1,2-a]pyrimidine Derivative->PI3K Inhibits Imidazo[1,2-a]pyrimidine Derivative->Akt Inhibits Imidazo[1,2-a]pyrimidine Derivative->mTORC1 Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Anti-inflammatory Activity

Certain Imidazo[1,2-a]pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Comparative COX Inhibition

The efficacy of these compounds as anti-inflammatory agents is determined by their ability to inhibit COX-1 and COX-2 enzymes. A higher selectivity for COX-2 is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

DerivativeTargetIC50 (µM)Reference
Compound 5a COX-20.05[6]
Celecoxib (Reference) COX-20.06[6]
Compound 4a COX-12.72[7]
COX-21.89[7]
Compound 4b COX-13.94[7]
COX-22.39[7]
Compound 24 COX-213[8]
COX-1170[8]

Antiviral Efficacy

The broad therapeutic potential of imidazo[1,2-a]pyrimidines extends to antiviral applications, with derivatives showing activity against various viruses, including influenza A and HIV.[9][10]

Comparative Antiviral Activity

The antiviral efficacy is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that is required for 50% of its maximum effect.

DerivativeVirusEC50 (µM)Reference
Compound 5a Influenza A virus0.3[10]
Compound 5b Influenza A virus0.4[10]
Compound 29e HIV-10.18[10]
Compound 29b HIV-10.20[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the Imidazo[1,2-a]pyrimidine derivatives and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: 10 µL of MTT reagent is added to each well.[12]

  • Incubation: The plate is incubated for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: 100 µL of a detergent reagent is added to dissolve the formazan crystals.[12]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[13]

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Add MTT Reagent Add MTT Reagent Add Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

General workflow for an MTT cell viability assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[14]

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.[14]

  • Kinase Reaction: The kinase, substrate, and ATP are combined in a kinase assay buffer. The test compound or a DMSO control is added to the reaction mixture.[14]

  • Incubation: The reaction is incubated at 30°C for 60 minutes.[14]

  • ADP Detection: A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP to ATP, which generates a luminescent signal in the presence of luciferase.[14]

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration.[14]

Plaque Reduction Assay

This assay is the gold-standard method for quantifying the titer of infectious virus and assessing the efficacy of antiviral compounds.[15]

  • Cell Seeding: A confluent monolayer of host cells (e.g., Vero E6 cells) is prepared in 6-well plates.[15]

  • Virus and Compound Incubation: Serial dilutions of the antiviral compound are prepared. A known amount of virus is mixed with each compound dilution and incubated.

  • Infection: The cell monolayers are infected with the virus-compound mixtures.[15]

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.[15]

  • Incubation: The plates are incubated for a period sufficient for plaque formation (visible clear zones where cells have been lysed).

  • Staining and Counting: The cell monolayer is stained with a dye (e.g., crystal violet), and the number of plaques in each well is counted.[15] The EC50 value is calculated based on the reduction in the number of plaques in the presence of the compound compared to the virus control.

This comparative guide highlights the significant therapeutic potential of Imidazo[1,2-A]pyrimidine derivatives across different disease areas. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the objective comparison of these promising compounds and guiding future research efforts.

References

Comparative Cross-Reactivity Analysis of Imidazo[1,2-a]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Cross-Reactivity in Drug Discovery

Cross-reactivity, the ability of a compound to bind to multiple targets, is a critical consideration in drug development. While high selectivity for the intended target is often desired to minimize side effects, polypharmacology (the modulation of multiple targets) can sometimes be beneficial for treating complex diseases. This guide presents available data to help researchers assess the potential for both on-target and off-target effects of imidazo[1,2-a]pyrimidine-based compounds.

Kinase Selectivity Profiles of Imidazo[1,2-a]pyridine and Related Derivatives

Kinases are a major class of targets for imidazo[1,2-a]pyridine and related heterocyclic compounds.[2] Kinome-wide screening is a common approach to assess the selectivity of kinase inhibitors. Below are examples of selectivity data for representative compounds from this class.

Table 1: Kinase Selectivity Profile of an Imidazo[4,5-b]pyridine Derivative (Compound 28c)

Kinase TargetPercent Inhibition at 1 µM
Aurora-A>80%
VEGFR1>80%
GSK3β>80%

Data sourced from a study on imidazo[4,5-b]pyridine derivatives as Aurora-A kinase inhibitors. The study highlights that even with efforts to optimize for selectivity, off-target inhibition can occur.[3]

Table 2: Antiproliferative Activity of an Imidazo[1,2-a]pyridine Derivative (Compound 6) in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A375Melanoma10
WM115MelanomaNot specified
HeLaCervical Cancer35

This data indicates that the compound has cytotoxic effects across different cancer cell lines, which may be due to the inhibition of common survival pathways.[4]

Signaling Pathways Modulated by Imidazo[1,2-a]pyrimidine Analogs

Imidazo[1,2-a]pyrimidine and related compounds have been shown to modulate several key signaling pathways implicated in cancer and other diseases. Understanding these pathways is crucial for interpreting cross-reactivity data and predicting potential biological effects.

experimental_workflow cluster_screening Initial Screening cluster_selectivity Selectivity Profiling cluster_cellular Cellular Assays cluster_invivo In Vivo Studies compound Imidazo[1,2-a]pyrimidine Analog primary_assay Primary Target Assay (e.g., Kinase Activity) compound->primary_assay kinase_panel Kinome-wide Panel primary_assay->kinase_panel Active Compounds off_target_assay Off-Target Assays (e.g., GPCRs, Ion Channels) primary_assay->off_target_assay Active Compounds cytotoxicity Cytotoxicity Assay (e.g., MTT) kinase_panel->cytotoxicity off_target_assay->cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) cytotoxicity->pathway_analysis animal_model Animal Models pathway_analysis->animal_model Promising Candidates

Caption: General experimental workflow for assessing the cross-reactivity of a compound.

Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. Some imidazo[1,2-a]pyrimidine derivatives have been identified as inhibitors of this pathway.

wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON APC APC bCatenin β-catenin APC->bCatenin Axin Axin Axin->bCatenin GSK3b GSK3β GSK3b->bCatenin CK1 CK1 CK1->bCatenin bCatenin_p β-catenin-P Proteasome Proteasome bCatenin_p->Proteasome Degradation bCatenin->bCatenin_p Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP LRP5/6 LRP->Dsh Dsh->Axin Inhibition bCatenin_stable β-catenin Nucleus Nucleus bCatenin_stable->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation Imidazo Imidazo[1,2-a]pyrimidine Analog Imidazo->Dsh Potential Inhibition

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of inhibition.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in hematopoiesis. Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML), making it an important drug target.

Caption: Overview of the FLT3 signaling pathway.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle. Their aberrant activity is a common feature of cancer. Imidazo[1,2-a]pyridines have been identified as potent inhibitors of CDKs.[2]

cdk_pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binding Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Release CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Binding DNA_rep DNA Replication CDK2->DNA_rep Imidazo Imidazo[1,2-a]pyrimidine Analog Imidazo->CDK46 Inhibition Imidazo->CDK2 Inhibition

Caption: Simplified representation of CDK-mediated cell cycle progression.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable cross-reactivity data.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection by other means)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]

  • Test compound (Imidazo[1,2-a]pyrimidine analog)

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a microplate, add the recombinant kinase and the kinase-specific substrate.

  • Add the test compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[5]

  • Stop the reaction (e.g., by adding a stop solution or by heating).

  • Detect the amount of substrate phosphorylation or ADP produced. For radioactive assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For non-radioactive assays, this could involve ELISA, fluorescence, or luminescence detection.[5][6]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Competition Binding Assay

This assay measures the ability of a compound to displace a known ligand from the ATP-binding site of a kinase.

Materials:

  • Kinase of interest

  • Immobilized "bait" ligand that binds to the kinase's ATP site

  • Test compound

  • Detection system (e.g., phage-tagged kinases with qPCR readout, or a fluorescently labeled tracer)[7]

Procedure:

  • The kinase is incubated with the test compound at various concentrations.

  • The mixture is then added to a solid support (e.g., beads) coated with the immobilized "bait" ligand.

  • After an incubation period, the unbound components are washed away.

  • The amount of kinase bound to the solid support is quantified. A lower signal indicates that the test compound has displaced the "bait" ligand, signifying binding to the ATP site.[7]

  • The data is used to determine the binding affinity (e.g., Kd or IC50) of the test compound.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of a compound on cell viability.

Materials:

  • Mammalian cell line(s) of interest

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.[9]

  • Incubate the plate at 37°C for 1.5 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8][9]

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance of the solution at a wavelength of 490-590 nm using a microplate reader.[8][9]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The imidazo[1,2-a]pyrimidine scaffold is a versatile starting point for the design of potent modulators of various biological targets, particularly kinases. The available data on related compounds suggest that while selective inhibitors can be developed, cross-reactivity with other kinases and signaling pathways is a common characteristic of this class of molecules. A thorough understanding and early assessment of the cross-reactivity profile using a combination of in vitro biochemical and cellular assays are essential for the successful development of safe and effective therapeutics based on the imidazo[1,2-a]pyrimidine core.

References

Bridging the Gap: Correlating In Vitro Activity with In Vivo Efficacy for Imidazo[1,2-a]pyrimidin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the translational potential of Imidazo[1,2-a]pyrimidine-based compounds, showcasing the critical link between laboratory assays and preclinical outcomes.

The Imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A crucial aspect of the drug discovery and development process for this class of compounds is establishing a strong correlation between their activity in controlled in vitro environments and their efficacy in complex in vivo models. This guide provides a comparative overview of the performance of various Imidazo[1,2-a]pyrimidine and closely related Imidazo[1,2-a]pyridine derivatives, supported by experimental data, to illuminate the path from benchtop to preclinical validation.

Data Summary: A Tale of Two Environments

The following tables summarize quantitative data for representative Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine derivatives, highlighting their potency in enzymatic and cell-based assays (in vitro) and their efficacy in animal models (in vivo).

Table 1: In Vitro Activity of Imidazo[1,2-a]pyrimidine/Pyridine Derivatives
Compound ClassTarget/AssayKey Results (IC50/EC50)Cell LinesReference
Nek2 InhibitorsNek2 Kinase AssayMBM-55: 1.0 nMHCT116, A549, K562[4]
COX-2 InhibitorsCOX-2 Enzyme AssayCompound 5j: 0.05 µMNot Applicable[5][6]
Wnt/β-catenin InhibitorsLuciferase Reporter AssayCompounds 4c & 4i: Inhibition comparable to IWR1Not specified[7]
PI3K/mTOR Dual InhibitorsPI3Kα Kinase AssayCompound 15a: 2.1 nMHCT116, HT-29[8]
Cytotoxic AgentsSulforhodamine B (SRB) AssayCompound 4d: 35.1 µMMDA-MB-231[1][3]
Table 2: In Vivo Efficacy of Imidazo[1,2-a]pyrimidine/Pyridine Derivatives
Compound ClassAnimal ModelDosing RegimenKey OutcomesReference
Nek2 InhibitorsNude Mice (HCT116 Xenograft)Not specifiedSignificant tumor growth suppression[4]
COX-2 InhibitorsRat Paw Edema ModelNot specifiedED50 (analgesic activity) for Compound 5j: 12.38 mg/kg[5][6]
Wnt/β-catenin InhibitorsWnt-reporter ZebrafishNot specifiedActivity comparable to the reference compound IWR1[7]
PI3K/mTOR Dual InhibitorsNude Mice (HCT116 Xenograft)Not specifiedSignificant inhibition of tumor growth[8]
Anticancer AgentsM4Be Xenografted Athymic MiceNot specifiedSignificant decrease in tumor size[9]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the biological context and the experimental approach to evaluating these compounds, the following diagrams illustrate a key signaling pathway targeted by Imidazo[1,2-a]pyrimidine derivatives and a generalized workflow for assessing in vitro to in vivo correlation.

experimental_workflow General Experimental Workflow for In Vitro to In Vivo Correlation in_vitro_synthesis Compound Synthesis & Characterization in_vitro_enzymatic Enzymatic Assays (e.g., Kinase Inhibition) in_vitro_synthesis->in_vitro_enzymatic IC50 Determination in_vitro_cellular Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) in_vitro_enzymatic->in_vitro_cellular Cellular Potency in_vivo_model Animal Model Selection (e.g., Xenograft, Disease Model) in_vitro_cellular->in_vivo_model Lead Compound Selection in_vivo_dosing Dosing & Treatment in_vivo_model->in_vivo_dosing in_vivo_efficacy Efficacy Assessment (e.g., Tumor Growth Inhibition) in_vivo_dosing->in_vivo_efficacy in_vivo_toxicity Toxicity Evaluation in_vivo_dosing->in_vivo_toxicity in_vivo_efficacy->in_vitro_cellular IVIVC Analysis

A generalized workflow for assessing the in vitro to in vivo correlation of drug candidates.

Wnt_pathway Simplified Wnt/β-catenin Signaling Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh Axin Axin Dsh->Axin Inhibits APC APC beta_catenin β-catenin Axin->beta_catenin Phosphorylation GSK3b GSK-3β GSK3b->beta_catenin CK1 CK1 CK1->beta_catenin TCF TCF/LEF beta_catenin->TCF Activation Target_Genes Target Gene Expression (c-myc, cyclin D1) TCF->Target_Genes Transcription Inhibitor Imidazo[1,2-a]pyrimidine Inhibitor Inhibitor->Dsh Potential Target Inhibitor->beta_catenin Potential Target

Simplified Wnt/β-catenin signaling pathway targeted by certain Imidazo[1,2-a]pyrimidine derivatives.

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Cellular Proliferation Assay (SRB Assay)
  • Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.[1][3]

  • Compound Treatment: The cells are treated with various concentrations of the Imidazo[1,2-a]pyrimidine derivatives for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that causes a 50% inhibition of cell growth, is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study
  • Animal Model: Athymic nude mice are typically used for these studies.[8][9]

  • Tumor Implantation: Human cancer cells (e.g., HCT116, M4Be) are subcutaneously injected into the flank of the mice.[8][9]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into groups and treated with the test compound (e.g., via intraperitoneal injection or oral gavage) or a vehicle control.[9]

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.

Concluding Remarks

The successful translation of an in vitro active compound into an in vivo effective agent is a significant hurdle in drug development. For the Imidazo[1,2-a]pyrimidine class of compounds, the data suggests that potent in vitro activity against specific molecular targets, such as kinases, often correlates with antitumor efficacy in preclinical models. However, factors such as pharmacokinetics, metabolism, and off-target effects can influence the in vivo outcome.[10] The provided data and protocols offer a framework for researchers to design and interpret experiments aimed at establishing a robust in vitro to in vivo correlation, a critical step towards the clinical application of novel Imidazo[1,2-a]pyrimidine-based therapies.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine scaffolds are privileged heterocyclic structures that form the core of numerous biologically active compounds. Their unique electronic and structural properties have made them attractive starting points for the development of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and neurology. This guide provides a detailed, data-driven comparison of these two important scaffolds to aid researchers in selecting the most appropriate core for their drug discovery programs.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile and ultimate clinical success. The introduction of an additional nitrogen atom in the pyrimidine ring of the Imidazo[1,2-a]pyrimidine scaffold compared to the Imidazo[1,2-a]pyridine core can significantly influence properties such as basicity (pKa), solubility, and metabolic stability.

PropertyImidazo[1,2-a]pyrimidineImidazo[1,2-a]pyridineKey Differences and Implications
Molecular Weight 119.12 g/mol 118.14 g/mol The addition of a nitrogen atom in the pyrimidine ring results in a negligible difference in molecular weight for the core structures.
pKa Generally lower basicity compared to the corresponding pyridine analog due to the electron-withdrawing nature of the additional nitrogen atom.The basicity can be modulated by substituents, with a measured pKa of 9.3 for a piperidine-substituted derivative.[1]The lower basicity of the imidazo[1,2-a]pyrimidine core may be advantageous in reducing off-target effects related to interactions with acidic biomolecules and can influence absorption and distribution.
Solubility Generally, the presence of an additional nitrogen atom can increase polarity and potentially improve aqueous solubility.Solubility is highly dependent on substitution patterns. Lipophilic substituents can lead to poor aqueous solubility.[2] Strategies to improve solubility include the introduction of polar groups.[3]The inherent polarity of the imidazo[1,2-a]pyrimidine scaffold may offer a starting point with better solubility profiles, a crucial parameter for oral bioavailability.
Metabolic Stability The imidazo[1,2-a]pyrimidine moiety can be susceptible to rapid metabolism by aldehyde oxidase (AO).[4][5]Can undergo metabolism by cytochrome P450 enzymes. Stability is influenced by substituents, with some derivatives showing good microsomal stability.[2][6]The differing primary metabolic pathways for these scaffolds are a key consideration. The susceptibility of the imidazo[1,2-a]pyrimidine core to AO-mediated metabolism requires careful medicinal chemistry strategies to mitigate this liability.[4][5]

Biological Activity: A Tale of Two Scaffolds

Both Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of biological activities. A significant area of overlap is their utility as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

Target Class/ActivityImidazo[1,2-a]pyrimidine DerivativesImidazo[1,2-a]pyridine DerivativesOverlap and Divergence
Kinase Inhibition Potent inhibitors of various kinases including PI3K, mTOR, and Aurora kinases.[7][8]Widely explored as inhibitors of a broad range of kinases such as PI3K/mTOR, PDGFR, and c-Met.[1][8][9][10]Both scaffolds are highly effective as "hinge-binding" motifs for ATP-competitive kinase inhibitors. The choice between them may depend on the specific topology of the target kinase's active site and the desired selectivity profile.
Anticancer Exhibit antiproliferative activity against various cancer cell lines with GI50 values in the micromolar to nanomolar range.[11]Show potent antiproliferative effects against melanoma and other cancer cell lines, with some compounds having IC50 values below 0.06 μM.[12]Both scaffolds are prominent in oncology research. The specific substitution patterns appended to the core structure are crucial in determining the anticancer potency and spectrum of activity.
Antimicrobial Investigated as antimicrobial agents.[7]Show activity against Mycobacterium tuberculosis, including multi-drug resistant strains, with some derivatives exhibiting MICs in the low nanomolar range.[2][6]The Imidazo[1,2-a]pyridine scaffold has been more extensively validated as a promising starting point for the development of novel antituberculosis agents.
CNS Activity Derivatives have been explored as GABAA receptor agonists for the treatment of anxiety.[7]Marketed drugs like Zolpidem are based on this scaffold and act as GABAA receptor agonists for treating insomnia.[13]The Imidazo[1,2-a]pyridine core has a proven track record in the development of CNS-acting drugs, particularly those targeting the GABAA receptor.

Synthetic Accessibility

A key advantage of both scaffolds is their straightforward and versatile synthesis. The most common and robust method involves the condensation of a 2-aminoheterocycle (2-aminopyrimidine or 2-aminopyridine) with an α-haloketone. This allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

General_Synthesis cluster_reactants Reactants cluster_products Products 2-Aminoheterocycle 2-Aminopyrimidine or 2-Aminopyridine Imidazo_pyrimidine Imidazo[1,2-a]pyrimidine 2-Aminoheterocycle->Imidazo_pyrimidine Condensation Imidazo_pyridine Imidazo[1,2-a]pyridine 2-Aminoheterocycle->Imidazo_pyridine Condensation alpha-Haloketone α-Haloketone alpha-Haloketone->Imidazo_pyrimidine alpha-Haloketone->Imidazo_pyridine

Caption: General synthetic route to Imidazo[1,2-a]pyrimidines and Imidazo[1,2-a]pyridines.

Signaling Pathways Targeted by Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives

Derivatives of both scaffolds have been shown to modulate key signaling pathways implicated in cancer and other diseases. Below are simplified representations of some of these pathways.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for both scaffolds.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Dishevelled Dishevelled LRP5_6->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin promotes degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF translocates to nucleus and co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: The Wnt/β-catenin signaling pathway, inhibited by derivatives of both scaffolds.

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. Below are representative protocols for key assays used to evaluate the biological activity of these compounds.

Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining in the reaction.

Materials:

  • Kinase of interest (e.g., PI3K, mTOR)

  • Kinase-specific substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (Imidazo[1,2-a]pyrimidine or Imidazo[1,2-a]pyridine derivatives) dissolved in DMSO

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white opaque plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control (0% kinase activity).

  • Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.

  • Initiate the reaction by adding the kinase reaction mixture to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent to each well.

  • Incubate for a further 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of compounds on cell viability by measuring the metabolic activity of living cells.

Materials:

  • Human cancer cell line (e.g., HCT116, A375)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value for each compound.

Conclusion

Both Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine scaffolds are highly valuable in modern drug discovery, offering versatile synthetic access and a broad range of biological activities. The choice between these two cores will depend on the specific therapeutic target and the desired drug-like properties. The Imidazo[1,2-a]pyrimidine scaffold may offer advantages in terms of inherent solubility, but its susceptibility to AO metabolism must be addressed. Conversely, the Imidazo[1,2-a]pyridine scaffold has a more established track record in approved drugs and offers a different metabolic profile, but may require more optimization to achieve favorable solubility. Ultimately, a thorough understanding of the subtle yet significant differences between these two privileged structures will empower researchers to make more informed decisions in the design of next-generation therapeutics.

References

Validating Molecular Docking of Imidazo[1,2-A]pyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of molecular docking studies on Imidazo[1,2-A]pyrimidine derivatives. It includes supporting experimental data, detailed protocols, and visualizations to critically evaluate the performance of these compounds against various biological targets.

The Imidazo[1,2-a]pyrimidine scaffold is a significant heterocyclic structure in medicinal chemistry, known for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Molecular docking is a crucial computational tool used to predict the binding affinity and interaction of these compounds with their protein targets, thereby guiding the design and development of new therapeutic agents. This guide focuses on the validation of these in silico studies with experimental data, providing a comparative analysis of different Imidazo[1,2-a]pyrimidine derivatives.

Performance Comparison of Imidazo[1,2-A]pyrimidine Derivatives

The following tables summarize the molecular docking and experimental validation data for a series of Imidazo[1,2-a]pyrimidine derivatives against various biological targets. This allows for a direct comparison of their predicted binding affinities with their measured biological activities.

Antimicrobial Activity

A study on a series of synthesized Imidazo[1,2-a]pyrimidine derivatives investigated their antimicrobial activity.[2][3] Molecular docking was performed to understand the binding modes of the most active compounds with microbial protein targets.

CompoundTarget OrganismTarget Protein (PDB ID)Docking Score (kcal/mol)Experimental Activity (Inhibition Zone, mm)
3g S. aureusTyrosyl-tRNA synthetase (4URM)-15.3 ± 0.5
3k S. aureusTyrosyl-tRNA synthetase (4URM)-19.3 ± 0.3
3k E. coliDihydrofolate reductase (3FV5)-14.6 ± 0.5
3j B. cereusPenicillin-binding protein (3DUW)-16.3 ± 0.5
3g B. subtilisDNA gyrase (2RHL)-13.6 ± 0.5
3j M. luteusDNA gyrase (3AQC)-12.3 ± 0.5
3k C. albicansLanosterol 14-alpha demethylase-18.6 ± 0.5

Note: Specific docking scores were not provided in the source, but the study indicated good binding modes for the most active compounds.

Anticancer Activity

Several Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrimidine derivatives have been evaluated for their anticancer properties. A study on novel Imidazo[1,2-a]pyridine hybrids provides a comparison of their cytotoxic potential and in silico docking scores against human Leukotriene A4 Hydrolase (LTA4H).[4]

CompoundCell LineExperimental IC50 (µM)Target Protein (PDB ID)Docking Score (S score, kcal/mol)
HB7 --LTA4H (3U9W)-11.237
HB9 A549 (Lung Cancer)50.56LTA4H (3U9W)-
HB10 HepG2 (Liver Cancer)51.52LTA4H (3U9W)-
Cisplatin A549 (Lung Cancer)53.25--
Cisplatin HepG2 (Liver Cancer)54.81--
Original Ligand --LTA4H (3U9W)-6.908

Another study focused on new imine/amine-bearing Imidazo[1,2-a]pyrimidine derivatives and their cytotoxic activity against breast cancer cell lines.[5]

CompoundCell LineExperimental IC50 (µM)
3d MCF-743.4
3d MDA-MB-23135.9
4d MCF-739.0
4d MDA-MB-23135.1
Antiviral Activity (SARS-CoV-2)

In the search for potential inhibitors of SARS-CoV-2, a series of Imidazo[1,2-a]pyrimidine Schiff base derivatives were synthesized and evaluated through molecular docking against the human Angiotensin-Converting Enzyme 2 (hACE2) and the spike protein.[1]

CompoundTarget ProteinBinding Affinity (kcal/mol)
7a hACE2-9.1
7a Spike Protein-7.3
Angiotensin II (Natural Ligand) hACE2-9.2
MLN-4760 (Inhibitor) hACE2-7.3
Cannabidiolic Acid (CBDA) Spike Protein-5.7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Synthesis of Imidazo[1,2-a]pyrimidine Derivatives

A general and efficient method for synthesizing Imidazo[1,2-a]pyrimidine derivatives involves a condensation reaction.[1][6]

  • Starting Materials: 2-Aminopyrimidine and various α-bromoarylketones.

  • Catalyst: Basic alumina (Al2O3).

  • Conditions: Solvent-free conditions under microwave irradiation.

  • Optimization: The amount of catalyst is varied to maximize the reaction yield.[6]

For the synthesis of Schiff base derivatives of the Imidazo[1,2-a]pyrimidine nucleus:[1]

  • Intermediate Synthesis: 2-phenylimidazo[1,2-a]pyrimidine is first synthesized, followed by nitrosation and reduction to yield 2-phenylimidazo[1,2-a]pyrimidin-3-amine.[1]

  • Schiff Base Formation: The 3-amino product is then condensed with various substituted aldehydes in ethanol with a catalytic amount of acetic acid at room temperature.[1]

cluster_synthesis Synthesis of Imidazo[1,2-a]pyrimidine Schiff Bases aminopyrimidine 2-Aminopyrimidine condensation1 Condensation aminopyrimidine->condensation1 bromoacetophenone 2-Bromoacetophenone bromoacetophenone->condensation1 intermediate3 2-phenylimidazo[1,2-a]pyrimidine condensation1->intermediate3 nitrosation Nitrosation (Sodium Nitrite) intermediate3->nitrosation nitroso4 3-nitroso derivative nitrosation->nitroso4 reduction Reduction nitroso4->reduction amino5 2-phenylimidazo[1,2-a]pyrimidin-3-amine reduction->amino5 condensation2 Condensation (Acetic Acid) amino5->condensation2 aldehydes Substituted Aldehydes aldehydes->condensation2 schiff_bases Imidazo[1,2-a]pyrimidine Schiff Bases (7a-e) condensation2->schiff_bases

Caption: Synthetic pathway for Imidazo[1,2-a]pyrimidine Schiff base derivatives.[1]

Molecular Docking Protocol

The in silico molecular docking studies are generally performed following a standardized workflow to ensure the reliability of the results.

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Ligand Preparation: The 2D structures of the synthesized compounds are drawn and converted to 3D structures. Energy minimization is performed using appropriate force fields.

  • Docking Simulation: Molecular docking is carried out using software such as AutoDock or Schrödinger Maestro. The prepared ligands are docked into the active site of the prepared protein.

  • Binding Site Definition: The active site is defined based on the co-crystallized ligand or through literature information. A grid box is generated around the active site to define the docking search space.

  • Analysis of Results: The docking results are analyzed based on the binding affinity (e.g., kcal/mol) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

cluster_docking Molecular Docking Workflow get_protein Retrieve Protein Structure (from PDB) prep_protein Prepare Protein (Remove water, add hydrogens) get_protein->prep_protein define_site Define Binding Site prep_protein->define_site draw_ligand Draw Ligand Structure prep_ligand Prepare Ligand (Energy Minimization) draw_ligand->prep_ligand run_docking Perform Docking Simulation prep_ligand->run_docking define_site->run_docking analyze Analyze Docking Pose & Binding Affinity run_docking->analyze validation Experimental Validation analyze->validation

Caption: A generalized workflow for molecular docking studies.

In Vitro Biological Assays

Antimicrobial Activity: The antimicrobial potency of the synthesized compounds is evaluated using methods like the agar well diffusion method against a panel of Gram-positive and Gram-negative bacteria, and fungi. The diameter of the inhibition zone is measured to quantify the antimicrobial activity.[2]

Cytotoxicity Assay: The anticancer activity is often assessed using the MTT assay or SRB assay on various cancer cell lines.[5][7] These assays measure cell viability after treatment with the compounds at different concentrations. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Conclusion

The validation of molecular docking studies with experimental data is paramount in drug discovery. The Imidazo[1,2-a]pyrimidine scaffold continues to be a promising framework for the development of new therapeutic agents. The comparative data presented in this guide highlights the potential of various derivatives against different diseases. While in silico studies provide valuable insights into the binding mechanisms, in vitro and in vivo experimental validation remains essential to confirm the biological activity and advance the most promising compounds in the drug development pipeline. The detailed protocols and comparative data herein serve as a valuable resource for researchers working on the design and validation of novel Imidazo[1,2-a]pyrimidine-based inhibitors.

References

Selective Cytotoxicity of Imidazo[1,2-a]pyrimidine Derivatives: A Comparative Analysis in Cancer vs. Healthy Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of recent studies reveals that certain derivatives of the Imidazo[1,2-a]pyrimidine scaffold exhibit promising selective cytotoxicity, preferentially targeting cancer cells over healthy, non-cancerous cell lines. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a concise overview of the cytotoxic profiles and underlying mechanisms of these compounds.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of novel imine- and amine-bearing Imidazo[1,2-a]pyrimidine derivatives was evaluated against human breast cancer cell lines (MDA-MB-231 and MCF-7) and a healthy human umbilical vein endothelial cell line (HUVEC). The half-maximal inhibitory concentration (IC50) values, determined after a 48-hour treatment period, are summarized below. A lower IC50 value indicates higher potency.

CompoundCell LineCell TypeIC50 (µM)[1]Selectivity Index (SI) vs. HUVEC
3d MDA-MB-231Breast Adenocarcinoma35.92.0
MCF-7Breast Adenocarcinoma43.41.6
HUVECHealthy Endothelial71.4-
4d MDA-MB-231Breast Adenocarcinoma35.11.6
MCF-7Breast Adenocarcinoma39.01.5
HUVECHealthy Endothelial57.0-

The selectivity index (SI) is a critical parameter in drug discovery, calculated as the ratio of the IC50 value for the healthy cell line to that of the cancer cell line. An SI value greater than 1.0 suggests a compound is more toxic to cancer cells than to healthy cells.[2] Compound 3d demonstrated a notable selectivity for MDA-MB-231 breast cancer cells, being twice as toxic to this cancer cell line than to the healthy HUVEC cells.[1]

Experimental Protocols

The cytotoxic effects of the Imidazo[1,2-a]pyrimidine derivatives were predominantly assessed using the Sulforhodamine B (SRB) assay and the MTT assay.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer and healthy cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the Imidazo[1,2-a]pyrimidine derivatives for 48 hours.

  • Cell Fixation: Post-treatment, cells were fixed with a cold trichloroacetic acid (TCA) solution.

  • Staining: The fixed cells were washed and then stained with a 0.4% (w/v) SRB solution in 1% acetic acid.

  • Destaining and Measurement: Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was then solubilized with a 10 mM Tris base solution, and the absorbance was measured at a specific wavelength (typically around 510 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell survival was calculated relative to untreated control cells, and the IC50 values were determined from dose-response curves.

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding and Treatment: Similar to the SRB assay, cells were seeded in 96-well plates and treated with the test compounds.

  • MTT Incubation: Following the treatment period, the MTT reagent was added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals were solubilized using a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of the resulting purple solution was measured at a wavelength between 500 and 600 nm.

  • Data Analysis: The absorbance values were used to calculate the percentage of cell viability, and IC50 values were subsequently determined.

Visualizing Experimental Workflow and Signaling Pathways

To elucidate the processes involved in evaluating these compounds, the following diagrams illustrate the experimental workflow and a key signaling pathway implicated in the anticancer activity of related Imidazo[1,2-a]pyridine compounds.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis CancerCells Cancer Cell Lines (e.g., MDA-MB-231, MCF-7) Seeding Seed cells in 96-well plates CancerCells->Seeding HealthyCells Healthy Cell Line (e.g., HUVEC) HealthyCells->Seeding Treatment Add varying concentrations of Imidazo[1,2-a]pyrimidine derivatives Seeding->Treatment Assay Perform SRB or MTT Assay Treatment->Assay Measurement Measure Absorbance Assay->Measurement IC50 Calculate IC50 values Measurement->IC50 SI Determine Selectivity Index (SI = IC50_healthy / IC50_cancer) IC50->SI

Caption: Workflow for comparative cytotoxicity analysis.

Studies on the broader class of Imidazo[1,2-a]pyridine compounds have shown that their anticancer effects can be mediated through the inhibition of key cell survival pathways, such as the PI3K/Akt/mTOR pathway.[3][4] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_outcome Cellular Outcomes Imidazo Imidazo[1,2-a]pyridine Derivatives Akt Akt Imidazo->Akt inhibits PI3K PI3K PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Inhibition of the Akt/mTOR pathway by Imidazo[1,2-a]pyridines.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-A]pyrimidin-7-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) container Select a Labeled, Sealable, Chemically Resistant Container ppe->container solid_waste Collect Solid Waste (Avoid Dust Generation) container->solid_waste liquid_waste Collect Liquid Waste (Use Secondary Containment) container->liquid_waste storage Store Securely in a Designated Waste Area solid_waste->storage liquid_waste->storage disposal_vendor Arrange for Pickup by a Licensed Chemical Waste Disposal Vendor storage->disposal_vendor

Caption: Workflow for the safe disposal of Imidazo[1,2-A]pyrimidin-7-amine waste.

Essential Safety and Disposal Procedures

This guide provides detailed protocols for the safe handling and disposal of this compound, a crucial component in many research and development pipelines. Adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance. The following information is based on best practices for handling similar chemical compounds.

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

PPE ComponentSpecificationRationale
Gloves Nitrile rubber, >0.11 mm thicknessProvides a chemical-resistant barrier to prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved particulate respirator.Prevents inhalation of the compound, which may cause respiratory irritation.[1]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with plenty of water and soap. Seek medical attention if irritation develops.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are critical to prevent accidental reactions and ensure proper disposal.

Waste Stream Identification and Segregation:

cluster_waste_source Waste Sources cluster_waste_container Waste Containers uncontaminated Uncontaminated (e.g., outer gloves, packaging) regular_trash Regular Trash uncontaminated->regular_trash contaminated Contaminated (e.g., gloves, wipes, glassware) solid_waste_container Labeled Solid Chemical Waste Container contaminated->solid_waste_container pure_compound Pure/Unused Compound original_container Original Labeled Container or Designated Waste Vessel pure_compound->original_container

Caption: Segregation of waste streams for this compound.

Container Labeling:

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • Full Chemical Name: "this compound"

  • CAS Number (if available)

  • Primary Hazards (e.g., "Irritant")

  • Accumulation Start Date

  • Responsible Researcher and Laboratory Information

Disposal Procedures

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Solid Waste: Carefully collect solid waste, such as contaminated gloves and wipes, and place it in a designated, labeled, and sealable solid waste container. Avoid generating dust during this process.[2]

    • Liquid Waste: Collect solutions containing this compound in a labeled, sealable, and chemically resistant container. Use secondary containment to prevent spills.

    • Unused Product: If disposing of the pure, unused compound, it should be kept in its original container if possible, or transferred to a suitable, labeled waste container.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Final Disposal:

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Response Protocol:

Spill SizeProcedure
Minor Spill 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand). 3. Sweep or scoop the material into a labeled waste container.[2] 4. Clean the spill area with a suitable solvent, followed by soap and water. 5. Place all cleanup materials in the hazardous waste container.
Major Spill 1. Evacuate the area immediately. 2. Alert your institution's EHS or emergency response team. 3. Prevent entry into the affected area. 4. Provide emergency responders with information on the spilled material.

By adhering to these detailed safety and disposal protocols, researchers and laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

Personal protective equipment for handling Imidazo[1,2-A]pyrimidin-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Imidazo[1,2-A]pyrimidin-7-amine was not located. The following guidance is based on the safety protocols for structurally similar compounds, including Imidazo[1,2-a]pyrimidin-3-amine and Imidazo[1,2-a]pyrimidine. Researchers should handle this compound with caution and adhere to all institutional safety protocols.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety goggles with side protection or a face shield.To protect against splashes, dust, and vapors.
Hands Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).Gloves should be tested according to EN 374 standards with a breakthrough time of >480 minutes.[1]
Body Laboratory coat.To prevent skin contact with the chemical.
Respiratory Use in a well-ventilated area. A respirator with a particulate filter (P2 or equivalent) may be necessary if dust is generated.To prevent inhalation of dust or aerosols.[1][2]

Hazard Identification and First Aid

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4]

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation occurs.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling Protocol:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure all necessary PPE is worn correctly.

  • Weighing and Transfer: Avoid generating dust.[2] Use appropriate tools for transfer.

  • In Use: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[6][7]

  • Post-Handling: Wash hands thoroughly after handling.[5] Clean the work area and decontaminate any spills promptly.

Disposal Plan:

  • Waste Collection: Collect waste material in a suitable, labeled, and sealed container.

  • Waste Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5] Do not allow the product to enter drains or waterways.[3]

Chemical Spill Workflow

The following diagram outlines the procedural steps for managing a chemical spill of this compound.

Chemical Spill Response Workflow spill Chemical Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain cleanup Carefully Sweep or Vacuum Up Spilled Material contain->cleanup dispose Place in a Labeled, Sealable Container for Disposal cleanup->dispose decontaminate Decontaminate the Spill Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for a chemical spill.

Safe Handling Logic

The diagram below illustrates the logical flow of considerations for the safe handling of this compound, from preparation to disposal.

Safe Handling and Disposal Logic start Start: Handling this compound assess Assess Hazards (Review SDS of Similar Compounds) start->assess select_ppe Select and Don Appropriate PPE assess->select_ppe prepare_work_area Prepare Well-Ventilated Work Area (Fume Hood) select_ppe->prepare_work_area handle Handle Chemical (Weighing, Transfer, Use) prepare_work_area->handle waste Generate Waste handle->waste decontaminate Decontaminate Work Area and Equipment handle->decontaminate segregate Segregate and Collect Waste in Labeled Container waste->segregate store_waste Store Waste in Designated Area segregate->store_waste dispose Dispose of Waste According to Regulations store_waste->dispose dispose->decontaminate end End decontaminate->end

Caption: Logical flow for safe chemical handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-A]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-A]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.